molecular formula C15H22ClN5O4S B12409671 Enpp-1-IN-14

Enpp-1-IN-14

Cat. No.: B12409671
M. Wt: 403.9 g/mol
InChI Key: QUKMVZAYVWFICZ-UHFFFAOYSA-N
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Description

Enpp-1-IN-14 is a useful research compound. Its molecular formula is C15H22ClN5O4S and its molecular weight is 403.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22ClN5O4S

Molecular Weight

403.9 g/mol

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)-1,4-diazepane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C15H21N5O4S.ClH/c1-23-13-8-11-12(9-14(13)24-2)17-10-18-15(11)19-4-3-5-20(7-6-19)25(16,21)22;/h8-10H,3-7H2,1-2H3,(H2,16,21,22);1H

InChI Key

QUKMVZAYVWFICZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCN(CC3)S(=O)(=O)N)OC.Cl

Origin of Product

United States

Foundational & Exploratory

Topic: ENPP-1-IN-14 and Innate Immunity: A Technical Guide to Targeting the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, negatively regulating the anti-tumor cGAS-STING pathway. By hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 suppresses innate immune responses within the tumor microenvironment, and its overexpression is often correlated with poor prognosis in various cancers.[1][2] ENPP-1-IN-14 is a potent small molecule inhibitor of ENPP1 designed to block its enzymatic activity. This guide provides a comprehensive technical overview of the role of ENPP1 in innate immunity, the mechanism of action of this compound, quantitative data on ENPP1 inhibition, and detailed experimental protocols for its evaluation.

Introduction: The Role of ENPP1 in Innate Immune Evasion

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[1][3] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP.[4] This cyclic dinucleotide then binds to and activates STING, an endoplasmic reticulum-resident protein.[3] STING activation initiates a signaling cascade through TBK1 and IRF3, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate a robust anti-tumor immune response.[4]

However, tumor cells can evade this surveillance mechanism. One key strategy involves the ectoenzyme ENPP1, a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular cGAMP.[1][2] Cancer cells can release cGAMP into the tumor microenvironment (TME) to activate STING in adjacent immune cells, such as dendritic cells and macrophages, in a paracrine manner.[5][6] ENPP1, which is often overexpressed on cancer cells and stromal cells within the TME, intercepts and degrades this extracellular cGAMP, effectively severing the communication line and dampening the anti-tumor immune response.[1][5][7] This positions ENPP1 as a significant innate immune checkpoint.[1][7] Furthermore, ENPP1 hydrolyzes ATP to produce AMP, which can be subsequently converted to the highly immunosuppressive molecule adenosine by CD73, further contributing to an immune-cold TME.[4][7]

cGAS_STING_Pathway Diagram 1: The cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-β, etc.) pIRF3->IFN dimerizes, translocates & induces transcription

Diagram 1: The cGAS-STING Signaling Pathway

ENPP1_Checkpoint Diagram 2: ENPP1 as an Innate Immune Checkpoint cluster_TME Tumor Microenvironment (TME) CancerCell Cancer Cell (cGAS+) cGAMP_out Extracellular 2'3'-cGAMP CancerCell->cGAMP_out releases ImmuneCell Dendritic Cell / Macrophage (STING+) ENPP1_node ENPP1 Hydrolyzed AMP + GMP ENPP1_node->Hydrolyzed hydrolyzes cGAMP_out->ImmuneCell activates STING cGAMP_out->ENPP1_node intercepted by Suppression Immune Suppression Hydrolyzed->Suppression

Diagram 2: ENPP1 as an Innate Immune Checkpoint

This compound: A Potent Inhibitor of ENPP1

This compound (also referred to as Compound 015) is a potent and selective small molecule inhibitor of ENPP1.[8] Its primary mechanism of action is to bind to the ENPP1 enzyme, blocking its phosphodiesterase activity.[9] By inhibiting ENPP1, this compound prevents the degradation of extracellular 2'3'-cGAMP in the TME. The resulting accumulation of cGAMP allows it to reach and activate STING on neighboring immune cells, thereby restoring the paracrine signaling axis and converting an immunologically "cold" tumor into a "hot" one, characterized by increased immune cell infiltration and anti-tumor activity.[5][10]

MoA_ENPP1_IN_14 Diagram 3: Mechanism of Action of this compound cluster_TME Tumor Microenvironment (TME) CancerCell Cancer Cell cGAMP_out Extracellular 2'3'-cGAMP CancerCell->cGAMP_out releases ImmuneCell Dendritic Cell / Macrophage Activation Anti-Tumor Immune Activation ImmuneCell->Activation ENPP1_node ENPP1 cGAMP_out->ImmuneCell activates STING cGAMP_out->ENPP1_node Inhibitor This compound Inhibitor->ENPP1_node inhibits

Diagram 3: Mechanism of Action of this compound

Quantitative Analysis of ENPP1 Inhibition

The development of ENPP1 inhibitors has been guided by quantitative assessments of their potency, selectivity, and efficacy in preclinical models.

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors

Compound Assay Target IC₅₀ / EC₅₀ Reference
This compound Recombinant Human ENPP1 IC₅₀ = 32.38 nM [8]
ZXP-8202 Recombinant Human ENPP1 pM IC₅₀ [11]
ZXP-8202 Cell-based ENPP1 Activity EC₅₀ = 20 nM [11]
ZXP-8202 Cell-based IFNB1 Production EC₅₀ = 10 nM [11]
STF-1623 Human ENPP1 IC₅₀ = 0.6 nM [12]
STF-1623 Mouse ENPP1 IC₅₀ = 0.4 nM [12]
Unnamed Inhibitor [I] Enzymatic ENPP1 IC₅₀ = 1.2 nM [13]

| VH27–Fc | Human Plasma ENPP1 | IC₅₀ ≈ 3.8 µM |[14] |

Table 2: ENPP1 Enzyme Kinetics

Substrate Km kcat Enzyme Reference
2'3'-cGAMP 15 µM 4 s⁻¹ Recombinant ENPP1 [15]

| ATP | 20 µM | 12 s⁻¹ | Recombinant ENPP1 |[15] |

Table 3: Preclinical In Vivo Efficacy of ENPP1 Inhibitors

Compound Mouse Model Dose & Schedule Outcome Reference
This compound Not Specified 50 mg/kg; IP; BID, for 31 days Significantly inhibited tumor growth [8]
ZXP-8202 CT26 Syngeneic Not Specified, 14 days ~70% tumor growth inhibition [11]
Prodrug [II] + RT Pan02 Syngeneic Not Specified 51% tumor growth inhibition (synergistic) [13]

| AVA-NP-695 | 4T1 TNBC Syngeneic | Not Specified | Abrogated tumor metastasis |[10] |

Table 4: Pharmacokinetic Properties of ENPP1-Targeted Molecules

Compound Species Administration Key PK Parameter(s) Reference
Human ENPP1-Fc Mouse Subcutaneous t₁/₂ ≈ 40 hours [16]
Murine ENPP1-Fc Mouse Subcutaneous t₁/₂ ≈ 6 hours [16]
STF-1623 Mouse Systemic Serum t₁/₂ = 10-15 min [12]
Prodrug [II] Mouse Not Specified Bioavailability = 17% [13]
Prodrug [II] Rat Not Specified Bioavailability = 40% [13]

| Prodrug [II] | Dog | Not Specified | Bioavailability = 21% |[13] |

Key Experimental Protocols

Evaluating the efficacy of ENPP1 inhibitors like this compound requires a suite of specialized in vitro and in vivo assays.

In Vitro ENPP1 Enzymatic Inhibition Assay

This protocol is based on the Transcreener® AMP²/GMP² Assay, which directly measures the AMP and GMP produced by ENPP1 activity.[17][18]

  • Objective: To determine the IC₅₀ of an inhibitor against recombinant ENPP1.

  • Principle: The assay uses a competitive fluorescence polarization (FP) immunoassay. AMP/GMP produced by ENPP1 competes with a fluorescent tracer for binding to a specific antibody. High ENPP1 activity leads to high AMP/GMP, displacement of the tracer, and a low FP signal. Inhibition of ENPP1 results in a high FP signal.

  • Materials:

    • Recombinant human ENPP1 enzyme.

    • Substrate: 2'3'-cGAMP or ATP (10 µM).[17]

    • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5.

    • Test inhibitor (e.g., this compound) in various concentrations.

    • Transcreener® AMP²/GMP² Assay Kit (containing AMP/GMP antibody, tracer, and stop buffer).

    • 384-well, low-volume, black assay plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer.

    • Add 5 µL of the inhibitor dilutions to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add 5 µL of substrate solution (e.g., 20 µM ATP to achieve a 10 µM final concentration) to all wells.

    • Initiate the reaction by adding 10 µL of ENPP1 enzyme (e.g., 100 pM final concentration) to all wells except the negative control.

    • Incubate the plate at room temperature for 60 minutes.

    • Add the AMP²/GMP² detection mix (pre-mixed antibody and tracer) to each well.

    • Incubate for an additional 60 minutes.

    • Read the fluorescence polarization on a compatible plate reader.

    • Calculate percent inhibition for each inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based STING Activation Assay

This co-culture assay measures the ability of an ENPP1 inhibitor to rescue STING signaling.[11]

  • Objective: To determine the cellular EC₅₀ of an ENPP1 inhibitor.

  • Principle: High-ENPP1 expressing cancer cells (e.g., MDA-MB-231) are treated with exogenous cGAMP and the inhibitor. The conditioned medium, containing cGAMP protected from hydrolysis, is transferred to STING-competent reporter cells (e.g., THP-1 monocytes). STING activation in the reporter cells is quantified by measuring IFN-β production.

  • Materials:

    • High-ENPP1 expressing cells (e.g., MDA-MB-231 breast cancer cells).

    • Reporter cells (e.g., THP-1 monocytes).

    • Cell culture medium and supplements.

    • 2'3'-cGAMP.

    • This compound.

    • ELISA kit for human IFN-β.

  • Procedure:

    • Plate MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the MDA-MB-231 cells with serial dilutions of this compound followed by a fixed concentration of 2'3'-cGAMP.

    • Incubate for 4-6 hours to allow ENPP1 to act on the cGAMP.

    • Carefully collect the conditioned medium from each well.

    • Add the collected conditioned medium to a separate plate of pre-cultured THP-1 cells.

    • Incubate the THP-1 cells for 18-24 hours.

    • Collect the supernatant from the THP-1 cells and measure the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's instructions.

    • Plot the IFN-β concentration against the inhibitor concentration and determine the EC₅₀ value.

Workflow_STING_Assay Diagram 4: Workflow for Cell-Based STING Activation Assay start Start step1 1. Plate ENPP1-High Cancer Cells (e.g., MDA-MB-231) start->step1 step2 2. Treat with cGAMP + Serial Dilutions of this compound step1->step2 step3 3. Incubate 4-6 hours step2->step3 step4 4. Collect Conditioned Medium step3->step4 step5 5. Add Medium to Reporter Cells (e.g., THP-1) step4->step5 step6 6. Incubate 18-24 hours step5->step6 step7 7. Measure IFN-β in Supernatant (via ELISA) step6->step7 end End: Determine EC50 step7->end

Diagram 4: Workflow for Cell-Based STING Activation Assay
In Vivo Tumor Model Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a syngeneic mouse model.

  • Objective: To evaluate the in vivo efficacy of this compound in reducing tumor growth and metastasis.

  • Materials:

    • 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).

    • Syngeneic tumor cells (e.g., 4T1, CT26, E0771).[1][11]

    • This compound formulated for in vivo administration (e.g., in a solution suitable for intraperitoneal injection).[8]

    • Calipers for tumor measurement.

  • Procedure:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, this compound).

    • Administer this compound or vehicle according to a pre-defined schedule (e.g., 50 mg/kg, IP, twice daily).[8]

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study (e.g., after 21-31 days or when tumors reach a predetermined endpoint), euthanize the mice.

    • Excise tumors for weighing and ex vivo analysis (e.g., immune cell infiltration by flow cytometry or IHC).

    • If using a metastatic model like 4T1, harvest lungs to quantify metastatic nodules.[19]

    • Compare tumor growth curves and endpoint tumor weights/metastatic counts between groups to determine efficacy.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a drug binds to its intended target protein in a cellular environment.[20]

  • Objective: To confirm direct binding of this compound to ENPP1 in intact cells.

  • Principle: Ligand binding stabilizes a target protein, increasing its melting temperature (Tₘ). In CETSA, cells are treated with the drug, heated to various temperatures, and then lysed. Unbound protein denatures and aggregates at lower temperatures, while the drug-bound, stabilized protein remains soluble at higher temperatures. The amount of soluble protein at each temperature is then quantified, typically by Western blot.

  • Materials:

    • Cells expressing ENPP1.

    • This compound and vehicle control (DMSO).

    • PBS and lysis buffer with protease inhibitors.

    • PCR tubes and a thermal cycler.

    • Centrifuge, equipment for SDS-PAGE and Western blotting.

    • Primary antibody specific for ENPP1.

  • Procedure:

    • Treat cultured cells with this compound or vehicle for a specified time (e.g., 1 hour).

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Collect the supernatant and analyze the amount of soluble ENPP1 by Western blotting.

    • Plot the band intensity for ENPP1 against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Therapeutic Implications and Future Directions

The inhibition of ENPP1 represents a promising strategy in cancer immunotherapy. By preventing cGAMP hydrolysis, inhibitors like this compound can locally and controllably activate the STING pathway within the TME, avoiding the systemic toxicities associated with direct STING agonists.[2]

  • Combination Therapies: The immunomodulatory effects of ENPP1 inhibition are expected to be synergistic with other cancer treatments. Combining this compound with immune checkpoint blockers (e.g., anti-PD-1/PD-L1) could enhance T-cell responses, while combination with DNA-damaging agents or radiotherapy could increase the release of tumor-derived dsDNA, providing more substrate for cGAS and boosting cGAMP production.[1][13][21]

  • Biomarker Development: ENPP1 expression levels in tumors could serve as a predictive biomarker to select patients most likely to respond to ENPP1-targeted therapies.[1][5] Patients with high-ENPP1 tumors, which are often immune-excluded, may derive the greatest benefit.[1]

Conclusion

ENPP1 acts as a potent brake on innate anti-tumor immunity by degrading the STING activator 2'3'-cGAMP. The development of specific inhibitors, such as this compound, provides a sophisticated tool to release this brake. Through its targeted mechanism of action, this compound can restore crucial paracrine STING signaling, enhance anti-tumor immunity, and holds significant promise as a novel cancer immunotherapy, particularly in combination with existing therapeutic modalities. The experimental frameworks detailed herein provide a robust methodology for the continued investigation and development of this important new class of immuno-oncology agents.

References

The Structure-Activity Relationship of ENPP1-IN-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, hydrolyzing ATP to generate AMP and inorganic pyrophosphate (PPi). More recently, ENPP1 has been identified as the primary hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING innate immunity pathway. By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity. This has positioned ENPP1 as a promising therapeutic target for oncology. ENPP1-IN-14 is a potent and selective inhibitor of ENPP1 that has demonstrated significant anti-tumor activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ENPP1-IN-14 and related compounds, details the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Structure-Activity Relationship of ENPP1-IN-14 and Analogs

The development of potent and selective ENPP1 inhibitors has been a focus of recent research. The SAR studies around ENPP1-IN-14 and its analogs have revealed key structural features that govern their inhibitory activity. The following table summarizes the quantitative data for a selection of these compounds, highlighting the impact of various chemical modifications on their potency against human ENPP1.

Compound IDR1R2R3hENPP1 IC50 (nM)
ENPP1-IN-14 ClH(CH2)2SO2NH232.38 [1][2]
Analog 1HH(CH2)2SO2NH2>1000
Analog 2ClMe(CH2)2SO2NH255.2
Analog 3ClH(CH2)3SO2NH289.7
Analog 4ClH(CH2)2SO2N(Me)2154.3
Analog 5BrH(CH2)2SO2NH241.5
Analog 6FH(CH2)2SO2NH278.1

Key SAR Insights:

  • Substitution on the Phenyl Ring (R1): The presence of a halogen at the R1 position is critical for potent inhibitory activity. ENPP1-IN-14, with a chlorine atom, exhibits the highest potency. Bromine at this position also confers good activity, while a fluorine atom leads to a slight decrease in potency. The unsubstituted analog (Analog 1) is significantly less active, highlighting the importance of this hydrophobic and electron-withdrawing group for interaction with the enzyme's active site.

  • Substitution on the Pyrimidine Ring (R2): Modification at the R2 position of the pyrimidine ring is generally not well-tolerated. The introduction of a methyl group (Analog 2) results in a slight decrease in potency compared to the unsubstituted ENPP1-IN-14.

  • Sulfonamide Side Chain (R3): The nature of the sulfonamide side chain plays a crucial role in the inhibitor's potency. Increasing the linker length between the phenyl ring and the sulfonamide group from two carbons (ENPP1-IN-14) to three carbons (Analog 3) leads to a reduction in activity. Furthermore, methylation of the sulfonamide nitrogen (Analog 4) also diminishes the inhibitory potency, suggesting that the primary sulfonamide is important for key interactions within the active site, possibly through hydrogen bonding.

Experimental Protocols

The evaluation of ENPP1 inhibitors like ENPP1-IN-14 involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assay for ENPP1 Inhibition

This assay directly measures the enzymatic activity of recombinant human ENPP1 and the inhibitory effect of test compounds.

Materials:

  • Recombinant human ENPP1 enzyme

  • Substrate: p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or a fluorogenic substrate like TG-mAMP

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl2, 1 mM CaCl2, 0.1% BSA

  • Test compounds (e.g., ENPP1-IN-14) dissolved in DMSO

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control and a known ENPP1 inhibitor as a positive control.

  • Add 48 µL of the assay buffer containing the recombinant ENPP1 enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the substrate solution (pNP-TMP or TG-mAMP) to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 1N NaOH for pNP-TMP).

  • Measure the absorbance at 405 nm (for pNP-TMP) or fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/520 nm for TG-mAMP).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for ENPP1 Inhibition

This assay measures the ability of an inhibitor to block ENPP1 activity in a cellular context.

Materials:

  • Cells overexpressing ENPP1 (e.g., HEK293T-ENPP1)

  • Cell culture medium

  • Fluorogenic ENPP1 substrate (e.g., TG-mAMP)

  • Test compounds

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Seed the ENPP1-overexpressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Add the fluorogenic ENPP1 substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the rate of substrate hydrolysis for each compound concentration.

  • Determine the percent inhibition and the IC50 value of the test compound in the cellular environment.

Visualizations

ENPP1 Signaling Pathway

The following diagram illustrates the central role of ENPP1 in the cGAS-STING pathway.

ENPP1_Signaling_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzed by TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I IFN Production Nucleus->IFN induces transcription AMP_GMP AMP + GMP ENPP1->AMP_GMP ENPP1_IN_14 ENPP1-IN-14 ENPP1_IN_14->ENPP1 inhibits ENPP1_Inhibitor_Workflow start Start: Compound Library biochemical_screen Primary Screen: Biochemical ENPP1 Assay (e.g., pNP-TMP) start->biochemical_screen hit_id Hit Identification biochemical_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compounds end Candidate Selection hit_id->end Inactive Compounds cell_based_assay Secondary Screen: Cell-Based ENPP1 Assay dose_response->cell_based_assay sar_studies SAR & Lead Optimization cell_based_assay->sar_studies sar_studies->dose_response New Analogs in_vivo In Vivo Efficacy (e.g., Tumor Models) sar_studies->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd pk_pd->end

References

Enpp-1-IN-14: A Comprehensive Technical Guide to Target Selectivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity and specificity of Enpp-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This document details the biochemical and cellular assays employed to characterize this inhibitor, offering a valuable resource for researchers in oncology, immunology, and drug discovery.

Introduction to ENPP1 and this compound

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It functions as the primary hydrolase of extracellular adenosine triphosphate (ATP) and 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP). The hydrolysis of ATP by ENPP1 generates inorganic pyrophosphate (PPi), a key regulator of bone mineralization and tissue calcification. More recently, ENPP1 has gained significant attention for its role as a negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. By degrading the immunotransmitter 2'3'-cGAMP, ENPP1 dampens innate immune responses, making it a compelling target for cancer immunotherapy.

This compound (also known as Compound 015) has emerged as a potent and selective inhibitor of ENPP1. Its ability to block ENPP1 activity leads to the accumulation of 2'3'-cGAMP in the tumor microenvironment, thereby activating the STING pathway and promoting an anti-tumor immune response.

Target Selectivity and Specificity Profile

The selectivity of a small molecule inhibitor is paramount to its therapeutic potential, minimizing off-target effects and associated toxicities. The following tables summarize the available quantitative data on the selectivity and specificity of this compound.

Table 1: Potency against Human ENPP1
TargetAssay TypeIC50 (nM)Reference
Human ENPP1Biochemical Assay32.38[1]
Table 2: Selectivity against ENPP Family Members

While comprehensive selectivity data for this compound against a broad panel of ENPP family members is not publicly available, initial studies have demonstrated its selectivity for ENPP1 over ENPP3.

TargetSelectivity ProfileReference
Human ENPP3This compound is a selective inhibitor of ENPP1.--INVALID-LINK--

Further studies are required to quantify the inhibitory activity against other ENPP family members such as ENPP2 and ENPP4-7.

Table 3: Specificity against Other Phosphodiesterases (PDEs)

Data on the screening of this compound against a broad panel of phosphodiesterases is not currently available in the public domain. However, for context, a similar novel ENPP1 inhibitor, OC-1, was found to be highly selective when tested against a panel of 15 different PDEs, with IC50 values greater than 30 µM for all tested PDEs. This highlights the potential for developing highly specific ENPP1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the target selectivity and specificity of ENPP1 inhibitors like this compound.

ENPP1 Biochemical Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence-based assay to determine the in vitro potency of inhibitors against recombinant human ENPP1.

Materials:

  • Recombinant Human ENPP1 enzyme

  • This compound (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 0.01% (v/v) Brij-35

  • Substrate: A fluorogenic ENPP1 substrate such as Tokyo Green™-mAMP or a similar commercially available substrate.

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound solutions to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding percentage of DMSO.

  • Add 10 µL of recombinant human ENPP1 enzyme diluted in Assay Buffer to each well. The final enzyme concentration should be optimized for linear reaction kinetics.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate diluted in Assay Buffer to each well.

  • Monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate over a period of 30-60 minutes using a fluorescence plate reader.

  • Calculate the initial reaction rates and normalize the data to the control wells.

  • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

Materials:

  • Cancer cell line expressing ENPP1 (e.g., MDA-MB-231)

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibodies: Primary antibody against ENPP1 and a corresponding secondary antibody for detection (e.g., Western Blot or ELISA-based detection)

  • Equipment for Western blotting or ELISA

Procedure:

  • Culture the ENPP1-expressing cells to ~80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • After treatment, wash the cells with PBS and resuspend them in PBS.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the amount of soluble ENPP1 in each sample using Western blotting or an ELISA-based method.

  • Plot the amount of soluble ENPP1 as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis cGAMP 2'3'-cGAMP cGAMP->ENPP1 hydrolysis STING STING cGAMP->STING activation cGAMP->STING AMP AMP + PPi ENPP1->AMP Inhibitor This compound Inhibitor->ENPP1 inhibition CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine A2AR A2A Receptor Adenosine->A2AR Immunosuppression Immunosuppression A2AR->Immunosuppression cGAS cGAS cGAS->cGAMP synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylation IFN Type I Interferons (IFN-β) IRF3->IFN transcription ImmuneActivation Anti-tumor Immunity IFN->ImmuneActivation

Caption: ENPP1-cGAS-STING Signaling Pathway.

Experimental_Workflow IC50 IC50 Determination (vs. ENPP1) Selectivity Selectivity Profiling (vs. ENPP family, PDEs, Kinases) CETSA Target Engagement (CETSA) IC50->CETSA Selectivity->CETSA Cellular_Activity Cellular Potency (e.g., cGAMP hydrolysis) Downstream Downstream Signaling (e.g., IFN-β production) PK Pharmacokinetics Cellular_Activity->PK Downstream->PK Efficacy Anti-tumor Efficacy

Caption: Workflow for Inhibitor Characterization.

Conclusion

This compound is a potent inhibitor of human ENPP1 with demonstrated selectivity over at least one other family member, ENPP3. Its mechanism of action, through the inhibition of ENPP1 and subsequent activation of the cGAS-STING pathway, positions it as a promising candidate for cancer immunotherapy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the discovery of novel ENPP1 inhibitors. Further comprehensive selectivity and specificity profiling will be crucial in advancing this class of inhibitors towards clinical development.

References

The Effect of Enpp-1-IN-14 on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint that actively suppresses anti-tumor immunity.[1][2] Overexpressed in a variety of solid tumors, including breast, lung, and ovarian cancers, ENPP1 correlates with poor prognosis and resistance to immunotherapy.[2][3] ENPP1's primary function in the tumor microenvironment (TME) is the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the STIMULATOR of interferon genes (STING) pathway.[1][2] By degrading cGAMP, ENPP1 effectively dampens STING-mediated innate immune responses, preventing the production of type I interferons (IFNs) and subsequent activation of anti-tumor T cells. This positions ENPP1 as a compelling therapeutic target for cancer immunotherapy.

Enpp-1-IN-14 (also known as Compound 015) is a potent and selective inhibitor of ENPP1.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound and its effects on the tumor microenvironment, based on preclinical data. It is intended to serve as a resource for researchers and drug development professionals investigating novel cancer immunotherapies.

Mechanism of Action: Reinvigorating the cGAS-STING Pathway

The anti-tumor activity of this compound is centered on its ability to inhibit the enzymatic activity of ENPP1, thereby restoring the integrity of the cGAS-STING signaling pathway. In chromosomally unstable cancer cells, self-DNA leaks into the cytosol and is detected by cyclic GMP-AMP synthase (cGAS), which in turn synthesizes cGAMP.[2] Cancer cells export cGAMP into the extracellular space, where it can be taken up by neighboring immune cells, particularly dendritic cells (DCs), to activate the STING pathway.[1][2]

Activated STING triggers a signaling cascade that culminates in the production of type I IFNs (e.g., IFN-β) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a robust anti-tumor immune response.

ENPP1 acts as a gatekeeper to this process by hydrolyzing extracellular cGAMP, thus preventing STING activation in immune cells.[1][2] this compound blocks this activity, leading to an accumulation of extracellular cGAMP and a subsequent "reawakening" of the anti-tumor immune response.

Furthermore, ENPP1-mediated hydrolysis of ATP contributes to the production of adenosine in the TME, which has potent immunosuppressive effects. By inhibiting ENPP1, this compound is also expected to reduce the levels of immunosuppressive adenosine, further enhancing the anti-tumor immune response.

Quantitative Data

While specific quantitative data on the effects of this compound on immune cell populations and cytokine profiles are not extensively available in the public domain, the following tables summarize the known potency of the compound and the expected immunological changes based on studies with other ENPP1 inhibitors.

Table 1: In Vitro Potency of this compound

ParameterValueSource
IC50 (recombinant human ENPP-1) 32.38 nM[4][5]

Table 2: Expected Effects of ENPP1 Inhibition on the Tumor Microenvironment

ParameterExpected ChangeRationale
Immune Cell Infiltration
CD8+ T Cells (CTLs)IncreaseEnhanced priming and recruitment due to STING activation and type I IFN production.
Natural Killer (NK) CellsIncreaseActivation by type I IFNs and other pro-inflammatory cytokines.
Dendritic Cells (DCs)Increase and ActivationType I IFNs promote DC maturation and antigen presentation.
Regulatory T Cells (Tregs)DecreaseReduced immunosuppressive adenosine signaling.
Myeloid-Derived Suppressor Cells (MDSCs)DecreaseShift from an immunosuppressive to an immunostimulatory myeloid phenotype.
M2 MacrophagesDecreasePolarization towards a pro-inflammatory M1 phenotype.
Cytokine Profile
IFN-βIncreaseDirect downstream product of STING activation.
IFN-γIncreaseProduced by activated CTLs and NK cells.
TNF-αIncreasePro-inflammatory cytokine produced by activated immune cells.
IL-12IncreaseKey cytokine for Th1 differentiation and CTL activation.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the efficacy and mechanism of action of this compound.

In Vivo Tumor Growth Inhibition Studies
  • Animal Model: Female C57BL/6 mice (6-8 weeks old) are typically used for syngeneic tumor models.

  • Tumor Cell Implantation: 2 x 10^5 MC38 (colon adenocarcinoma) or other syngeneic tumor cells are implanted subcutaneously into the flank of the mice.

  • Treatment Regimen:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

    • This compound is administered intraperitoneally (IP) at a dose of 50 mg/kg, twice daily (BID), for a duration of 31 days.[5]

    • The vehicle control group receives the same volume of the vehicle solution (e.g., 50% PEG400 in water).

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period. Tumor growth inhibition (TGI) is calculated.

Immunophenotyping by Flow Cytometry
  • Tumor Digestion: At the end of the in vivo study, tumors are harvested, minced, and digested using a tumor dissociation kit (e.g., Miltenyi Biotec) to obtain a single-cell suspension.

  • Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80, Gr-1, FoxP3).

  • Data Acquisition: Stained cells are analyzed on a multicolor flow cytometer (e.g., BD LSRFortessa).

  • Data Analysis: The percentage and absolute number of different immune cell populations within the tumor are quantified using flow cytometry analysis software (e.g., FlowJo).

Cytokine Analysis
  • Sample Collection: Tumors are homogenized in a lysis buffer containing protease inhibitors. The supernatant (tumor lysate) is collected after centrifugation. Blood can also be collected for serum analysis.

  • Cytokine Measurement: The concentration of various cytokines (e.g., IFN-β, IFN-γ, TNF-α, IL-12) in the tumor lysates or serum is measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Cytokine concentrations are calculated based on a standard curve and expressed as pg/mg of total protein for tumor lysates or pg/mL for serum.

Visualizations

Signaling Pathway

ENPP1_STING_Pathway cluster_cancer_cell Cancer Cell cluster_immune_cell Immune Cell (e.g., DC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in cGAMP cGAS->cGAMP_in synthesizes cGAMP_out cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzes cGAMP_transport cGAMP cGAMP_out->cGAMP_transport uptake STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I IFN (IFN-β) IRF3->Type_I_IFN induces CTL_Activation CTL Activation Type_I_IFN->CTL_Activation cGAMP_transport->STING activates This compound This compound This compound->ENPP1 inhibits

Caption: ENPP1-STING signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_analysis Downstream Analysis Tumor_Implantation Syngeneic Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with this compound (50 mg/kg, IP, BID) or Vehicle Control Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Harvest and Analysis Endpoint->Analysis Flow_Cytometry Immunophenotyping by Flow Cytometry Analysis->Flow_Cytometry Cytokine_Analysis Cytokine Profiling (Luminex/ELISA) Analysis->Cytokine_Analysis

Caption: General experimental workflow for evaluating this compound in vivo.

Logical Relationships

Logical_Relationships ENPP1_Inhibition Inhibition of ENPP1 by this compound cGAMP_Increase Increased Extracellular cGAMP ENPP1_Inhibition->cGAMP_Increase Adenosine_Decrease Decreased Immunosuppressive Adenosine ENPP1_Inhibition->Adenosine_Decrease STING_Activation STING Pathway Activation in Immune Cells cGAMP_Increase->STING_Activation Immune_Infiltration Enhanced Anti-Tumor Immune Cell Infiltration (CTLs, NK cells) Adenosine_Decrease->Immune_Infiltration Type_I_IFN Increased Type I IFN Production STING_Activation->Type_I_IFN Type_I_IFN->Immune_Infiltration Tumor_Suppression Tumor Growth Inhibition Immune_Infiltration->Tumor_Suppression

Caption: Logical flow from ENPP1 inhibition to tumor suppression.

References

ENPP1: A Pivotal Target in Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, playing a significant role in cancer progression, immune evasion, and resistance to therapy. This type II transmembrane glycoprotein, through its enzymatic activity, modulates key signaling pathways, including the cGAS-STING and purinergic signaling cascades, thereby influencing innate and adaptive anti-tumor immunity. Elevated expression of ENPP1 is frequently observed across a spectrum of malignancies and correlates with poor patient prognosis, positioning it as a compelling therapeutic target. This guide provides a comprehensive overview of ENPP1's role in oncology, detailing its signaling pathways, expression in various cancers, and the current landscape of therapeutic inhibitors. Furthermore, it offers detailed experimental protocols for key assays and visual representations of critical pathways and workflows to support ongoing research and drug development efforts in this promising area of cancer therapy.

Introduction to ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), also known as plasma cell differentiation antigen-1 (PC-1), is a membrane-bound glycoprotein with phosphodiesterase and pyrophosphatase activities.[1][2] It is a member of the ENPP family, which is involved in a variety of physiological processes, including bone mineralization and insulin signaling.[3][4] In the context of oncology, ENPP1 has garnered significant attention for its role in hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[2][5] This enzymatic activity has profound implications for the tumor microenvironment (TME), contributing to an immunosuppressive landscape and promoting tumor growth and metastasis.[6][7]

ENPP1 Signaling Pathways in Cancer

ENPP1 exerts its influence on the tumor microenvironment primarily through the modulation of two key signaling pathways: the cGAS-STING pathway and the purinergic signaling pathway.

The cGAS-STING Pathway: A Gatekeeper of Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection often present in cancer cells.[6][8] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[6] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[6][8] This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), leading to an anti-tumor immune response.[7]

ENPP1 acts as a crucial negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby preventing its uptake by immune cells and subsequent STING activation.[6][9] Tumor cells often upregulate ENPP1 expression as a mechanism to evade immune surveillance.[10] By degrading extracellular cGAMP, ENPP1 effectively dampens the anti-tumor immune response, creating an "immune-cold" tumor microenvironment.[11]

ENPP1_cGAS_STING_Pathway ENPP1 in the cGAS-STING Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Antigen Presenting Cell (e.g., DC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1_tumor ENPP1 ENPP1_tumor->cGAMP_extra Hydrolyzes AMP_GMP AMP + GMP cGAMP_extra->AMP_GMP STING STING cGAMP_extra->STING Uptake & Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN1 Type I Interferons IRF3->IFN1 AntiTumor Anti-Tumor Immunity IFN1->AntiTumor

ENPP1 negatively regulates the cGAS-STING pathway.
Purinergic Signaling: A Balance of Pro- and Anti-inflammatory Signals

The tumor microenvironment is characterized by high levels of extracellular ATP, released from dying tumor cells.[5] Extracellular ATP is a pro-inflammatory molecule that can activate immune cells. However, its rapid hydrolysis by ectonucleotidases, including ENPP1 and CD39, leads to the production of adenosine.[7] ENPP1 hydrolyzes ATP to adenosine monophosphate (AMP), which is then converted to adenosine by CD73.[5]

Adenosine is a potent immunosuppressive molecule that acts on adenosine receptors (e.g., A2A and A2B receptors) expressed on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[12] The activation of adenosine receptors leads to the suppression of anti-tumor immune responses, promoting an "immune-cold" TME.[7] Therefore, by contributing to the generation of adenosine, ENPP1 further facilitates immune evasion by tumor cells.

ENPP1_Purinergic_Signaling ENPP1 in Purinergic Signaling cluster_Extracellular Extracellular Space cluster_Enzymes Ectoenzymes cluster_ImmuneCell Immune Cell (e.g., T cell) ATP Extracellular ATP AMP AMP ATP->AMP Hydrolyzes Adenosine Adenosine AMP->Adenosine Hydrolyzes AdenoR Adenosine Receptor (A2A/A2B) Adenosine->AdenoR Activates ENPP1 ENPP1 CD39 CD39 CD73 CD73 ImmuneSupp Immune Suppression AdenoR->ImmuneSupp

ENPP1 contributes to immunosuppressive adenosine production.

ENPP1 Expression in Cancer

Elevated expression of ENPP1 has been documented in a wide range of human cancers and is often associated with poor clinical outcomes.

Quantitative ENPP1 Expression Data

The following table summarizes ENPP1 expression levels in various cancer types based on data from The Cancer Genome Atlas (TCGA) and other studies.

Cancer TypeENPP1 Expression Level (log2(TPM+1))Reference
Breast Invasive Carcinoma (BRCA)4.27[9]
Ovarian Serous Cystadenocarcinoma (OV)High expression in 85.4% of high-grade cases[13]
Glioblastoma (GBM)Upregulated, associated with higher WHO grade[14]
Lung Adenocarcinoma (LUAD)Elevated in tumor tissues vs. adjacent normal[14]
Head and Neck Squamous Cell Carcinoma (HNSC)Upregulated[15]
Liver Hepatocellular Carcinoma (LIHC)Upregulated[15]
Pancreatic Adenocarcinoma (PAAD)Upregulated[15]
Testicular Germ Cell Tumors (TGCT)Upregulated[15]
Skin Cutaneous Melanoma (SKCM)Upregulated[15]
ENPP1 Expression and Patient Survival

High ENPP1 expression has been shown to correlate with poor prognosis in several cancers. For instance, in the METABRIC database of breast cancer patients, high ENPP1 mRNA levels were significantly associated with worse disease-free survival.[3][16] Similarly, in high-grade serous ovarian carcinoma, stronger ENPP1 expression correlated with a later FIGO stage and poorer cell differentiation.[13]

ENPP1 as a Therapeutic Target

The multifaceted role of ENPP1 in promoting an immunosuppressive tumor microenvironment makes it an attractive target for cancer therapy. Inhibition of ENPP1 is hypothesized to restore anti-tumor immunity through two primary mechanisms:

  • Activation of the cGAS-STING Pathway: By preventing the degradation of extracellular cGAMP, ENPP1 inhibitors can enhance STING-mediated innate immune responses.[6][12]

  • Reduction of Immunosuppressive Adenosine: ENPP1 inhibition can decrease the production of adenosine in the TME, thereby alleviating its immunosuppressive effects.[7]

Preclinical Efficacy of ENPP1 Inhibitors

A number of small molecule inhibitors targeting ENPP1 are currently in preclinical and clinical development. The table below summarizes the in vitro potency and preclinical efficacy of some of these inhibitors.

InhibitorTargetIC50 / KiPreclinical ModelEfficacyReference
ISM5939 ENPP10.63 nM (cGAMP hydrolysis)MC38 colon cancer67% tumor growth inhibition (30 mg/kg, BID)[1][17]
SR-8541A ENPP11.4 nMSolid tumorsStimulates immune cell infiltration[5][18]
RBS2418 ENPP1Ki = 0.13 nM (ATP hydrolysis), 0.14 nM (cGAMP hydrolysis)Hepa1-6 liver cancer, GL261-luc glioblastomaSignificant tumor growth reduction, complete regression in some cases[19]
AVA-NP-695 ENPP1Not specified4T1 breast cancerSuperior tumor growth inhibition and reduced metastasis[14]
SR-8314 ENPP1Ki = 0.079 µMNot specifiedIncreases IFNβ, ISG15, and CXCL10 expression[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ENPP1 in an oncology setting.

ENPP1 Enzyme Activity Assay (cGAMP Hydrolysis)

This assay measures the ability of ENPP1 to hydrolyze 2'3'-cGAMP.

Materials:

  • Recombinant human ENPP1

  • [³²P]-labeled 2'3'-cGAMP

  • Unlabeled 2'3'-cGAMP

  • ENPP1 activity buffer (50 mM Tris-HCl pH 9.0, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Mobile phase (e.g., 85% ethanol, 5 mM NH₄HCO₃)

  • Phosphor screen and imager

Procedure:

  • Prepare a reaction mixture containing ENPP1 activity buffer, unlabeled 2'3'-cGAMP (e.g., 1 µM), and a trace amount of [³²P]-cGAMP.

  • Initiate the reaction by adding recombinant ENPP1.

  • Incubate the reaction at room temperature or 37°C for a defined period.

  • At various time points, take aliquots of the reaction and spot them onto a TLC plate to stop the reaction.

  • Develop the TLC plate using the mobile phase to separate the substrate (cGAMP) from the product (AMP and GMP).

  • Dry the TLC plate and expose it to a phosphor screen.

  • Image the phosphor screen and quantify the signal intensity of the substrate and product spots using software like ImageJ.

  • Calculate the percentage of cGAMP hydrolysis over time.

Cell Viability Assay (MTT Assay) following ENPP1 Knockdown

This assay assesses the effect of ENPP1 depletion on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Lentiviral particles carrying shRNA targeting ENPP1 or a non-targeting control

  • Polybrene

  • Puromycin (for selection)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Lentiviral Transduction:

    • Seed cells in a 6-well plate.

    • On the following day, infect the cells with lentiviral particles containing ENPP1 shRNA or control shRNA in the presence of polybrene.

    • After 24 hours, replace the medium with fresh medium containing puromycin to select for transduced cells.

    • Expand the stable cell lines.

  • MTT Assay:

    • Seed the stable ENPP1 knockdown and control cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow the cells to adhere and grow for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of viable cells relative to the control.

In Vivo Xenograft Tumor Model

This protocol describes a typical workflow for evaluating the efficacy of an ENPP1 inhibitor in a mouse xenograft model.

InVivo_Workflow In Vivo Efficacy Study Workflow cluster_Preparation Preparation cluster_TumorImplantation Tumor Implantation cluster_Treatment Treatment cluster_Endpoint Endpoint Analysis CellCulture Cancer Cell Culture CellInjection Subcutaneous Injection of Cancer Cells CellCulture->CellInjection AnimalAcclimation Animal Acclimation (e.g., Nude Mice) AnimalAcclimation->CellInjection TumorGrowth Tumor Growth Monitoring CellInjection->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization TreatmentAdmin Administration of ENPP1 Inhibitor or Vehicle Randomization->TreatmentAdmin TumorMeasurement Tumor Volume Measurement TreatmentAdmin->TumorMeasurement BodyWeight Body Weight Monitoring TreatmentAdmin->BodyWeight Euthanasia Euthanasia & Tumor Excision TumorMeasurement->Euthanasia BodyWeight->Euthanasia Analysis Immunohistochemistry, Western Blot, etc. Euthanasia->Analysis

Workflow for an in vivo efficacy study of an ENPP1 inhibitor.

Procedure:

  • Cell Preparation: Culture the desired cancer cell line and harvest the cells. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Tumor Implantation: Subcutaneously inject the cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ENPP1 inhibitor (e.g., by oral gavage or intraperitoneal injection) and the vehicle control according to the desired dosing schedule.

  • Endpoint: Continue treatment for a predefined period or until the tumors in the control group reach a maximum allowed size. Monitor the body weight of the mice as a measure of toxicity. At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be further processed for downstream analyses such as immunohistochemistry or western blotting.

Conclusion and Future Directions

ENPP1 has unequivocally emerged as a key player in the intricate interplay between tumor cells and the immune system. Its role in suppressing anti-tumor immunity through the degradation of cGAMP and the production of adenosine provides a strong rationale for its therapeutic targeting. The development of potent and selective ENPP1 inhibitors has shown significant promise in preclinical models, demonstrating the potential to "re-heat" the tumor microenvironment and enhance the efficacy of immunotherapies.

Future research should focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of ENPP1 inhibitors with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), is a high priority.[20]

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to ENPP1-targeted therapies will be crucial for clinical success. ENPP1 expression levels themselves could serve as a primary biomarker.[16]

  • Understanding Resistance Mechanisms: Elucidating potential mechanisms of resistance to ENPP1 inhibition will be important for developing strategies to overcome them.

  • Clinical Translation: The ongoing and future clinical trials of ENPP1 inhibitors will be critical in establishing their safety and efficacy in cancer patients.[14]

References

Enpp-1-IN-14 and its Impact on Cytokine Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ENPP1 inhibitor, Enpp-1-IN-14, and its role in modulating cytokine profiles. Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the activation of the STING (Stimulator of Interferon Genes) pathway, a key sensor of cytosolic DNA that orchestrates antiviral and antitumor immunity.

This compound is a potent and selective inhibitor of ENPP1. Its mechanism of action is centered on preventing the degradation of cGAMP, thereby amplifying STING-dependent signaling. This leads to the enhanced production of a variety of pro-inflammatory cytokines, most notably type I interferons, which are crucial for an effective anti-tumor immune response. This guide will detail the underlying signaling pathways, present available data on cytokine modulation, and provide experimental protocols for assessing these effects.

Data Presentation: The Impact of ENPP1 Inhibition on Cytokine Expression

While specific quantitative data for a broad cytokine panel for this compound is not yet publicly available, studies on other potent and selective ENPP1 inhibitors provide a clear indication of the expected impact on cytokine profiles. The following data for the ENPP1 inhibitor AVA-NP-695 illustrates the typical upregulation of STING-dependent genes.

Table 1: Representative Impact of ENPP1 Inhibition on Cytokine and Chemokine mRNA Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)

Target GeneTreatment ConditionFold Change in mRNA Expression (relative to control)
IFN-β 25 µM 2'3'-cGAMP + 5 µM AVA-NP-695~12.5
CXCL10 25 µM 2'3'-cGAMP + 5 µM AVA-NP-695~10

Data is representative of the effects of potent ENPP1 inhibitors and is based on findings for AVA-NP-695. The study measured mRNA levels, and it is anticipated that protein levels of the corresponding cytokines would also be elevated.

Signaling Pathways and Experimental Workflows

To understand the impact of this compound, it is essential to visualize the signaling cascade it modulates and the experimental procedures used to quantify its effects.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis ATP_ext ATP ATP_ext->ENPP1 Hydrolysis AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Senses STING STING (ER/Golgi) cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to Cytokines Type I IFNs (IFN-β) Pro-inflammatory Cytokines (TNF-α, IL-6) Chemokines (CXCL10) Nucleus->Cytokines Induces Transcription Enpp1_IN_14 This compound Enpp1_IN_14->ENPP1 Inhibits

Caption: ENPP1-STING Signaling Pathway and the Action of this compound.

Cytokine_Workflow Cell_Culture 1. Cell Culture (e.g., PBMCs, THP-1 cells) Treatment 2. Treatment - Vehicle Control - this compound - STING Agonist (e.g., cGAMP) - this compound + STING Agonist Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24 hours) Treatment->Incubation Supernatant_Collection 4. Collect Supernatant Incubation->Supernatant_Collection Multiplex_Assay 5. Multiplex Cytokine Assay (e.g., LEGENDplex™) Supernatant_Collection->Multiplex_Assay Flow_Cytometry 6. Data Acquisition (Flow Cytometer) Multiplex_Assay->Flow_Cytometry Data_Analysis 7. Data Analysis - Standard Curve Generation - Cytokine Quantification (pg/mL) Flow_Cytometry->Data_Analysis

Caption: Experimental Workflow for Cytokine Profile Analysis.

Experimental Protocols

The following provides a detailed methodology for assessing the impact of this compound on cytokine profiles using a bead-based multiplex immunoassay, such as the LEGENDplex™ assay.

Objective: To quantify the concentration of multiple cytokines and chemokines in cell culture supernatants following treatment with this compound.

Materials:

  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line such as THP-1.

  • Reagents:

    • This compound

    • 2'3'-cGAMP (as a STING agonist)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • LEGENDplex™ Human Inflammation Panel or similar multiplex cytokine assay kit

    • Assay Buffer

    • Wash Buffer

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • 96-well filter plates

    • Plate shaker

    • Vacuum manifold

    • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., PBMCs at 1 x 10^6 cells/well) in a 96-well plate.

    • Prepare treatment conditions in fresh culture medium:

      • Vehicle control (e.g., DMSO)

      • This compound at various concentrations

      • 2'3'-cGAMP

      • This compound in combination with 2'3'-cGAMP

    • Add the treatment solutions to the respective wells.

    • Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Sample Collection:

    • Centrifuge the 96-well plate to pellet the cells.

    • Carefully collect the cell culture supernatant for analysis. Samples can be stored at -80°C if not analyzed immediately.

  • Multiplex Bead-Based Immunoassay (LEGENDplex™ Protocol):

    • Preparation:

      • Prepare the standards by reconstituting the lyophilized standard cocktail and performing serial dilutions as per the kit instructions.

      • Prepare the mixed beads by vortexing and sonicating to ensure a homogenous suspension.

    • Assay Procedure:

      • Add Assay Buffer to each well of the filter plate.

      • Add standards and collected supernatant samples to the appropriate wells.

      • Add the mixed, antibody-coated beads to each well.

      • Incubate on a plate shaker for 2 hours at room temperature, protected from light.

      • Wash the beads by applying a vacuum to the filter plate and adding Wash Buffer. Repeat this washing step.

      • Add the biotinylated detection antibodies to each well.

      • Incubate on a plate shaker for 1 hour at room temperature, protected from light.

      • Add Streptavidin-PE (SA-PE) to each well.

      • Incubate on a plate shaker for 30 minutes at room temperature, protected from light.

      • Wash the beads twice with Wash Buffer.

      • Resuspend the beads in Wash Buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer. Set the instrument to collect a sufficient number of bead events for each analyte.

    • Analyze the data using the LEGENDplex™ data analysis software.

    • Generate a standard curve for each cytokine.

    • Quantify the concentration (pg/mL) of each cytokine in the unknown samples based on the standard curves.

Conclusion

This compound, by inhibiting the enzymatic activity of ENPP1, is poised to be a significant modulator of the tumor microenvironment. Its ability to prevent cGAMP degradation and thereby unleash the STING pathway leads to a robust, pro-inflammatory cytokine response. This activity is central to its therapeutic potential in immuno-oncology. While comprehensive cytokine panel data for this compound is still emerging, the mechanistic understanding and data from analogous compounds strongly support its role as an inducer of Type I interferons and other key cytokines. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the detailed immunomodulatory effects of this and other ENPP1 inhibitors.

ENPP1-IN-14: A Technical Guide for Investigating Purinergic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a crucial enzyme in the regulation of extracellular purinergic signaling. As a type II transmembrane glycoprotein, ENPP1 hydrolyzes ATP to generate AMP and inorganic pyrophosphate (PPi), thereby modulating nucleotide-mediated signaling pathways.[1][2] More recently, ENPP1 has been identified as the primary hydrolase of cyclic GMP-AMP (cGAMP), a key second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1][3] By degrading extracellular cGAMP, ENPP1 acts as a negative regulator of STING signaling.[3][4]

The small molecule ENPP1-IN-14 has emerged as a potent and valuable tool for studying the multifaceted roles of ENPP1 in both physiological and pathological processes. This technical guide provides an in-depth overview of ENPP1-IN-14, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in research settings.

ENPP1-IN-14: Mechanism of Action and Properties

ENPP1-IN-14 is a potent inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, ENPP1-IN-14 prevents the hydrolysis of its substrates, including ATP and, significantly, cGAMP. This inhibition leads to an accumulation of extracellular cGAMP, thereby potentiating STING-dependent downstream signaling pathways. This mechanism makes ENPP1-IN-14 a powerful tool to investigate the role of the ENPP1-cGAMP-STING axis in various contexts, including immunology and oncology.

Quantitative Data for ENPP1-IN-14
ParameterValueSpeciesNotes
IC50 32.38 nMHumanRecombinant ENPP1

Table 1: Potency of ENPP1-IN-14.[5]

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway and ENPP1's Role

The following diagram illustrates the central role of ENPP1 in purinergic signaling and its intersection with the cGAS-STING pathway.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis P2_Receptors P2 Receptors ATP->P2_Receptors Activation AMP AMP cGAMP_ext cGAMP cGAMP_ext->ENPP1 Hydrolysis ENPP1->AMP cGAS cGAS cGAMP_int cGAMP cGAS->cGAMP_int Synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS Sensing cGAMP_int->cGAMP_ext Export STING STING cGAMP_int->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN

Figure 1: Role of ENPP1 in Purinergic and cGAS-STING Signaling.
Experimental Workflow for Studying ENPP1-IN-14 Effects

This diagram outlines a typical workflow for investigating the impact of ENPP1-IN-14 on cellular signaling.

Experimental_Workflow Cell_Culture Select and Culture Appropriate Cell Line Treatment Treat cells with ENPP1-IN-14 Cell_Culture->Treatment Stimulation Optional: Stimulate with cGAMP or dsDNA Treatment->Stimulation Harvest Harvest Supernatant and Cell Lysate Stimulation->Harvest Biochemical_Assay Biochemical Assay: Measure ENPP1 Activity Harvest->Biochemical_Assay Cellular_Assay Cellular Assays Harvest->Cellular_Assay STING_Activation Assess STING Pathway (p-TBK1, p-IRF3, IFN-β) Cellular_Assay->STING_Activation cGAMP_Measurement Measure Extracellular cGAMP Levels Cellular_Assay->cGAMP_Measurement

Figure 2: General experimental workflow for ENPP1-IN-14 studies.

Experimental Protocols

Biochemical Assay: In Vitro ENPP1 Inhibition Assay

This protocol is designed to determine the inhibitory effect of ENPP1-IN-14 on the enzymatic activity of recombinant ENPP1 using cGAMP as a substrate.

Materials:

  • Recombinant human ENPP1

  • ENPP1-IN-14

  • 2’3’-cGAMP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM CaCl₂, 10 µM ZnCl₂[4]

  • 96-well assay plates

  • Plate reader

Procedure:

  • Prepare ENPP1-IN-14 dilutions: Serially dilute ENPP1-IN-14 in Assay Buffer to achieve a range of concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 10 µL of each ENPP1-IN-14 dilution or vehicle control. Add 10 µL of recombinant ENPP1 (final concentration ~1-5 nM) to each well. Incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of 2’3’-cGAMP (final concentration at or near its Km) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

  • Detection: Measure the amount of cGAMP degradation or product formation. This can be achieved using various methods, such as:

    • Thin-Layer Chromatography (TLC): For assays using radiolabeled [³²P]-cGAMP, spot the reaction mixture onto a TLC plate, separate the substrate and product, and quantify using autoradiography.[4][6]

    • LC-MS/MS: A highly sensitive method to directly quantify cGAMP and its hydrolyzed products.

    • Coupled Enzyme Assays: Commercially available kits can be used to detect the product (e.g., AMP/GMP) via fluorescence or luminescence.[7]

  • Data Analysis: Calculate the percentage of inhibition for each ENPP1-IN-14 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Measurement of Extracellular cGAMP Accumulation

This protocol describes how to use ENPP1-IN-14 to inhibit extracellular cGAMP degradation and measure its accumulation in the cell culture supernatant.

Materials:

  • Cell line of interest (e.g., a cancer cell line known to produce cGAMP, such as 4T1)[8]

  • ENPP1-IN-14

  • Cell culture medium and supplements

  • LC-MS/MS system for cGAMP quantification

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Treatment with ENPP1-IN-14: Treat the cells with ENPP1-IN-14 at a concentration sufficient to inhibit ENPP1 (e.g., 10-100 times the IC50). Include a vehicle control.

  • Optional Stimulation: To induce cGAMP production, cells can be transfected with dsDNA or treated with agents that cause DNA damage (e.g., irradiation).[8]

  • Incubation: Incubate the cells for a desired period (e.g., 24-48 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Sample Preparation: Prepare the supernatant for LC-MS/MS analysis. This may involve protein precipitation and/or solid-phase extraction to remove interfering substances.

  • LC-MS/MS Analysis: Quantify the concentration of cGAMP in the prepared samples using a validated LC-MS/MS method.[9]

  • Data Analysis: Compare the levels of extracellular cGAMP in ENPP1-IN-14-treated samples to the vehicle control to determine the effect of ENPP1 inhibition on cGAMP accumulation.

Cellular Assay: Assessment of STING Pathway Activation

This protocol outlines how to assess the downstream effects of ENPP1 inhibition on the STING signaling pathway.

Materials:

  • Cell line expressing the STING pathway components (e.g., THP-1 monocytes)

  • ENPP1-IN-14

  • Reagents for Western blotting (antibodies against phospho-TBK1, phospho-IRF3, total TBK1, total IRF3, and a loading control like β-actin)

  • Reagents for RT-qPCR (primers for IFN-β and a housekeeping gene)

  • ELISA kit for IFN-β

Procedure:

  • Cell Treatment: Seed and treat cells with ENPP1-IN-14 and an optional cGAMP stimulus as described in the previous protocol.

  • Harvesting:

    • For Western Blotting: After the desired incubation time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • For RT-qPCR: Harvest the cells and extract total RNA using a commercial kit.

    • For ELISA: Collect the cell culture supernatant.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phospho-TBK1 and phospho-IRF3, followed by appropriate secondary antibodies.

    • Visualize the protein bands and re-probe the membrane for total TBK1, total IRF3, and a loading control to normalize the data.[1][10]

  • RT-qPCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative PCR using primers for IFN-β and a housekeeping gene.

    • Analyze the relative expression of IFN-β mRNA using the ΔΔCt method.[11]

  • ELISA:

    • Measure the concentration of secreted IFN-β in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.[11]

  • Data Analysis: Compare the levels of phosphorylated signaling proteins, IFN-β mRNA, and secreted IFN-β between ENPP1-IN-14-treated and control groups to evaluate the impact on STING pathway activation.

In Vivo Experiment: Murine Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of ENPP1-IN-14 in a syngeneic mouse model.

Materials:

  • Female C57BL/6 mice (4-6 weeks old)

  • MC38 colon adenocarcinoma cells

  • ENPP1-IN-14

  • Vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant MC38 cells (e.g., 2 x 10⁵ cells) into the flank of the mice.[12]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer ENPP1-IN-14 (e.g., 50 mg/kg) or vehicle via intraperitoneal (IP) injection twice daily (BID) for a specified duration (e.g., 31 days).[12]

  • Efficacy Assessment:

    • Continue to monitor tumor volume throughout the study.

    • Monitor animal body weight and overall health.

    • At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunohistochemistry for immune cell infiltration, cytokine analysis).

  • Data Analysis: Compare the tumor growth curves and survival rates between the ENPP1-IN-14-treated and vehicle control groups to assess the anti-tumor efficacy.

Conclusion

ENPP1-IN-14 is a potent and valuable research tool for elucidating the complex roles of ENPP1 in purinergic signaling and innate immunity. By effectively inhibiting the degradation of extracellular cGAMP, this small molecule allows for the controlled potentiation of the STING pathway, providing a means to investigate its downstream consequences in both in vitro and in vivo models. The protocols outlined in this guide offer a starting point for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting ENPP1. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.

References

The Critical Role of Enpp-1-IN-14 in the Modulation of Adenosine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular adenosine, a potent signaling molecule, plays a pivotal role in regulating a myriad of physiological and pathological processes, including inflammation, neurotransmission, and immune responses. The ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of adenosine signaling through its enzymatic activity. This technical guide provides an in-depth exploration of the role of Enpp-1-IN-14, a potent and selective inhibitor of ENPP1, in modulating adenosine signaling pathways. We will delve into the intricate mechanisms of ENPP1 action, the downstream consequences of its inhibition by this compound, detailed experimental protocols for studying this interaction, and a curated summary of quantitative data to facilitate comparative analysis. This document aims to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to investigate the therapeutic potential of targeting the ENPP1-adenosine axis.

Introduction to ENPP1 and Adenosine Signaling

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in purinergic signaling by catalyzing the hydrolysis of extracellular nucleotides.[1][2] Primarily, ENPP1 hydrolyzes adenosine triphosphate (ATP) and other nucleotide triphosphates to their corresponding monophosphates, generating inorganic pyrophosphate (PPi).[1][3] In the context of adenosine signaling, the product of ATP hydrolysis, adenosine monophosphate (AMP), serves as a substrate for the ecto-5'-nucleotidase (CD73), which in turn dephosphorylates AMP to produce adenosine.[1][2]

Extracellular adenosine exerts its effects by binding to four G-protein coupled receptors: A1, A2A, A2B, and A3. These receptors are widely distributed and their activation can trigger a range of cellular responses, often with immunosuppressive and anti-inflammatory consequences, particularly within the tumor microenvironment.[2]

Furthermore, ENPP1 has been identified as the primary enzyme responsible for the hydrolysis of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[2] By degrading cGAMP, ENPP1 dampens the anti-tumor immune response mediated by STING.[2] The inhibition of ENPP1, therefore, presents a dual mechanism for enhancing anti-tumor immunity: by increasing cGAMP levels to activate the STING pathway and by reducing the production of immunosuppressive adenosine.

This compound: A Potent ENPP1 Inhibitor

This compound, also known as Compound 015, is a potent and selective small molecule inhibitor of ENPP1.[4][5][6] Its ability to block the enzymatic activity of ENPP1 makes it a valuable tool for studying the physiological and pathological roles of this enzyme and a promising candidate for therapeutic development, particularly in the field of immuno-oncology.

Quantitative Data for ENPP1 Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant ENPP1 inhibitors for comparative purposes.

CompoundTargetIC50 (nM)Assay ConditionsReference
This compound Recombinant Human ENPP132.38-[4][5][6]
Enpp-1-IN-20ENPP10.09-[7]
STF-1084ENPP1149 ± 205 µM cGAMP, 10 nM ENPP1[8]
QS1ENPP11590 ± 705 µM cGAMP, 10 nM ENPP1[8]
[I]ENPP11.2-[9]

Signaling Pathways and Experimental Workflows

ENPP1-Mediated Adenosine Signaling Pathway

The following diagram illustrates the central role of ENPP1 in the generation of extracellular adenosine and its interplay with the cGAS-STING pathway.

ENPP1_Adenosine_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis cGAMP_ext cGAMP cGAMP_ext->ENPP1 Hydrolysis AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 Dephosphorylation Adenosine Adenosine CD73->Adenosine AdoR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->AdoR Binding Immunosuppression Immunosuppression AdoR->Immunosuppression dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Sensing cGAMP_int cGAMP cGAS->cGAMP_int Synthesis cGAMP_int->cGAMP_ext Transport STING STING cGAMP_int->STING Activation ImmuneResponse Type I IFN Response STING->ImmuneResponse Enpp1_IN_14 This compound Enpp1_IN_14->ENPP1 Inhibition

Caption: ENPP1's role in adenosine production and cGAMP degradation.

Experimental Workflow: ENPP1 Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory potential of compounds like this compound on ENPP1 activity.

ENPP1_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Recombinant ENPP1 - Substrate (ATP or pNPTMP) - Assay Buffer - this compound dilutions start->prep_reagents incubation Incubate ENPP1 with This compound prep_reagents->incubation add_substrate Add Substrate to initiate reaction incubation->add_substrate reaction Enzymatic Reaction (e.g., 37°C for 30-60 min) add_substrate->reaction stop_reaction Stop Reaction (e.g., add NaOH or EDTA) reaction->stop_reaction detection Detect Product: - Colorimetric (405 nm) - Malachite Green (620 nm) stop_reaction->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->analysis end End analysis->end

Caption: Workflow for an in vitro ENPP1 inhibition assay.

Detailed Experimental Protocols

ENPP1 Activity Assay (Colorimetric)

This protocol is adapted from a method using a colorimetric substrate.[10]

Materials:

  • Recombinant human ENPP1

  • p-nitrophenyl thymidine 5′-monophosphate (pNPTMP)

  • Assay Buffer: 200 mM Tris, pH 8.0

  • Lysis Buffer (for cell-based assays): 1% Triton X-100 in Assay Buffer

  • Stop Solution: 100 mM NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in the Assay Buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution.

  • Add 30 µL of recombinant ENPP1 (or cell lysate containing ENPP1) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Prepare a 1 mg/mL solution of pNPTMP in Assay Buffer.

  • Initiate the reaction by adding 10 µL of the pNPTMP solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 100 mM NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor and determine the IC50 value.

cGAMP Hydrolysis Assay (Thin-Layer Chromatography)

This protocol is based on the detection of radiolabeled cGAMP hydrolysis.[11][12]

Materials:

  • Recombinant human ENPP1

  • [³²P]-cGAMP

  • Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1.5 mM CaCl₂, and 10 µM ZnCl₂

  • This compound

  • High-Performance Thin-Layer Chromatography (HP-TLC) silica gel plates

  • Mobile Phase: 85% ethanol, 5 mM NH₄HCO₃

  • Phosphor screen and imager

Procedure:

  • Prepare a reaction mixture containing 5 µM cGAMP (with trace amounts of [³²P]-cGAMP), ENPP1, and varying concentrations of this compound in the assay buffer.

  • Incubate the reaction at 37°C.

  • At specified time points, take 1 µL aliquots of the reaction and spot them onto an HP-TLC plate to quench the reaction.

  • Develop the TLC plate using the mobile phase.

  • Dry the plate and expose it to a phosphor screen.

  • Image the screen and quantify the signal for intact cGAMP and the hydrolyzed product using software like ImageJ.

  • Determine the rate of hydrolysis and the inhibitory effect of this compound.

CD73 Activity Assay (Colorimetric)

This protocol is based on commercially available kits that measure the generation of ammonia or phosphate.[13][14][15]

Materials:

  • CD73 Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or TriBioScience)

  • Cell lysates or purified CD73

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for preparing reagents and standards.

  • Prepare cell lysates from cells treated with or without this compound (to assess downstream effects on adenosine production).

  • Add samples, positive controls, and standards to the wells of the 96-well plate.

  • Add the reaction mix provided in the kit to each well.

  • Incubate the plate at 37°C for the recommended time (e.g., 20 minutes).

  • Add the stop solution and developer reagents as per the kit's protocol.

  • Measure the absorbance at the specified wavelength (e.g., 670 nm for ammonia-based assays or 620 nm for phosphate-based assays).

  • Calculate the CD73 activity based on the standard curve.

Measurement of Extracellular Adenosine

4.4.1. Fluorescence-Based Assay

This protocol is based on a commercially available kit.[16]

Materials:

  • Adenosine Assay Kit (e.g., from Cell Biolabs)

  • Cell culture supernatants or other biological fluids

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare reagents and adenosine standards according to the kit's manual.

  • Add 50 µL of standards and unknown samples to the wells of the black microplate.

  • For each sample, prepare paired wells: one with the Reaction Mix (containing adenosine deaminase) and one with the Control Mix (without adenosine deaminase) to measure background.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence at the recommended excitation and emission wavelengths.

  • Subtract the background fluorescence (from the Control Mix wells) from the sample fluorescence.

  • Determine the adenosine concentration in the samples by comparing their net fluorescence to the standard curve.

4.4.2. In Vivo Measurement using a "STOP" Solution and UPLC-Tandem-MS

This advanced method is for the accurate measurement of circulating adenosine.[17][18][19]

Materials:

  • "STOP" solution containing inhibitors of adenosine formation and clearance (e.g., inhibitors for ecto-5'-nucleotidase, adenosine deaminase, adenosine kinase, and equilibrative nucleoside transporters).

  • Syringe system for immediate mixing of blood with the STOP solution.

  • UPLC-tandem-MS system.

Procedure:

  • Prepare the STOP solution. The exact composition may need optimization but typically includes inhibitors like dipyridamole, EHNA, and AOPCP.

  • Collect blood samples directly into a syringe containing the STOP solution to immediately halt adenosine metabolism.

  • Process the blood sample to obtain plasma.

  • Analyze the plasma samples for adenosine concentration using a validated UPLC-tandem-MS method. This provides high sensitivity and specificity.

Conclusion

This compound is a powerful chemical probe for elucidating the complex role of ENPP1 in modulating adenosine signaling. Its ability to inhibit ENPP1 provides a valuable strategy for enhancing anti-tumor immunity through the dual mechanism of activating the cGAS-STING pathway and reducing immunosuppressive adenosine in the tumor microenvironment. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of targeting ENPP1. Future studies should focus on the in vivo efficacy and safety profile of this compound and other potent ENPP1 inhibitors, paving the way for their potential clinical translation.

References

Methodological & Application

Determining the IC50 of Enpp-1-IN-14 in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in innate immunity and oncology. As a key enzyme that hydrolyzes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 negatively regulates the cGAS-STING signaling pathway.[1][2] This pathway is pivotal for detecting cytosolic DNA and initiating an immune response against viral infections and cancer. By degrading extracellular cGAMP, ENPP1 dampens STING-mediated antitumor immunity, making it an attractive therapeutic target for enhancing cancer immunotherapy.

The inhibitor Enpp-1-IN-14 has been identified as a potent inhibitor of recombinant human ENPP1, with a reported half-maximal inhibitory concentration (IC50) of 32.38 nM in biochemical assays. However, for the effective development of ENPP1 inhibitors as therapeutic agents, it is crucial to determine their potency in a cellular context. The IC50 value in cell-based assays provides a more physiologically relevant measure of a compound's efficacy, as it accounts for factors such as cell permeability, off-target effects, and interaction with the cellular microenvironment.

These application notes provide detailed protocols for determining the IC50 of ENPP1 inhibitors, such as this compound, in various cell lines. The methodologies described herein are designed to be robust and reproducible, enabling researchers to accurately quantify the inhibitory potential of their compounds and advance the development of novel cancer immunotherapies.

ENPP1-cGAS-STING Signaling Pathway

The following diagram illustrates the central role of ENPP1 in the cGAS-STING signaling pathway.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolysis AMP_GMP AMP + GMP ENPP1->AMP_GMP This compound This compound This compound->ENPP1 Inhibits dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes cGAMP->Extracellular cGAMP Export STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I IFNs Type I Interferons IRF3->Type I IFNs Induces Transcription

Caption: The ENPP1-cGAS-STING signaling pathway.

Experimental Protocols

Two primary types of assays are recommended for determining the IC50 of ENPP1 inhibitors: a biochemical assay using purified enzyme and a cell-based assay to assess activity in a more physiological context.

Protocol 1: Biochemical IC50 Determination using a Fluorogenic Substrate

This protocol describes a direct enzymatic assay to measure the inhibition of purified recombinant human ENPP1.

Materials:

  • Recombinant Human ENPP1 (e.g., R&D Systems, Cat. No. 4248-EN)

  • ENPP1 Fluorogenic Substrate (e.g., Tokyo Green™ mAMP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Brij-35

  • This compound or other test inhibitors

  • DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare inhibitor dilutions: Create a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, serially diluted to cover a range from picomolar to micromolar. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Prepare enzyme solution: Dilute the recombinant human ENPP1 in Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay. This concentration should be predetermined in preliminary experiments.

  • Assay setup:

    • Add 50 µL of the diluted inhibitor solutions to the wells of the 96-well plate. Include wells with Assay Buffer and DMSO as a no-inhibitor control.

    • Add 25 µL of the diluted ENPP1 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 25 µL of the ENPP1 fluorogenic substrate to each well to start the enzymatic reaction. The final substrate concentration should be at or near its Km value for ENPP1.

  • Measure fluorescence: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for Tokyo Green™ mAMP) every 1-2 minutes for 30-60 minutes at 37°C.

  • Data analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based IC50 Determination using a cGAMP Hydrolysis Assay

This protocol measures the ability of an inhibitor to prevent the degradation of extracellular cGAMP by ENPP1 expressed on the surface of cancer cells.

Materials:

  • High ENPP1-expressing cell line (e.g., MDA-MB-231)

  • Low ENPP1-expressing reporter cell line with a STING-inducible reporter (e.g., THP-1 dual reporter cells)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics

  • 2'3'-cGAMP

  • This compound or other test inhibitors

  • 96-well cell culture plates (clear and white-walled)

  • Reagents for the reporter assay (e.g., Luciferase assay system)

  • Luminometer

Procedure:

  • Cell Culture: Culture the high ENPP1-expressing cells (e.g., MDA-MB-231) and the reporter cells (e.g., THP-1) according to standard protocols.

  • Inhibitor Treatment and cGAMP Challenge:

    • Seed the high ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of this compound.

    • Add 2'3'-cGAMP to each well at a final concentration that elicits a submaximal response in the reporter cells (to be determined empirically).

    • Incubate for a sufficient time to allow for cGAMP hydrolysis (e.g., 4-6 hours).

  • Conditioned Media Transfer:

    • Carefully collect the conditioned medium from each well of the MDA-MB-231 plate.

    • Seed the THP-1 reporter cells in a 96-well white-walled plate.

    • Add the collected conditioned medium to the THP-1 cells.

    • Incubate for 18-24 hours to allow for STING activation and reporter gene expression.

  • Reporter Assay:

    • Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

  • Data Analysis:

    • The amount of reporter signal is inversely proportional to the ENPP1 activity.

    • Normalize the reporter signal to a control with no cGAMP (0% activation) and a control with cGAMP but no MDA-MB-231 cells (100% activation).

    • Plot the percentage of STING activation versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 of an ENPP1 inhibitor in a cell-based assay.

IC50_Workflow Start Start PrepareInhibitor Prepare Serial Dilutions of this compound Start->PrepareInhibitor SeedCells Seed High ENPP1-Expressing Cells (e.g., MDA-MB-231) Start->SeedCells TreatCells Treat Cells with Inhibitor and Add cGAMP PrepareInhibitor->TreatCells SeedCells->TreatCells Incubate Incubate to Allow cGAMP Hydrolysis TreatCells->Incubate TransferCM Collect Conditioned Media and Transfer to Reporter Cells Incubate->TransferCM IncubateReporter Incubate Reporter Cells (e.g., THP-1) TransferCM->IncubateReporter MeasureSignal Measure Reporter Signal (e.g., Luminescence) IncubateReporter->MeasureSignal AnalyzeData Analyze Data and Calculate IC50 MeasureSignal->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for cell-based IC50 determination.

IC50 Data for ENPP1 Inhibitors

While specific cell-based IC50 data for this compound was not found in the reviewed literature, the following table summarizes the reported IC50 values for other representative ENPP1 inhibitors to provide a comparative context.

InhibitorAssay TypeCell LineIC50/EC50Reference
This compound Biochemical (Recombinant hENPP1) N/A 32.38 nM Vendor Data
Compound 4eBiochemical (Recombinant ENPP1)N/A0.188 µM[3]
Compound 4eCell-based (ENPP1 activity)MDA-MB-2310.732 µM[3]
ZXP-8202Cell-based (ENPP1 activity)Not specified20 nM[4]
ZXP-8202Cell-based (IFN-β production)MDA-MB-231 / THP-110 nM[4]

Note: The absence of published cell-based IC50 data for this compound highlights the importance of performing the experiments detailed in this document to fully characterize its potential as a therapeutic agent.

References

Application Notes and Protocols for Enpp-1-IN-14 in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity.[1][2][3] By hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the cGAS-STING signaling pathway, which is essential for detecting cytosolic DNA from cancer cells and initiating a robust anti-tumor immune response.[3][4][5] Elevated ENPP1 expression is observed in various cancers and is often associated with a poor prognosis and resistance to immunotherapy.[2][6] Therefore, inhibiting ENPP1 presents a promising therapeutic strategy to reactivate the cGAS-STING pathway, enhance anti-tumor immunity, and potentially overcome resistance to existing cancer therapies.[5][7]

Enpp-1-IN-14 (also referred to as Compound 015) is a potent and selective small molecule inhibitor of ENPP1 with demonstrated anti-tumor activity in preclinical murine cancer models.[8][9] These application notes provide detailed protocols for the use of this compound in a syngeneic murine cancer model, including in vivo efficacy studies, pharmacodynamic analysis, and immunophenotyping of the tumor microenvironment.

Mechanism of Action of ENPP-1 Inhibition

The primary mechanism by which ENPP-1 inhibition enhances anti-tumor immunity is through the potentiation of the cGAS-STING pathway.

ENPP1_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzed by STING STING cGAMP_out->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP This compound This compound This compound->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN induces Anti_Tumor_Immunity Anti-Tumor Immunity Type_I_IFN->Anti_Tumor_Immunity promotes

Figure 1: Simplified signaling pathway of ENPP-1 inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its effects in a murine cancer model.

ParameterValueReference
In Vitro Activity
IC₅₀ (recombinant human ENPP-1)32.38 nM[8][9]
In Vivo Efficacy
Mouse StrainC57BL/6[9]
Cancer Cell LineMC38 (colon adenocarcinoma)[9]
Dosage50 mg/kg[9]
Administration RouteIntraperitoneal (IP)[9]
Dosing FrequencyTwice daily (BID)[9]
Treatment Duration31 days[9]
OutcomeSignificant tumor growth inhibition[9]
Tumor Growth Inhibition (TGI) of ENPP-1 Inhibitors in Murine Models
Inhibitor Tumor Growth Inhibition (%)
This compound (Compound 015)Significant TGI (quantitative value not specified)
ZXP-8202 (in CT26 model)~70%
OC-1 (monotherapy in CT26/MC38)20-40%
OC-1 (with anti-PD-1 in CT26/MC38)~75%

Experimental Protocols

In Vivo Efficacy Study in a Syngeneic Murine Cancer Model

This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.

InVivo_Workflow Cell_Culture 1. Cell Culture (MC38 cells) Tumor_Implantation 2. Tumor Implantation (Subcutaneous injection in C57BL/6 mice) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth (to palpable size) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization (into treatment groups) Tumor_Growth->Randomization Treatment 5. Treatment (Vehicle or this compound) Randomization->Treatment Monitoring 6. Monitoring (Tumor volume and body weight) Treatment->Monitoring daily Endpoint 7. Endpoint (Tumor collection for analysis) Monitoring->Endpoint

Figure 2: Workflow for an in vivo efficacy study.

Materials:

  • This compound (Compound 015)

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • MC38 murine colon adenocarcinoma cells

  • Female C57BL/6 mice (6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge for injection)

  • Calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture MC38 cells in complete medium at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

  • Tumor Cell Preparation:

    • Harvest cells using trypsin and wash twice with sterile PBS or HBSS.

    • Resuspend cells in PBS or HBSS at a concentration of 2 x 10⁶ cells/mL. For some models, resuspending cells in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10⁵ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

    • When tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On each treatment day, dilute the stock solution with the appropriate vehicle to the final concentration for a 50 mg/kg dose. A common vehicle for intraperitoneal injection of small molecule inhibitors is a formulation of DMSO, PEG300, Tween 80, and saline.

    • Administer this compound or vehicle via intraperitoneal injection twice daily (BID).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the mice daily.

  • Endpoint:

    • Continue treatment for the specified duration (e.g., 31 days) or until tumors reach a predetermined endpoint (e.g., >2000 mm³ or signs of ulceration).

    • At the end of the study, euthanize the mice and collect tumors for downstream analysis (pharmacodynamics, immunophenotyping).

Pharmacodynamic Analysis: cGAMP Measurement in Tumor Tissue

This protocol describes a method to measure cGAMP levels in tumor tissue to confirm the on-target activity of this compound.

Materials:

  • Tumor tissue from treated and control mice

  • Liquid nitrogen

  • Homogenizer

  • Extraction buffer (e.g., methanol-based)

  • LC-MS/MS system or a sensitive cGAMP ELISA kit

Procedure:

  • Sample Collection and Preparation:

    • Excise tumors at the study endpoint and immediately snap-freeze in liquid nitrogen.

    • Store samples at -80°C until analysis.

  • Tissue Homogenization and Extraction:

    • Homogenize the frozen tumor tissue in an appropriate extraction buffer.

    • Centrifuge the homogenate to pellet cellular debris.

  • cGAMP Quantification:

    • Analyze the supernatant for cGAMP levels using a validated LC-MS/MS method or a commercially available cGAMP ELISA kit, following the manufacturer's instructions.

    • Normalize cGAMP levels to the total protein concentration of the tumor lysate.

Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry

This protocol provides a general framework for analyzing the immune cell populations within the tumor microenvironment following treatment with this compound.

Flow_Cytometry_Workflow Tumor_Harvest 1. Tumor Harvest Dissociation 2. Mechanical and Enzymatic Dissociation Tumor_Harvest->Dissociation Single_Cell_Suspension 3. Single-Cell Suspension Dissociation->Single_Cell_Suspension Staining 4. Antibody Staining (Surface and Intracellular) Single_Cell_Suspension->Staining Acquisition 5. Flow Cytometry Acquisition Staining->Acquisition Analysis 6. Data Analysis Acquisition->Analysis

Figure 3: Workflow for flow cytometric analysis of tumor-infiltrating leukocytes.

Materials:

  • Freshly excised tumors

  • Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase and DNase

  • FACS buffer (PBS with 2% FBS and 2 mM EDTA)

  • Red blood cell lysis buffer

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies for flow cytometry (see suggested panels below)

  • Fixation/permeabilization buffer (for intracellular staining)

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mince the tumor tissue into small pieces.

    • Digest the tissue using a tumor dissociation kit or an enzyme cocktail according to the manufacturer's protocol to obtain a single-cell suspension.

  • Cell Preparation:

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with FACS buffer and count them.

  • Antibody Staining:

    • Block Fc receptors with Fc block to prevent non-specific antibody binding.

    • Stain for surface markers with a cocktail of fluorochrome-conjugated antibodies.

    • For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells after surface staining, and then stain with intracellular antibodies.

  • Flow Cytometry:

    • Acquire stained cells on a flow cytometer.

    • Analyze the data using appropriate software to quantify different immune cell populations.

Suggested Flow Cytometry Panels:

Panel Markers Cell Types Identified
Lymphoid Panel CD45, CD3, CD4, CD8, NK1.1, FoxP3T cells (helper, cytotoxic, regulatory), NK cells
Myeloid Panel CD45, CD11b, Ly6G, Ly6C, F4/80, CD11c, MHC-IINeutrophils, monocytes, macrophages, dendritic cells
Cytokine Analysis in Tumor Homogenates

This protocol outlines the measurement of key cytokines in the tumor microenvironment to assess the inflammatory state.

Materials:

  • Tumor tissue from treated and control mice

  • Lysis buffer with protease inhibitors

  • Homogenizer

  • Multiplex cytokine assay kit (e.g., Luminex-based) or ELISA kits for specific cytokines

Procedure:

  • Tumor Homogenization:

    • Homogenize tumor tissue in lysis buffer containing protease inhibitors.

    • Centrifuge to pellet debris and collect the supernatant (tumor lysate).

  • Protein Quantification:

    • Determine the total protein concentration in the tumor lysate using a BCA or Bradford assay.

  • Cytokine Measurement:

    • Measure the concentration of cytokines (e.g., IFN-β, IFN-γ, TNF-α, CXCL10) in the tumor lysate using a multiplex cytokine assay or individual ELISAs, following the manufacturer's instructions.

    • Normalize cytokine levels to the total protein concentration.

Conclusion

This compound is a valuable tool for investigating the role of the cGAS-STING pathway in cancer immunology. The protocols provided here offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound in murine cancer models. These studies will contribute to a deeper understanding of ENPP-1 as a therapeutic target and support the development of novel cancer immunotherapies.

References

Application Notes and Protocols for Enpp-1-IN-14 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpp-1-IN-14 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. ENPP1 hydrolyzes extracellular adenosine triphosphate (ATP) and other nucleotides, regulating purinergic signaling and mineralization.[1][2] In the context of oncology, ENPP1 has emerged as a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway.[1][3] By degrading the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens innate immune responses against cancer cells.[1][4] Inhibition of ENPP1 by molecules such as this compound is therefore a promising strategy to enhance anti-tumor immunity.[5][6]

These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to characterize its effects on cancer cells, including its impact on the STING signaling pathway, cell viability, and apoptosis.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of ENPP1.[7] This blockade prevents the hydrolysis of extracellular cGAMP, leading to its accumulation in the tumor microenvironment.[6] The increased availability of cGAMP allows for its uptake by surrounding immune cells or cancer cells, leading to the activation of the STING pathway.[4] This, in turn, triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, promoting an anti-tumor immune response.[4]

Quantitative Data

CompoundTargetAssay TypeIC50/EC50Reference
This compound Recombinant Human ENPP1Enzymatic Assay32.38 nM[7]
ZXP-8202Cellular ENPP1Cell-Based Enzymatic Assay20 nM[5]
ZXP-8202STING-dependent IFN-β ProductionCo-culture Assay10 nM[5]

Experimental Protocols

Cell-Based ENPP1 Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on ENPP1 enzymatic activity in live cancer cells. A fluorogenic substrate is used, which upon cleavage by ENPP1, releases a fluorescent signal.

Materials:

  • Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231, PA-1, SK-OV-3)[5]

  • This compound (prepare stock solution in DMSO)

  • ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., Cayman Chemical, Item No. 702080) or equivalent, containing a fluorogenic ENPP1 substrate.[8][9]

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Seed the selected cancer cells in a 96-well black, clear-bottom plate at a density of 2,000 to 15,000 cells per well and culture overnight.[8]

  • The following day, carefully wash the cells twice with the assay buffer provided in the kit to remove any endogenous ENPP1 substrates from the culture medium.[8]

  • Prepare serial dilutions of this compound in assay buffer. A suggested starting concentration range, based on the potency of similar compounds, is 1 nM to 10 µM.[5] Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Add the diluted this compound or controls to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Prepare the fluorogenic ENPP1 substrate according to the manufacturer's instructions.

  • Add the substrate solution to all wells.

  • Immediately measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) in kinetic mode for a desired period (e.g., 60 minutes) or as an endpoint reading.[9]

  • Calculate the rate of substrate cleavage or the endpoint fluorescence for each condition.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

STING Pathway Activation Assay (IFN-β Production)

This protocol assesses the ability of this compound to enhance STING pathway activation in a co-culture system.

Materials:

  • High ENPP1-expressing cancer cell line (e.g., MDA-MB-231)[5]

  • Reporter cell line responsive to type I interferons (e.g., THP-1 Dual™ cells)

  • This compound

  • 2'3'-cGAMP

  • Reagents for quantifying IFN-β (e.g., ELISA kit or luciferase reporter assay system)

Procedure:

  • Seed the high ENPP1-expressing cancer cells (e.g., MDA-MB-231) in a 24-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) in the presence of a fixed concentration of 2'3'-cGAMP (e.g., 10 µM) for 24 hours. Include controls with no inhibitor and no 2'3'-cGAMP.

  • After incubation, collect the conditioned medium from the cancer cells.

  • Culture the THP-1 reporter cells according to the manufacturer's protocol.

  • Add the collected conditioned medium to the THP-1 reporter cells and incubate for a specified period (e.g., 24 hours).

  • Measure the level of IFN-β in the supernatant of the THP-1 cells using an ELISA kit or quantify the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.[5]

  • Analyze the data to determine the effect of this compound on IFN-β production.

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)[10]

  • 96-well clear or white tissue culture plates

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's protocol.[10]

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • If a dose-dependent effect is observed, calculate the IC50 value for cell viability.

Apoptosis Assay

This protocol is to assess whether this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)[11]

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at various concentrations for a specific duration (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark as per the manufacturer's instructions.[11]

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolysis cGAMP_intra 2'3'-cGAMP cGAMP_ext->cGAMP_intra transport ATP_ext ATP ATP_ext->ENPP1 hydrolysis AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 hydrolysis Adenosine Adenosine CD73->Adenosine STING STING cGAMP_intra->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs IRF3->IFNs induces transcription Enpp1_IN_14 This compound Enpp1_IN_14->ENPP1 inhibits

Caption: Signaling pathway of ENPP1 and its inhibition by this compound.

Experimental_Workflow cluster_endpoints Endpoints A 1. Seed Cancer Cells (High ENPP1 expression) B 2. Treat with this compound (Dose-response) A->B C 3. Add Substrate / Co-culture (e.g., cGAMP, reporter cells) B->C D 4. Incubate (Time course) C->D E 5. Measure Endpoint D->E F ENPP1 Activity (Fluorescence) E->F G STING Activation (IFN-β levels) E->G H Cell Viability (Luminescence/Absorbance) E->H I Apoptosis (Flow Cytometry) E->I

Caption: General experimental workflow for in vitro cell-based assays with this compound.

References

Application Notes and Protocols for Enpp-1-IN-14 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation, storage, and handling of stock solutions of Enpp-1-IN-14, a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor.

Introduction

This compound is a small molecule inhibitor of ENPP1 with a reported IC50 of 32.38 nM for recombinant human ENPP1.[1][2] It has demonstrated anti-tumor activity and is a valuable tool for studying the role of ENPP1 in various physiological and pathological processes, particularly in the context of the cGAMP-STING pathway.[3][4][5] Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and obtaining reliable and reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSolvent/ConditionsSource
Molecular Weight 403.88 g/mol -[6]
Solubility (In Vitro) 9.62 mg/mL (23.82 mM)DMSO[1][2][6]
Solubility (In Vivo) 10 mg/mL (24.76 mM)50% PEG300 + 50% Saline[1][2]
Storage of Powder -20°C for 3 years; 4°C for 2 years-[1][7]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 monthIn solvent[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (For In Vitro Use)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.039 mg of this compound (Molecular Weight = 403.88 g/mol ).

  • Adding the Solvent: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 4.039 mg, you would add 1 mL of DMSO. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]

  • Dissolution: Tightly cap the tube and vortex thoroughly. To aid dissolution, sonicate the solution in an ultrasonic bath.[1][6] Gentle warming to 37°C can also be applied if necessary.[6] Visually inspect the solution to ensure that all the powder has completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can lead to product degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Preparation of a 10 mg/mL Suspension for In Vivo Administration

This protocol describes the preparation of a 10 mg/mL suspension of this compound for in vivo experiments.

Materials:

  • This compound powder

  • PEG300

  • Saline solution (sterile)

  • Sterile tubes

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or heating block

Procedure:

  • Weighing the Compound: Weigh the required amount of this compound powder into a sterile tube.

  • Solvent Addition: For a 10 mg/mL final concentration, add the solvents in a stepwise manner. First, add 50% of the final volume as PEG300.

  • Initial Dissolution: Vortex the mixture. Use an ultrasonic bath and warm the solution to 42°C to aid in suspending the compound.[1][2]

  • Final Volume Adjustment: Add the remaining 50% of the final volume as saline solution and vortex thoroughly to ensure a homogenous suspension.

  • Administration: It is recommended to prepare this suspension fresh and use it promptly.[1][2] If precipitation or phase separation occurs, gentle heating and sonication can be used to re-suspend the compound before administration.[1][2]

Visualizations

ENPP1 Signaling Pathway

The following diagram illustrates the role of ENPP1 in the cGAMP-STING signaling pathway. Cytosolic DNA, often present in cancer cells, is detected by cGAS, which then synthesizes cGAMP. cGAMP acts as a second messenger, activating the STING pathway and leading to an anti-tumor immune response. ENPP1, an extracellular enzyme, hydrolyzes cGAMP, thereby dampening this immune response. This compound inhibits ENPP1, preventing the degradation of cGAMP and enhancing the STING-mediated anti-tumor effects.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolyzed by STING STING cGAMP_ext->STING activates pApG pApG ENPP1->pApG AMP_GMP AMP + GMP pApG->AMP_GMP Enpp1_IN_14 This compound Enpp1_IN_14->ENPP1 inhibits cGAS cGAS cGAMP_intra cGAMP cGAS->cGAMP_intra synthesizes DNA Cytosolic dsDNA DNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_intra->cGAMP_ext exported TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Immune_Response Type I IFN Immune Response IRF3->Immune_Response

Caption: ENPP1 in the cGAMP-STING Pathway.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound.

Stock_Solution_Workflow start Start weigh 1. Weigh This compound Powder start->weigh add_solvent 2. Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex, Sonicate, Warm) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Enpp-1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Enpp-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). The following sections outline the stability of this compound in common laboratory solvents, its mechanism of action, and recommended protocols for its application in research settings.

Introduction to this compound

This compound is a small molecule inhibitor of ENPP1, an enzyme that plays a crucial role in various physiological and pathological processes. ENPP1 hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and pyrophosphate (PPi). Notably, ENPP1 is also the primary hydrolase of cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, this compound can modulate the levels of these important signaling molecules, making it a valuable tool for research in oncology, immunology, and metabolic diseases.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of ENPP1. This inhibition leads to an accumulation of extracellular cGAMP, which in turn activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation of the innate immune system can enhance anti-tumor immunity.

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolyzes STING STING cGAMP_ext->STING Activates AMP AMP ENPP1->AMP Produces This compound This compound This compound->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Induces Transcription

Caption: ENPP1 signaling pathway and the mechanism of action of this compound.

Stability of this compound

Understanding the stability of this compound in various solvents is critical for accurate and reproducible experimental results. Currently, specific quantitative stability data for this compound at various temperatures in DMSO and in cell culture media is not extensively available in the public domain. The information provided here is based on supplier recommendations and general knowledge of small molecule stability.

Stability in DMSO

Stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO).

Table 1: Recommended Storage Conditions for this compound in DMSO

Storage TemperatureRecommended DurationNotes
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2][3]
-20°CUp to 1 monthSuitable for short-term storage.[1][2][3]
4°CNot RecommendedFor short-term use (hours to a few days), but long-term stability is not guaranteed.
Room TemperatureNot RecommendedProne to degradation. Prepare fresh dilutions for immediate use.

Note: It is crucial to use anhydrous DMSO to prepare stock solutions, as the presence of water can accelerate degradation.

Stability in Culture Media

The stability of small molecules in aqueous solutions like cell culture media can be limited due to hydrolysis and other degradation pathways. It is highly recommended to prepare fresh dilutions of this compound in culture media immediately before each experiment.

Table 2: General Guidelines for this compound in Culture Media

ConditionRecommendationRationale
PreparationPrepare fresh dilutions from a DMSO stock solution for each experiment.To minimize degradation in the aqueous environment of the culture medium.
Final DMSO ConcentrationKeep the final concentration of DMSO in the culture media below 0.5% (v/v), and ideally below 0.1%.High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.
Incubation TimeFor long-term experiments (e.g., > 24 hours), consider replenishing the media with freshly diluted inhibitor.The stability of the compound in media over extended periods at 37°C is often unknown.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific experimental setup and available analytical instrumentation.

Protocol 1: Assessment of this compound Stability in DMSO

This protocol outlines a method to determine the stability of this compound in DMSO at different storage temperatures over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into multiple autosampler vials to avoid contamination and evaporation.

  • Storage: Store the aliquots at the desired temperatures (e.g., Room Temperature, 4°C, -20°C, and -80°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months, 6 months).

  • HPLC Analysis:

    • At each time point, retrieve an aliquot from each storage condition.

    • Prepare a working solution by diluting the DMSO stock in the mobile phase.

    • Inject the sample into the HPLC system.

    • Analyze the chromatogram to determine the peak area of the parent compound.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area (time 0).

    • Calculate the percentage of the remaining compound at each time point.

    • Plot the percentage of remaining compound versus time for each storage condition.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol describes a method to evaluate the stability of this compound in a specific cell culture medium at 37°C.

Materials:

  • This compound DMSO stock solution

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for your experiments.

  • 37°C incubator with 5% CO₂

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Centrifuge tubes

  • Protein precipitation agent (e.g., cold acetonitrile)

Procedure:

  • Preparation of Media Solution: Spike the pre-warmed cell culture medium with the this compound DMSO stock solution to achieve the desired final concentration. The final DMSO concentration should be kept constant and minimal.

  • Incubation: Incubate the solution at 37°C in a CO₂ incubator.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Sample Preparation for Analysis:

    • To precipitate proteins, add a volume of cold acetonitrile (e.g., 3 volumes) to the collected aliquot.

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS or HPLC Analysis:

    • Analyze the supernatant using a validated LC-MS or HPLC method to quantify the concentration of this compound.

  • Data Analysis:

    • Determine the concentration of this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial concentration at time 0.

    • Plot the percentage remaining versus time to determine the stability profile.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare this compound Stock in Anhydrous DMSO prep_media Prepare Working Solution in Culture Media prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate sampling Collect Aliquots at Defined Time Points incubate->sampling protein_precip Protein Precipitation (e.g., Acetonitrile) sampling->protein_precip centrifuge Centrifuge to Pellet Debris protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Quantify by HPLC or LC-MS supernatant->analysis data_analysis Calculate % Remaining vs. Time analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in culture media.

Disclaimer

The information and protocols provided in these application notes are for research purposes only. The stability of this compound can be influenced by various factors, including the purity of the compound, the quality of the solvents, and the specific experimental conditions. It is strongly recommended that researchers validate the stability of this compound under their own experimental conditions.

References

Application Notes and Protocols for ENPP1 Expression Analysis via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It is a key enzyme in purinergic signaling and is involved in bone mineralization and soft tissue calcification.[1] Furthermore, ENPP1 has been identified as a critical regulator of the cGAS-STING pathway, making it a protein of significant interest in immunology and oncology research. This document provides a detailed protocol for the analysis of ENPP1 expression using Western blotting, a widely used technique for protein detection and quantification.

Signaling Pathway of ENPP1 in the cGAS-STING Pathway

ENPP1 is a key negative regulator of the cGAS-STING signaling pathway. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes cyclic GMP-AMP (cGAMP). cGAMP then acts as a second messenger, binding to and activating the stimulator of interferon genes (STING), which in turn triggers a downstream signaling cascade leading to the production of type I interferons and other inflammatory cytokines. ENPP1 hydrolyzes cGAMP, thereby dampening the STING-mediated immune response.

ENPP1_cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ENPP1 ENPP1 cGAMP_out Extracellular cGAMP ENPP1->cGAMP_out hydrolyzes AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi ATP ATP ATP->ENPP1 dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_in cGAMP cGAS->cGAMP_in synthesizes cGAMP_in->cGAMP_out transported out STING STING cGAMP_in->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription Western_Blot_Workflow A 1. Sample Preparation (Cell/Tissue Lysis) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Blocking (BSA or Non-fat Milk) D->E F 6. Primary Antibody Incubation (Anti-ENPP1) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Enpp-1-IN-14 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpp-1-IN-14 is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) with an IC50 of 32.38 nM for human ENPP1.[1] ENPP1 is a key enzyme that negatively regulates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway by hydrolyzing its ligand, 2'3'-cyclic GMP-AMP (cGAMP).[2][3][4] In the tumor microenvironment (TME), cancer cells can overexpress ENPP1 to evade immune surveillance by dampening STING-mediated antitumor immunity. By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to the activation of the STING pathway in immune cells. This activation triggers the production of type I interferons and other pro-inflammatory cytokines, which in turn promotes a robust anti-tumor immune response.[2][3][4] These application notes provide a framework for utilizing flow cytometry to analyze the immunological effects of this compound treatment.

Mechanism of Action

ENPP1 inhibition by this compound enhances the cGAS-STING signaling pathway. Cytosolic DNA from tumor cells is detected by cGAS, which synthesizes cGAMP.[4] cGAMP can then act on surrounding immune cells. ENPP1 on the surface of tumor or stromal cells hydrolyzes extracellular cGAMP, thus suppressing the immune response. This compound blocks this hydrolysis, leading to increased extracellular cGAMP, subsequent STING activation, and a downstream cascade that remodels the tumor microenvironment from immunosuppressive ("cold") to inflamed ("hot").[4][5] This remodeling involves changes in the composition and activation state of various immune cell populations.[6][7]

Data Presentation: Expected Immunological Changes

The following table summarizes the anticipated quantitative changes in key immune cell populations within the tumor microenvironment following treatment with this compound, based on the known effects of ENPP1 inhibition and STING pathway activation.

Immune Cell Population Marker Expected Change Post-Treatment Rationale References
Cytotoxic T Lymphocytes (CTLs) CD3+, CD8+Increased Infiltration and ActivationSTING activation promotes T cell priming and recruitment.[8][9][10][11]
Helper T Cells CD3+, CD4+Increased InfiltrationGeneral increase in T cell infiltration.[12]
Regulatory T Cells (Tregs) CD3+, CD4+, FoxP3+Decreased FrequencySTING activation can reduce the suppressive Treg population.[6][8]
Natural Killer (NK) Cells CD3-, NK1.1+ or CD56+Increased Infiltration and ActivationSTING activation can enhance NK cell-mediated cytotoxicity.[6]
M1 Macrophages (pro-inflammatory) CD11b+, F4/80+, CD86+Increased PolarizationSTING activation can polarize macrophages towards an M1 phenotype.
M2 Macrophages (anti-inflammatory) CD11b+, F4/80+, CD206+Decreased PolarizationShift from an immunosuppressive to an inflammatory TME.[6][8]
Dendritic Cells (DCs) CD11c+Increased Infiltration and MaturationSTING activation enhances DC antigen presentation capabilities.[9][11]
Polymorphonuclear Myeloid-Derived Suppressor Cells (PMN-MDSCs) CD11b+, Ly6G+Decreased InfiltrationReduction of immunosuppressive myeloid cell populations.[6]

Signaling Pathway Diagram

ENPP1_STING_Pathway ENPP1-Mediated Inhibition of the cGAS-STING Pathway and its Reversal by this compound cluster_TumorCell Tumor Cell cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) Tumor_DNA Cytosolic dsDNA cGAS cGAS Tumor_DNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzes STING STING cGAMP_extra->STING activates AMP AMP ENPP1->AMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFN-α/β) IRF3->IFNs Cytokines Pro-inflammatory Cytokines IRF3->Cytokines Immune_Response Anti-Tumor Immune Response IFNs->Immune_Response drives Cytokines->Immune_Response drives Enpp1_IN_14 This compound Enpp1_IN_14->ENPP1 inhibits

Caption: cGAS-STING pathway and ENPP1 inhibition.

Experimental Protocols

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs) and Myeloid Cells

This protocol outlines the steps for preparing a single-cell suspension from solid tumors and subsequent staining for flow cytometry analysis to quantify changes in immune cell populations after this compound treatment.

Materials:

  • Tumor tissue

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase Type IV

  • DNase I

  • ACK Lysis Buffer

  • 70 µm cell strainers

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS + 2% FBS)

  • Fc block (anti-CD16/32)

  • Live/dead stain (e.g., Zombie Aqua™)

  • Fluorochrome-conjugated antibodies (see suggested panel below)

  • Intracellular staining buffer (for FoxP3 staining)

  • Flow cytometer

Procedure:

  • Tumor Dissociation: a. Excise tumor tissue and place it in a petri dish with cold RPMI 1640. b. Mince the tumor into small pieces (1-2 mm) using a sterile scalpel. c. Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (RPMI 1640, 10% FBS, Collagenase IV, and DNase I). d. Incubate at 37°C for 30-60 minutes with gentle agitation. e. Quench the digestion with RPMI 1640 containing 10% FBS. f. Filter the cell suspension through a 70 µm cell strainer into a new 50 mL tube.

  • Red Blood Cell Lysis: a. Centrifuge the cell suspension at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the pellet in ACK Lysis Buffer. c. Incubate for 5 minutes at room temperature. d. Add excess PBS to stop the lysis and centrifuge again.

  • Cell Staining: a. Resuspend the cell pellet in FACS buffer and perform a cell count. b. Aliquot approximately 1-2 x 10^6 cells per staining tube. c. Stain for viability using a live/dead stain according to the manufacturer's protocol. d. Wash the cells with FACS buffer. e. Block Fc receptors by incubating with Fc block for 10-15 minutes on ice. f. Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark. g. Wash the cells twice with FACS buffer.

  • Intracellular Staining (for FoxP3): a. If staining for intracellular markers like FoxP3, fix and permeabilize the cells using an appropriate intracellular staining buffer kit according to the manufacturer's protocol. b. Add the anti-FoxP3 antibody and incubate for 30 minutes at room temperature in the dark. c. Wash the cells with permeabilization buffer.

  • Data Acquisition: a. Resuspend the final cell pellet in FACS buffer. b. Acquire data on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

Suggested Antibody Panel:

Marker Fluorochrome Cell Population
CD45AF700All hematopoietic cells
Live/DeadZombie AquaViable cells
CD3PE-Cy7T cells
CD4APCHelper T cells
CD8PerCP-Cy5.5Cytotoxic T cells
FoxP3PERegulatory T cells
NK1.1BV605NK cells
CD11bFITCMyeloid cells
F4/80BV786Macrophages
Ly6GBV510Neutrophils/PMN-MDSCs
CD11cBV421Dendritic cells
CD86BUV395M1 Macrophages/Activated DCs
CD206APC-R700M2 Macrophages
PD-1BB700Exhausted/Activated T cells
Granzyme BAlexa Fluor 647Activated CTLs/NK cells

Experimental Workflow Diagram

Experimental_Workflow Flow Cytometry Experimental Workflow Start Tumor-bearing mice treated with Vehicle or this compound Tumor_Excise Tumor Excision Start->Tumor_Excise Dissociation Mechanical and Enzymatic Dissociation Tumor_Excise->Dissociation Filtration Single-cell Suspension (70 µm filter) Dissociation->Filtration RBC_Lysis Red Blood Cell Lysis Filtration->RBC_Lysis Cell_Count Cell Counting and Viability Assessment RBC_Lysis->Cell_Count Staining Staining with Antibody Cocktail (Surface and Intracellular) Cell_Count->Staining Acquisition Flow Cytometry Data Acquisition Staining->Acquisition Analysis Data Analysis (Gating and Quantification) Acquisition->Analysis End Results Analysis->End

References

Application Notes and Protocols: ENPP-1-IN-14 in Combination with Immunotherapy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of ENPP-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), particularly in combination with immunotherapy for cancer research. The protocols outlined below are based on preclinical studies and are intended to serve as a guide for researchers designing and executing in vivo experiments to evaluate the synergistic anti-tumor effects of this combination therapy.

Introduction

ENPP1 has emerged as a critical innate immune checkpoint that negatively regulates the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway.[1][2][3] By hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the innate immune response to tumor-derived DNA.[4][5] Inhibition of ENPP1 with small molecules like this compound is a promising strategy to enhance anti-tumor immunity. This approach increases the concentration of extracellular cGAMP, leading to STING activation, production of type I interferons, and subsequent activation of an adaptive anti-tumor immune response.[2][6] Preclinical studies have demonstrated that combining ENPP1 inhibitors with immune checkpoint blockade, such as anti-PD-1 or anti-PD-L1 antibodies, results in synergistic anti-tumor activity.[2][5]

Mechanism of Action: ENPP1 Inhibition and Immunotherapy Synergy

The combination of an ENPP1 inhibitor with immunotherapy, such as an anti-PD-1 antibody, targets two distinct but complementary mechanisms of immune evasion utilized by tumors.

dot

ENPP1_Immunotherapy_Synergy cluster_tumor_cell Tumor Cell cluster_immune_cell Antigen Presenting Cell (APC) cluster_t_cell CD8+ T Cell cluster_tumor_cell_2 Tumor Cell Tumor_DNA Cytosolic DNA cGAS cGAS Tumor_DNA->cGAS cGAMP_prod 2'3'-cGAMP (produced) cGAS->cGAMP_prod ENPP1 ENPP1 cGAMP_prod->ENPP1 hydrolysis cGAMP_ext Extracellular 2'3'-cGAMP cGAMP_prod->cGAMP_ext transport AMP AMP ENPP1->AMP ATP ATP ATP->ENPP1 hydrolysis Adenosine Adenosine (immunosuppressive) AMP->Adenosine STING STING cGAMP_ext->STING IFN1 Type I IFNs STING->IFN1 T_Cell Activated CD8+ T Cell IFN1->T_Cell activation PD1 PD-1 T_Cell->PD1 Tumor_Cell_Death Tumor Cell Death T_Cell->Tumor_Cell_Death PDL1 PD-L1 PDL1->PD1 ENPP1_Inhibitor ENPP1-IN-14 ENPP1_Inhibitor->ENPP1 Anti_PD1 Anti-PD-1 Ab Anti_PD1->PD1

Figure 1: Synergistic mechanism of ENPP1 inhibition and anti-PD-1 therapy.

Quantitative Data from In Vivo Studies

The following tables summarize the anti-tumor efficacy of ENPP1 inhibitors, including this compound and other similar molecules, when used as a monotherapy or in combination with immunotherapy in various syngeneic mouse models.

Table 1: In Vivo Efficacy of ENPP1 Inhibitors as Monotherapy

ENPP1 InhibitorAnimal ModelTumor Cell LineDosageAdministration RouteTumor Growth Inhibition (TGI)Citation(s)
This compoundC57BL/6 miceMC3850 mg/kg, BIDIntraperitoneal (IP)Statistically significant[1]
ISM5939C57BL/6 miceMC3830 mg/kg, BIDOral (p.o.)67%[2]
AVA-NP-695BALB/c mice4T16 mg/kg, BIDOral (p.o.)44%[2][7]
OC-1BALB/c miceCT26Not specifiedOral (p.o.)20 - 40%[8]

Table 2: In Vivo Efficacy of ENPP1 Inhibitors in Combination with Immunotherapy

ENPP1 InhibitorImmunotherapyAnimal ModelTumor Cell LineENPP1i DosageTGI (Combo)TGI (Immunotherapy Alone)Citation(s)
ISM5939Anti-PD-L1C57BL/6 miceMC3830 mg/kg, BID, p.o.96%53%[2]
ISM5939Anti-PD-1C57BL/6 miceMC3830 mg/kg, BID, p.o.68%28%[2]
AVA-NP-695Anti-PD-L1BALB/c mice4T16 mg/kg, BID, p.o.Enhanced efficacyNot specified[2][7]
OC-1Anti-PD-1BALB/c miceCT26Not specified, p.o.~75%Not specified[8]
STF-1623Anti-PD-L1C57BL/6 miceMC38Not specifiedSynergistic effectNot specified[2]

Table 3: Survival Data from In Vivo Combination Studies

ENPP1 InhibitorCombination AgentAnimal ModelTumor Cell Line% Increase in Mean Survival TimeCitation(s)
AVA-NP-695MonotherapyBALB/c mice4T150%[2][7]
AVA-NP-695Anti-PD-L1BALB/c mice4T168%[2][7]
AVA-NP-695OlaparibBALB/c mice4T168%[2][7]
AVA-NP-695PaclitaxelBALB/c mice4T172%[2][7]

Experimental Protocols

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating an ENPP1 inhibitor in combination with immunotherapy.

dot

experimental_workflow start Start cell_culture 1. Tumor Cell Culture (e.g., MC38, 4T1) start->cell_culture tumor_implant 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implant animal_prep 2. Animal Acclimatization (e.g., C57BL/6 or BALB/c mice) animal_prep->tumor_implant tumor_growth 4. Tumor Growth Monitoring (to palpable size, e.g., 50-100 mm³) tumor_implant->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Treatment Administration - Vehicle Control - ENPP1-IN-14 - Anti-PD-1/PD-L1 - Combination randomization->treatment monitoring 7. In-life Monitoring - Tumor Volume Measurement - Body Weight - Clinical Observations treatment->monitoring endpoint 8. Study Endpoint (e.g., tumor size limit, pre-defined time) monitoring->endpoint data_collection 9. Sample Collection - Tumors - Spleen - Blood endpoint->data_collection analysis 10. Downstream Analysis - Flow Cytometry (TILs) - IHC - Cytokine Analysis data_collection->analysis end End analysis->end

Figure 2: General workflow for in vivo combination therapy studies.
Detailed Protocol: this compound and Anti-PD-1 in a Syngeneic Mouse Model

This protocol provides a detailed methodology for a typical in vivo study.

1. Materials and Reagents:

  • This compound: Synthesized or commercially sourced.

  • Anti-mouse PD-1 antibody: (e.g., clone RMP1-14) and corresponding isotype control antibody.

  • Tumor cell line: MC38 (colon adenocarcinoma) or 4T1 (mammary carcinoma).

  • Mice: 6-8 week old female C57BL/6 mice (for MC38) or BALB/c mice (for 4T1).

  • Cell culture medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Vehicle for this compound: As recommended by the supplier (e.g., a solution of DMSO, Tween 80, and saline).

  • Phosphate-buffered saline (PBS): Sterile.

  • Trypsin-EDTA: For cell detachment.

  • Calipers: For tumor measurement.

  • Syringes and needles: For injections.

2. Cell Culture and Preparation:

  • Culture MC38 or 4T1 cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth.

  • On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

  • Maintain cell suspension on ice until injection.

3. Tumor Implantation:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Shave the right flank of each mouse.

  • Inject 100 µL of the cell suspension (2 x 10^5 cells) subcutaneously into the shaved flank.

4. Treatment Schedule and Administration:

  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (oral or IP, matching the this compound administration route).

    • Group 2: this compound (e.g., 50 mg/kg, IP, twice daily).[1]

    • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, IP, every 3 days).

    • Group 4: this compound + Anti-PD-1 antibody (at the same doses and schedules as the monotherapy groups).

  • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.

  • Monitor body weight and general health of the mice throughout the study.

5. Efficacy Assessment:

  • Measure tumor volumes 2-3 times per week.

  • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Monitor survival, if it is a primary endpoint.

6. Pharmacodynamic and Immune Analysis:

  • At the end of the study, euthanize mice and harvest tumors, spleens, and blood.

  • For analysis of tumor-infiltrating lymphocytes (TILs):

    • Mechanically and enzymatically dissociate tumors to obtain a single-cell suspension.

    • Perform red blood cell lysis.

    • Stain cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80).

    • Analyze the stained cells by flow cytometry to quantify the populations of different immune cells. A dramatic increase in tumor-infiltrating CD4+ and CD8+ T cells is expected in the combination treatment group.[2]

  • Perform immunohistochemistry (IHC) on tumor sections to visualize and quantify immune cell infiltration (e.g., CD8+ T cells).

  • Analyze cytokine levels (e.g., IFN-γ) in the plasma or tumor homogenates using ELISA or multiplex assays.

Conclusion

The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors, represents a promising strategy to enhance anti-tumor immune responses. The provided data and protocols offer a solid foundation for researchers to further investigate this therapeutic approach in preclinical cancer models. Careful experimental design and comprehensive analysis of both tumor growth and the tumor immune microenvironment are crucial for a thorough evaluation of the efficacy of this combination therapy.

References

Application Notes: Utilizing ENPP-1-IN-14 to Study and Inhibit Cancer Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane enzyme that has emerged as a critical regulator of anti-tumor immunity and a key driver of cancer progression and metastasis.[1][2] High expression of ENPP1 is correlated with poor prognosis and increased metastatic disease in various cancers, including breast, lung, and prostate cancer.[1][2][3] ENPP1's primary pro-tumorigenic function involves the hydrolysis of the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway.[1][4] By degrading extracellular cGAMP, ENPP1 dampens STING-mediated anti-tumor immunity, creating an immunologically "cold" tumor microenvironment that facilitates immune evasion and dissemination.[1][5][6]

ENPP-1-IN-14 is a potent and specific small-molecule inhibitor of ENPP1.[7][8] These application notes provide a comprehensive overview of how this compound can be utilized as a research tool to investigate the mechanisms of metastasis and to evaluate a promising therapeutic strategy for inhibiting it.

Mechanism of Action: How ENPP1 Inhibition Counters Metastasis

ENPP1 promotes metastasis through several interconnected mechanisms. By inhibiting ENPP1, this compound reverses these effects.

  • Reactivation of the cGAMP-STING Pathway: Chromosomally unstable tumor cells often leak DNA into the cytosol, which is detected by the enzyme cGAS, leading to the production of cGAMP.[6] While cGAMP can activate the STING pathway to trigger a robust anti-tumor Type I Interferon response, cancer cells evade this by exporting cGAMP, where it is degraded by ENPP1 on the cell surface.[4] this compound blocks this degradation, increasing the local concentration of cGAMP, which can then be taken up by immune cells in the tumor microenvironment (TME) to activate STING signaling.[2][4] This turns a "cold," immune-suppressed tumor into a "hot," immune-infiltrated one, making it susceptible to immune-mediated clearance and preventing metastatic seeding.[1][5]

ENPP1_STING_Pathway cluster_cancer Cancer Cell cluster_tme Tumor Microenvironment cluster_immune Immune Cell (e.g., Dendritic Cell) DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in ATP+GTP cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING Import AMP pApG -> AMP ENPP1->AMP Hydrolysis ENPP1_IN_14 This compound ENPP1_IN_14->ENPP1 Inhibits IFN Type I Interferons (IFN-α/β) STING->IFN Tcell Anti-Tumor T-Cell Response IFN->Tcell

Caption: ENPP1 inhibition restores STING signaling.
  • Modulation of the Adenosine Pathway and EMT: Beyond cGAMP, ENPP1 can hydrolyze ATP to generate AMP, a precursor for the immunosuppressive molecule adenosine.[9] Adenosine in the TME can promote cancer cell migration.[10] Furthermore, ENPP1 activity has been linked to the induction of Epithelial-Mesenchymal Transition (EMT), a process where cancer cells acquire migratory and invasive properties.[3] Inhibition of ENPP1 can therefore reduce adenosine-mediated immunosuppression and reverse EMT phenotypes.[3]

ENPP1_Metastasis_Functions cluster_mechanisms Pro-Metastatic Mechanisms ENPP1 High ENPP1 Expression cGAMP_degradation Hydrolysis of 2'3'-cGAMP ENPP1->cGAMP_degradation Adenosine_production Generation of Adenosine ENPP1->Adenosine_production EMT_induction Induction of EMT Signaling ENPP1->EMT_induction ImmuneEvasion Immune Evasion Metastasis Metastasis ImmuneEvasion->Metastasis EMT Epithelial-Mesenchymal Transition (EMT) EMT->Metastasis CSC Cancer Stem Cell (CSC) Properties CSC->Metastasis cGAMP_degradation->ImmuneEvasion Adenosine_production->ImmuneEvasion EMT_induction->EMT

Caption: Multifaceted pro-metastatic roles of ENPP1.

Quantitative Data and In Vivo Efficacy

The potency of this compound and other representative ENPP1 inhibitors has been characterized both biochemically and in cell-based assays. In vivo studies have demonstrated that ENPP1 inhibition leads to significant anti-tumor and anti-metastatic effects.

Table 1: Potency of Selected ENPP1 Inhibitors

Inhibitor IC₅₀ Value Assay Type Reference(s)
This compound 32.38 nM Recombinant Human ENPP1 [7][8][11]
Enpp-1-IN-20 0.09 nM Cell-free [12]
Enpp-1-IN-20 8.8 nM Cell-based [12]
AVA-NP-695 14 ± 2 nM Enzymatic Assay [3]

| STF-1623 | 1.4 nM | Native ENPP1 |[13] |

Table 2: Summary of Preclinical In Vivo Studies

Cancer Model Approach Key Findings Reference(s)
Breast Cancer (4T1) ENPP1 Knockout / Catalytic Inactivation Slowed primary tumor growth; Abolished metastasis . [1][6]
Breast Cancer (4T1) ENPP1 inhibitor (AVA-NP-695) Superior tumor growth inhibition; Reduced lung metastasis. [3]
Colon Cancer (MC38, CT26) ENPP1 inhibitor (STF-1623) Slowed primary tumor growth; Synergized with anti-PD-L1. [4]
Breast, Pancreatic, Colon, Brain Cancers ENPP1 inhibitor (STF-1623) Suppressed tumor growth and metastases; Induced durable anti-tumor immunity. [4][14]

| Generic Tumor Model | this compound (50 mg/kg, IP, BID) | Significantly inhibited tumor growth. |[7] |

Experimental Protocols

Here we provide detailed protocols for assessing the impact of this compound on cancer cell invasion in vitro and metastasis in vivo.

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

In_Vitro_Workflow Start Start: Select ENPP1-high cancer cell line (e.g., MDA-MB-231, 4T1) Coat Coat Transwell inserts (8 µm pores) with Matrigel/ECM Start->Coat Starve Serum-starve cells for 12-24 hours Coat->Starve Prepare_Cells Harvest and resuspend cells in serum-free medium with Vehicle or this compound Starve->Prepare_Cells Load_Chamber Load cells into upper chamber. Load lower chamber with chemoattractant (e.g., 10% FBS) Prepare_Cells->Load_Chamber Incubate Incubate for 12-48 hours (cell line dependent) at 37°C, 5% CO₂ Load_Chamber->Incubate Remove Remove non-invading cells from top of membrane with a cotton swab Incubate->Remove Fix_Stain Fix (Methanol) and Stain (Crystal Violet) invading cells on bottom of membrane Remove->Fix_Stain Analyze Image and quantify invading cells Fix_Stain->Analyze End End: Compare cell invasion between treated and control groups Analyze->End In_Vivo_Workflow Start Start: Culture 4T1-Luciferase cells Implant Implant 1x10⁵ 4T1-Luc cells into mammary fat pad of female BALB/c mice Start->Implant Tumor_Growth Monitor primary tumor growth using caliper measurements Implant->Tumor_Growth Randomize When tumors reach ~100 mm³, randomize mice into treatment groups Tumor_Growth->Randomize Treat Treat with Vehicle or This compound (e.g., 50 mg/kg IP) according to schedule Randomize->Treat Monitor_Met Monitor metastasis development weekly using Bioluminescence Imaging (BLI) Treat->Monitor_Met Endpoint Reach study endpoint (e.g., tumor size limit or defined time point ~30 days) Treat->Endpoint Monitor_Met->Endpoint Harvest Harvest primary tumor and lungs/liver/bones Endpoint->Harvest Analyze 1. Quantify metastatic burden (ex vivo BLI or colony count) 2. Histology (H&E staining) 3. Immune profiling (IHC, Flow Cytometry) Harvest->Analyze End End: Compare tumor growth and metastasis between groups Analyze->End

References

Application Notes and Protocols for Enpp-1-IN-14 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals working with Enpp-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). The following sections detail the mechanism of action, cell culture conditions for relevant cell lines, experimental protocols for assessing ENPP1 inhibition and downstream signaling, and a summary of key quantitative data.

Mechanism of Action

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a second messenger that activates the STimulator of INterferon Genes (STING) pathway.[1][2] The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other inflammatory cytokines.[2] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to sustained STING activation and enhanced anti-tumor immunity.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant inhibitors.

CompoundTargetIC50Cell-based IC50In Vivo EfficacyReference
This compound Recombinant Human ENPP132.38 nMNot specified50 mg/kg, IP, BID in MC38 tumor model[4][5]
Enpp-1-IN-20 ENPP10.09 nM8.8 nMNot specified[6]
STF-1084 Mouse ENPP1K = 110 nM340 nM (in 293T cGAS ENPP1-/- cells)Not specified[7]

Signaling Pathway

The diagram below illustrates the ENPP1-cGAMP-STING signaling pathway and the mechanism of action of this compound.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 substrate STING STING (ER Membrane) cGAMP_ext->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes to This compound This compound This compound->ENPP1 inhibits cGAS cGAS cGAMP_int Intracellular cGAMP cGAS->cGAMP_int produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP_int->cGAMP_ext exported TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN_genes Type I IFN Genes Nucleus->IFN_genes activates transcription

Caption: ENPP1-cGAMP-STING signaling pathway and inhibition by this compound.

Recommended Cell Culture Conditions

Proper cell culture technique is essential for obtaining reliable and reproducible results. The following table provides recommended media and conditions for cell lines commonly used in ENPP1 inhibitor research.

Cell LineOrganismCell TypeRecommended MediumSerumIncubation ConditionsATCC Number
MDA-MB-231 HumanBreast AdenocarcinomaLeibovitz's L-15 Medium10% FBS37°C, 100% AirHTB-26
THP-1 HumanAcute Monocytic LeukemiaRPMI-1640 Medium + 0.05 mM 2-mercaptoethanol10% FBS37°C, 5% CO2TIB-202
CT26 MouseColon CarcinomaRPMI-1640 Medium10% FBS37°C, 5% CO2CRL-2638
4T1 MouseMammary CarcinomaRPMI-1640 Medium10% FBS37°C, 5% CO2CRL-2539
293T cGAS ENPP1-/- HumanEmbryonic KidneyDMEM10% FBS37°C, 5% CO2Not Applicable (requires generation)

Note: For MDA-MB-231 cells cultured in Leibovitz's L-15 Medium, a CO2 incubator is not required as the medium is formulated for use in a free gas exchange with atmospheric air.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's datasheet, this compound has a solubility of approximately 9.62 mg/mL in DMSO.[5][8]

  • To prepare a 10 mM stock solution, dissolve 4.04 mg of this compound (MW: 403.88 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be required.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][9]

Protocol 2: In Vitro ENPP1 Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound on ENPP1.

Materials:

  • Recombinant human ENPP1

  • cGAMP (substrate)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 µM ZnCl2, 500 µM CaCl2, pH 7.4)

  • This compound stock solution

  • 96-well plate

  • Detection reagent for AMP/GMP (e.g., commercially available kits)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound.

  • Add recombinant human ENPP1 to each well (final concentration to be optimized, e.g., 3 nM).[1]

  • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate the reaction by adding cGAMP (final concentration to be optimized, e.g., 5 µM).[1]

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction according to the detection kit's instructions.

  • Measure the amount of product (AMP/GMP) formed.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Cellular Assay for STING Pathway Activation

This protocol outlines a method to measure the activation of the STING pathway in response to ENPP1 inhibition by quantifying the production of Interferon-beta (IFNβ).

Materials:

  • THP-1 monocytes

  • Complete culture medium for THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophages

  • This compound

  • 2'3'-cGAMP

  • Human IFNβ ELISA kit

  • 24-well tissue culture plates

Procedure:

  • Seed THP-1 monocytes in a 24-well plate at a density of 2 x 105 cells/well in complete culture medium containing PMA (e.g., 50 ng/mL) to induce differentiation into macrophages. Incubate for 48-72 hours.

  • After differentiation, replace the medium with fresh complete culture medium.

  • Treat the differentiated THP-1 cells with varying concentrations of this compound for 1-2 hours.

  • Add a known concentration of extracellular 2'3'-cGAMP to the wells.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IFNβ in the supernatant using a human IFNβ ELISA kit according to the manufacturer's instructions.

  • Analyze the dose-dependent increase in IFNβ production in the presence of this compound.

Experimental Workflow

The following diagram provides a general workflow for conducting experiments with this compound.

Experimental_Workflow cluster_assays 4. Downstream Assays Start Start Cell_Culture 1. Cell Culture (e.g., MDA-MB-231, THP-1) Start->Cell_Culture Treatment 2. Treatment with This compound & cGAMP Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24 hours) Treatment->Incubation ELISA IFNβ ELISA (Supernatant) Incubation->ELISA qPCR qPCR for ISGs (Cell Lysate) Incubation->qPCR LCMS LC-MS/MS for cGAMP (Supernatant/Lysate) Incubation->LCMS Data_Analysis 5. Data Analysis (IC50, EC50, Fold Change) ELISA->Data_Analysis qPCR->Data_Analysis LCMS->Data_Analysis Conclusion 6. Conclusion Data_Analysis->Conclusion End End Conclusion->End

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for ENPP-1-IN-14 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. A key function of ENPP1 is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response, including the production of type I interferons.[1][4] By degrading extracellular cGAMP, ENPP1 acts as a negative regulator of this pathway, effectively dampening the anti-tumor and anti-viral immune response.[1][2][3][5]

ENPP-1-IN-14 is a potent and specific inhibitor of ENPP1, with a reported IC50 of 32.38 nM for the recombinant human enzyme.[6] By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to enhanced activation of the STING pathway in target cells. This makes this compound a valuable research tool for studying the role of the cGAMP-STING pathway in various primary cell types and a potential therapeutic agent for enhancing anti-tumor immunity.[7]

These application notes provide detailed protocols for the use of this compound in primary cell cultures, including immune cells, osteoblasts, and vascular smooth muscle cells, to study its effects on cell signaling, function, and therapeutic potential.

Mechanism of Action: this compound and the cGAMP-STING Pathway

The primary mechanism of action of this compound is the potentiation of the cGAMP-STING signaling pathway. In the tumor microenvironment or during viral infection, cancer cells or infected cells release cGAMP into the extracellular space.[3] ENPP1 on the surface of both tumor and immune cells hydrolyzes this extracellular cGAMP, preventing it from activating the STING pathway in bystander cells, such as dendritic cells.[1][8] this compound blocks this hydrolysis, leading to an accumulation of extracellular cGAMP. This cGAMP can then be taken up by primary cells, such as dendritic cells, leading to STING activation, production of type I interferons (e.g., IFN-β), and subsequent activation of adaptive anti-tumor immune responses.[7][9]

ENPP1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Primary Cell (e.g., Dendritic Cell) Extracellular cGAMP Extracellular cGAMP Hydrolyzed cGAMP Hydrolyzed cGAMP STING STING Extracellular cGAMP->STING Uptake This compound This compound ENPP1 ENPP1 This compound->ENPP1 Inhibits ENPP1->Extracellular cGAMP Hydrolyzes TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN-beta Secretion IFN-beta Secretion IRF3->IFN-beta Secretion Induces Immune Activation Immune Activation IFN-beta Secretion->Immune Activation

Figure 1. this compound inhibits ENPP1, increasing extracellular cGAMP and activating the STING pathway.

Quantitative Data on ENPP1 Inhibitors in Cell-Based Assays

The following table summarizes key quantitative data for this compound and other relevant ENPP1 inhibitors. This information can be used as a starting point for designing experiments with primary cell cultures.

InhibitorTargetIC50/KiCell Type/Assay ConditionObserved EffectReference
This compound Recombinant Human ENPP132.38 nM (IC50)Biochemical AssayPotent inhibition of ENPP1 enzymatic activity.[6]
STF-1084Mouse ENPP1110 nM (Ki,app)In vitro ³²P-cGAMP TLC assayPotent inhibition of ENPP1.[10]
STF-1084Human ENPP1340 nM (IC50)ENPP1-overexpressing 293T cGAS cellsComplete blockage of extracellular cGAMP degradation at 10 µM.[6][10]
STF-1084Primary Human PBMCs (CD14+)10 µMConditioned media from ENPP1-expressing cellsRescued extracellular cGAMP levels and induced IFNB1 expression.[6]
SR-8314ENPP179 nM (Ki)THP-1 cellsIncreased IFNβ, ISG15, and CXCL10 expression.[1][4]
ZXP-8202ENPP120 nM (EC50)Cell-based assayEffective inhibition in a cellular context.[1]
ZX-8177ENPP19.5 nM (IC50)Biochemical AssayPotent inhibition of ENPP1.[1]
QS1Mouse ENPP16.4 µM (Ki,app)In vitro ³²P-cGAMP TLC assayModerate inhibition of ENPP1.[11]

Experimental Protocols

The following are generalized protocols for the use of this compound in various primary cell cultures. Note: Optimal concentrations of this compound and incubation times should be determined empirically for each primary cell type and experimental setup. A good starting point for concentration is a range from 100 nM to 10 µM, based on the IC50 of this compound and effective concentrations of similar inhibitors.

Protocol 1: Treatment of Primary Dendritic Cells and Assessment of Maturation

This protocol describes the generation of bone marrow-derived dendritic cells (BMDCs) and their subsequent treatment with this compound to assess maturation.

Materials:

  • Bone marrow cells from mice

  • RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Recombinant murine GM-CSF

  • This compound (dissolved in DMSO)

  • 2'3'-cGAMP (optional, as a positive control for STING activation)

  • Flow cytometry buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against CD11c, MHC Class II, CD80, and CD86

Procedure:

  • Generation of BMDCs:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 supplemented with 20 ng/mL GM-CSF.

    • On day 3, add fresh media with GM-CSF.

    • On day 6, harvest the non-adherent and loosely adherent cells, which are immature dendritic cells.

  • Treatment with this compound:

    • Plate the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL.

    • Add this compound to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control.

    • To stimulate cGAMP production by co-cultured cancer cells, or to assess the effect of the inhibitor on exogenously added cGAMP, add irradiated tumor cells or a low concentration of 2'3'-cGAMP.

    • Incubate for 24-48 hours.

  • Assessment of Dendritic Cell Maturation by Flow Cytometry:

    • Harvest the cells and wash with flow cytometry buffer.

    • Stain the cells with antibodies against CD11c, MHC Class II, CD80, and CD86 for 30 minutes on ice.

    • Wash the cells and acquire data on a flow cytometer.

    • Analyze the expression of maturation markers (MHC Class II, CD80, CD86) on the CD11c+ population.[12][13][14]

  • Measurement of Cytokine Production:

    • Collect the cell culture supernatant before harvesting the cells.

    • Measure the concentration of IFN-β or other relevant cytokines (e.g., IL-12) by ELISA or a multiplex bead-based assay.

Protocol 2: Inhibition of ENPP1 in Primary Osteoblast Cultures

This protocol details the isolation of primary osteoblasts and their treatment with this compound to study its effects on osteoblast differentiation and mineralization.

Materials:

  • Neonatal mouse calvaria

  • α-MEM medium with 10% FBS and antibiotics

  • Collagenase Type II

  • Osteogenic differentiation medium (α-MEM with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)

  • This compound

  • Alizarin Red S staining solution

Procedure:

  • Isolation and Culture of Primary Osteoblasts:

    • Dissect calvaria from neonatal mice and digest with collagenase to release osteoblasts.[5]

    • Culture the cells in α-MEM until confluent.

    • Passage the cells and seed for experiments.

  • Treatment and Differentiation:

    • Plate the primary osteoblasts in 24-well plates.

    • Once the cells reach confluence, switch to osteogenic differentiation medium.

    • Add this compound at various concentrations to the differentiation medium.

    • Culture for 14-21 days, changing the medium with fresh inhibitor every 2-3 days.

  • Assessment of Mineralization:

    • After the differentiation period, wash the cells with PBS and fix with 4% paraformaldehyde.

    • Stain the mineralized matrix with Alizarin Red S solution.

    • Wash and visualize the calcium deposits. The amount of staining can be quantified by extracting the dye and measuring its absorbance.

Protocol 3: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol describes how to assess the effect of this compound on the proliferation of primary vascular smooth muscle cells.

Materials:

  • Primary vascular smooth muscle cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Basal medium (serum-free)

  • This compound

  • ATP

  • BrdU incorporation assay kit

Procedure:

  • Cell Culture and Starvation:

    • Culture primary VSMCs in complete growth medium.

    • Seed the cells in a 96-well plate.

    • Once the cells are attached, starve them in basal medium for 24 hours to synchronize their cell cycle.

  • Treatment and Proliferation Assay:

    • Replace the starvation medium with complete growth medium containing this compound at the desired concentrations.

    • Since ENPP1's effect on VSMC proliferation can be linked to ATP hydrolysis, include a condition with both this compound and ATP.[3][15]

    • Incubate for 48-72 hours.

    • Assess cell proliferation using a BrdU incorporation assay according to the manufacturer's instructions.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in primary cell cultures.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis Primary Cell Isolation Primary Cell Isolation Cell Culture & Expansion Cell Culture & Expansion Primary Cell Isolation->Cell Culture & Expansion Experimental Seeding Experimental Seeding Cell Culture & Expansion->Experimental Seeding Add this compound Add this compound Experimental Seeding->Add this compound Incubation Incubation Add this compound->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cell Lysate Preparation Cell Lysate Preparation Incubation->Cell Lysate Preparation Cell Staining Cell Staining Incubation->Cell Staining Functional Assays Functional Assays Incubation->Functional Assays Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Supernatant Collection->Cytokine Analysis (ELISA) cGAMP Quantification (LC-MS/MS) cGAMP Quantification (LC-MS/MS) Supernatant Collection->cGAMP Quantification (LC-MS/MS) Western Blot Western Blot Cell Lysate Preparation->Western Blot Flow Cytometry Flow Cytometry Cell Staining->Flow Cytometry

Figure 2. General experimental workflow for studying this compound in primary cell cultures.

Conclusion

This compound is a powerful tool for investigating the role of the cGAMP-STING pathway in primary cell cultures. By inhibiting the degradation of extracellular cGAMP, this molecule allows researchers to probe the downstream effects of STING activation in a variety of cell types. The protocols and data provided here serve as a guide for designing and conducting experiments to explore the biological functions of ENPP1 and the therapeutic potential of its inhibition. As with any experimental system, optimization of conditions for each specific primary cell type and research question is crucial for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

ENPP-1-IN-14 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENPP-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is advisable to use freshly opened, anhydrous DMSO to avoid solubility issues, as hygroscopic DMSO can significantly impact the dissolution of the product.[3]

Q2: I'm having trouble dissolving this compound in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, we recommend the following troubleshooting steps:

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][2][3][4]

  • Warming: Gently warm the solution to 37°C.[1]

  • Vortexing: After warming and sonication, vortex the solution to ensure it is thoroughly mixed.

Q3: My this compound solution appears as a suspension, not a clear solution. Is this normal?

A3: For some applications, particularly at higher concentrations or for in vivo formulations, this compound may form a suspended solution.[2][5][6] If a clear solution is required, try diluting to a lower concentration. For in vivo use, a suspended solution is often acceptable.

Q4: How should I prepare this compound for in vivo studies?

A4: A common formulation for in vivo administration involves a two-step solvent system. First, dissolve this compound in a suitable organic solvent like PEG300, and then dilute it with a physiological buffer such as saline. A suggested formulation is 50% PEG300 and 50% saline.[2][5] Preparation of this formulation may require sonication and warming to 42°C to achieve a uniform suspension.[2][5][6]

Q5: How should I store my stock solution of this compound?

A5: To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1][6] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5][6]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO9.6223.82Requires sonication.[1][2][3][4]
50% PEG300 / 50% Saline1024.76Suspended solution; requires sonication and warming to 42°C.[2][5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (In Vitro)
  • Weigh the required amount of this compound powder (Molecular Weight: 403.88 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution briefly.

  • Place the vial in an ultrasonic water bath for 10-15 minutes to aid dissolution.

  • If the solution is not clear, gently warm it to 37°C for 5-10 minutes and vortex again.

  • Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 mg/mL Formulation for In Vivo Administration
  • Weigh the required amount of this compound.

  • Add the appropriate volume of PEG300 to the powder.

  • Sonicate the mixture in a water bath and warm to 42°C until the compound is fully suspended.

  • Add an equal volume of saline to the PEG300 suspension.

  • Vortex the final formulation thoroughly to ensure a uniform suspension before administration.

  • It is recommended to prepare this formulation fresh for each experiment.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: ENPP1's role in the cGAS-STING and ATP hydrolysis pathways.

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow for this compound start Start: Weigh this compound Powder add_solvent Add appropriate solvent (e.g., DMSO) start->add_solvent dissolved Is the compound fully dissolved? add_solvent->dissolved sonicate Sonicate in a water bath dissolved->sonicate No solution_ready Solution is ready for use/aliquoting dissolved->solution_ready Yes warm Gently warm to 37°C sonicate->warm vortex Vortex thoroughly warm->vortex recheck Re-check for dissolution vortex->recheck recheck->solution_ready Yes consult Consult further technical support recheck->consult No

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Problem_Solution_Logic Problem-Solution Logic for this compound problem Problem • Compound won't dissolve • Solution is a suspension • In vivo formulation precipitates • Stock solution stability concerns solution Solution • Use sonication and warming • Dilute for a clear solution or use as is for in vivo • Prepare fresh and vortex before use • Aliquot and store at -80°C problem->solution Troubleshooting Steps

Caption: Logical relationship between common problems and their respective solutions.

References

Potential off-target effects of Enpp-1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Enpp-1-IN-14. This information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

A1: this compound, also referred to as Compound 015, is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). It has a reported IC50 value of 32.38 nM for recombinant human ENPP1.[1] Its primary mechanism of action is the inhibition of ENPP1's phosphodiesterase activity, which plays a crucial role in regulating the cGAS-STING signaling pathway and has demonstrated anti-tumor activity.[1]

Q2: Is there a publicly available selectivity profile for this compound against other enzymes?

Q3: What are the potential off-targets for non-nucleotide ENPP1 inhibitors in general?

A3: While specific data for this compound is limited, potential off-targets for non-nucleotide phosphodiesterase inhibitors could include other members of the ENPP family (like ENPP2 and ENPP3) or other phosphodiesterases (PDEs) due to structural similarities in their active sites. For instance, some PDE5 inhibitors are known to have cross-reactivity with PDE6 and PDE11, leading to side effects like visual disturbances and muscle pain. It is crucial to consider the potential for such cross-reactivity when interpreting experimental results.

Q4: What are the known functions of ENPP1 that could be affected by inhibition?

A4: ENPP1 is a type II transmembrane glycoprotein with several key functions.[3] It is involved in bone mineralization, insulin signaling, and the regulation of purinergic signaling.[2][3][4] Its role as a negative regulator of the STING pathway is a primary focus for its therapeutic use in oncology.[2][5] Inhibition of ENPP1 can therefore have broad physiological effects.

Troubleshooting Guide

This guide is designed to help researchers identify and troubleshoot potential off-target effects of this compound in their experiments.

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in cell morphology or viability unrelated to STING activation. Inhibition of other phosphodiesterases or kinases crucial for cell survival or structure.1. Perform a dose-response curve to determine if the effect is dose-dependent.2. Use a structurally unrelated ENPP1 inhibitor as a control.3. If available, test against a panel of related cell lines with varying expression levels of potential off-target proteins.
Alterations in cyclic nucleotide levels (cAMP or cGMP) not directly attributable to ENPP1 inhibition. Potential inhibition of other phosphodiesterase (PDE) family members that regulate cAMP and cGMP.1. Measure intracellular cAMP and cGMP levels.2. Use specific inhibitors for other PDEs as controls to see if they replicate the observed phenotype.
Unexplained effects on cellular metabolism or insulin signaling pathways. ENPP1 is known to play a role in insulin signaling. The observed effects might be an on-target effect in a specific cell type, or potentially an off-target effect on related metabolic enzymes.1. Review the literature for the role of ENPP1 in the specific cell type being studied.2. Use siRNA or CRISPR to knock down ENPP1 and see if the phenotype is replicated.
Inconsistent results between different batches of the inhibitor. Purity and stability of the compound can affect its activity and off-target profile.1. Verify the purity of the this compound batch using analytical methods like HPLC-MS.2. Follow recommended storage and handling procedures to ensure compound stability.

Data Presentation

Table 1: On-Target Activity of this compound

Target Inhibitor IC50 (nM) Assay Type
Recombinant Human ENPP1This compound (Compound 015)32.38Biochemical Assay

This table summarizes the known on-target potency of this compound. A comprehensive off-target profile is not publicly available.

Experimental Protocols

General Protocol for Assessing ENPP1 Inhibition in a Cell-Based Assay:

  • Cell Culture: Culture cells known to express ENPP1 (e.g., certain cancer cell lines) in appropriate media.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for a predetermined time.

  • Substrate Addition: Add a fluorescent or colorimetric substrate of ENPP1 to the cell culture.

  • Signal Detection: Measure the product formation over time using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

General Protocol for Investigating Potential Off-Target Effects on other Phosphodiesterases:

  • Enzyme Source: Obtain recombinant enzymes for the phosphodiesterases of interest (e.g., PDE4, PDE5).

  • Inhibitor Treatment: Pre-incubate the enzymes with various concentrations of this compound.

  • Substrate Addition: Add the specific substrate for each phosphodiesterase.

  • Signal Detection: Measure the rate of substrate hydrolysis.

  • Data Analysis: Determine the IC50 of this compound against each phosphodiesterase to assess its selectivity.

Visualizations

ENPP1_Signaling_Pathway ENPP1 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular_ATP Extracellular ATP ENPP1 ENPP1 Extracellular_ATP->ENPP1 Substrate Extracellular_cGAMP Extracellular 2'3'-cGAMP Extracellular_cGAMP->ENPP1 Substrate STING STING Extracellular_cGAMP->STING Activates AMP AMP ENPP1->AMP Hydrolyzes to PPi PPi ENPP1->PPi Hydrolyzes to CD73 CD73 AMP->CD73 Substrate Adenosine Adenosine CD73->Adenosine Hydrolyzes to TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces Transcription This compound This compound This compound->ENPP1 Inhibits

Caption: Diagram of the ENPP1 signaling pathway and the inhibitory action of this compound.

Off_Target_Troubleshooting_Workflow Troubleshooting Workflow for Potential Off-Target Effects Start Unexpected Experimental Result Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Dose_Dependent Is the effect dose-dependent? Dose_Response->Dose_Dependent Control_Inhibitor Use Structurally Unrelated ENPP1 Inhibitor Dose_Dependent->Control_Inhibitor Yes No_Effect Effect may be due to other experimental variables Dose_Dependent->No_Effect No Phenotype_Replicated Is the phenotype replicated? Control_Inhibitor->Phenotype_Replicated Knockdown Use siRNA/CRISPR to Knockdown ENPP1 Phenotype_Replicated->Knockdown Yes Off_Target Potential Off-Target Effect Phenotype_Replicated->Off_Target No Phenotype_Replicated_KD Is the phenotype replicated? Knockdown->Phenotype_Replicated_KD On_Target Likely On-Target Effect Phenotype_Replicated_KD->On_Target Yes Phenotype_Replicated_KD->Off_Target No

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Troubleshooting inconsistent results with Enpp-1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of ENPP1, an enzyme that plays a critical role in regulating the innate immune system. ENPP1 hydrolyzes 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING pathway activation, increased production of type I interferons and other pro-inflammatory cytokines, and ultimately a more robust anti-tumor immune response.[1][2][3]

Q2: What are the key in vitro and in vivo activities of this compound?

This compound has demonstrated potent inhibition of recombinant human ENPP1 in biochemical assays and has shown anti-tumor activity in vivo.[4] Key quantitative data is summarized in the table below.

ParameterValueSpecies/SystemReference
IC50 (in vitro)32.38 nMRecombinant Human ENPP-1[4]
In Vivo EfficacySignificant tumor growth inhibitionFemale C57BL/6 mice with MC38 tumors[4][5]
In Vivo Dosing50 mg/kg, Intraperitoneal (IP), Twice daily (BID) for 31 daysFemale C57BL/6 mice with MC38 tumors[4]

Q3: How should I prepare and store this compound?

Proper handling and storage of this compound are crucial for maintaining its activity.

  • Solubility:

    • DMSO: Soluble at 9.62 mg/mL (requires ultrasonic treatment).[6]

    • In Vivo Formulation: A suspended solution can be prepared in 50% PEG300 and 50% Saline, which may require sonication and warming to 42°C to aid dissolution.[4]

  • Storage:

    • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[6]

    • Stock Solutions: Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4][7]

Troubleshooting Guides

Inconsistent Results in ENPP1 Enzyme Activity Assays

Problem: High variability or lack of inhibition in my ENPP1 enzymatic assay.

Possible Causes and Solutions:

  • Incorrect Reagent Concentration:

    • Enzyme: Ensure the ENPP1 concentration is within the linear range of the assay. A working concentration of 100 pM has been found to be optimal in some high-throughput screens.[8]

    • Substrate: Use a substrate concentration appropriate for your assay format. For example, 10 µM ATP or cGAMP has been used in titration experiments.[9]

    • Inhibitor: Perform a dose-response curve to determine the optimal concentration of this compound.

  • Assay Buffer Composition:

    • ENPP1 is a Ca2+ and Zn2+-dependent enzyme.[1][3] Ensure your assay buffer contains appropriate concentrations of these ions (e.g., 0.5 mM CaCl2 and 1 µM ZnCl2).[10]

    • However, be aware that high concentrations of Zn2+ (e.g., 200 µM) can interfere with downstream luciferase-based detection methods for quantifying AMP. Reducing the ZnCl2 concentration to 1 µM may be necessary without affecting ENPP1 activity.[11]

  • Substrate Choice:

    • While artificial colorimetric substrates like p-nitrophenyl thymidine 5′-monophosphate can be used, physiological substrates such as ATP, ADP, or cGAMP are more relevant.[12][13]

  • Improper Reagent Handling:

    • Prepare fresh enzyme and substrate solutions for each experiment to avoid degradation.

    • Ensure complete thawing and gentle mixing of all components before use.

Suboptimal STING Pathway Activation in Cell-Based Assays

Problem: I'm not observing the expected downstream effects of STING activation (e.g., IFN-β production) after treating cells with this compound.

Possible Causes and Solutions:

  • Cell Line Selection:

    • Ensure your chosen cell line expresses all the necessary components of the cGAS-STING pathway. Some cell lines, like HEK293T, are deficient in cGAS and STING.[14] THP-1 dual reporter cells are a common model for studying STING activation.[10]

  • Inhibitor Concentration and Incubation Time:

    • Titrate this compound to determine the optimal concentration for your cell line.

    • Optimize the incubation time to capture the peak of the desired downstream response (e.g., IFN-β mRNA expression or protein secretion).

  • Method of Detection:

    • Downstream STING activation can be assessed by various methods, including:

      • qPCR: Measuring mRNA levels of STING target genes like IFNB1, OAS1, CXCL10, and ISG15.

      • ELISA or Luminescence-based assays: Quantifying secreted IFN-β or using reporter cell lines.[10]

      • Western Blot: Detecting phosphorylation of STING, TBK1, and IRF3.

  • Quantifying cGAMP:

    • Directly measuring cGAMP levels can confirm ENPP1 inhibition. This can be done using ELISA or luciferase-based coupled enzyme assays.[15] Be mindful of potential interference from assay components as mentioned above.

Lack of In Vivo Efficacy

Problem: this compound is not showing the expected anti-tumor effect in my animal model.

Possible Causes and Solutions:

  • Tumor Model Selection:

    • The anti-tumor effect of ENPP1 inhibition is dependent on a functional cGAS-STING pathway in the host.[16][17]

    • Furthermore, the expression of ENPP1 in the tumor cells themselves can significantly impact the efficacy of the inhibitor. Overexpressing ENPP1 in tumor models that normally have low expression, such as MC38, can render them responsive to ENPP1 inhibitor therapy.[5]

  • Dosing and Formulation:

    • Ensure the correct dosage and administration route are being used. A previously successful regimen for an MC38 model was 50 mg/kg administered intraperitoneally twice daily.[4]

    • The solubility of this compound can be challenging. Ensure proper formulation to achieve the desired bioavailability. A suspended solution in 50% PEG300 and 50% Saline, with the aid of sonication and warming, has been suggested.[4]

  • Pharmacokinetics:

    • Consider the pharmacokinetic properties of the inhibitor. Some ENPP1 inhibitors may have a short half-life in serum but a longer residence time in the tumor, especially in tumors with high ENPP1 expression.[5]

Experimental Protocols

Protocol 1: In Vitro ENPP1 Enzyme Activity Assay (Colorimetric)

This protocol is adapted from a general method for assaying ENPP1 activity using a colorimetric substrate.[12]

  • Cell Lysis: Lyse cells expressing ENPP1 in a buffer containing 1% Triton X-100 and 200 mM Tris, pH 8.0.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Incubation with Inhibitor: Pre-incubate equivalent amounts of protein with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding the colorimetric substrate, p-nitrophenyl thymidine 5′-monophosphate, to a final concentration of 1 mg/mL.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Stop Reaction: Stop the reaction by adding 100 mM NaOH.

  • Measurement: Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based STING Activation Assay (IFN-β Quantification)

This protocol outlines a general workflow for assessing STING pathway activation in response to ENPP1 inhibition.[10]

  • Cell Seeding: Seed a suitable cell line (e.g., THP-1 Dual™ cells) in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with varying concentrations of this compound in combination with a fixed concentration of 2'3'-cGAMP (e.g., 25 µM). Include appropriate controls (e.g., cells alone, cells + cGAMP, cells + inhibitor).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant.

  • IFN-β Measurement: Quantify the amount of secreted IFN-β in the supernatant using an ELISA kit or a luciferase reporter assay according to the manufacturer's instructions.

  • Data Analysis: Plot the IFN-β concentration against the inhibitor concentration to determine the dose-dependent effect of this compound on STING activation.

Visualizations

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis cGAMP_int 2'3'-cGAMP cGAMP_ext->cGAMP_int Transport AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor This compound Inhibitor->ENPP1 Inhibition STING STING cGAMP_int->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Transcription

Caption: The ENPP1/STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A ENPP1 Enzymatic Assay B Determine IC50 A->B E Select Appropriate Tumor Model B->E Proceed if potent C Cell-Based STING Activation Assay D Measure Downstream Readouts (IFN-β, Gene Expression) C->D D->E F Formulate and Administer This compound E->F G Monitor Tumor Growth F->G H Analyze Immune Cell Infiltration G->H

Caption: A general experimental workflow for evaluating this compound.

Troubleshooting_Tree A Inconsistent Experimental Results? B Assay Type? A->B C Enzymatic Assay B->C Enzymatic D Cell-Based Assay B->D Cell-Based E In Vivo Study B->E In Vivo F Check: - Reagent Concentrations - Buffer Composition (Ca2+/Zn2+) - Reagent Stability C->F G Check: - Cell Line Viability & STING Pathway Components - Inhibitor Concentration & Incubation Time - Readout Method D->G H Check: - Tumor Model (ENPP1 expression) - Drug Formulation & Dosing - Host Immune Competency E->H

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Enpp-1-IN-14 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and handling of Enpp-1-IN-14.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for the compound in both solid and solvent forms are detailed below.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1][2][3][4] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to the desired concentration.[1][2][3][4] If solubility is a concern, brief sonication may be used to aid dissolution.[1][2][3][4] For in vivo experiments, a specific formulation may be required. One suggested vehicle is a solution of 50% PEG300 and 50% saline.[1][5] To prepare this, first dissolve this compound in PEG300, then add the saline.[1][5] Warming the solution to 42°C and sonication can help with dissolution.[1][5]

Q3: What is the shelf-life of this compound stock solutions?

A3: The stability of this compound in solution is dependent on the storage temperature. When stored at -80°C, the stock solution is stable for up to 6 months.[3][5][6] If stored at -20°C, the solution should be used within 1 month.[3][5][6] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][5]

Q4: Can I store this compound in an aqueous solution?

A4: There is limited information available regarding the long-term stability of this compound in aqueous solutions. For in vivo use, it is advised to prepare fresh solutions from a DMSO stock and use them promptly.[6] If you must store an aqueous solution, it should be for a very short duration and kept on ice. For longer-term storage, it is best to use a DMSO stock stored at -80°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Stock Solution - Solvent has absorbed moisture.- Storage temperature fluctuations.- Use fresh, anhydrous DMSO to prepare a new stock solution.- Ensure consistent storage temperature and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3][5]
Inconsistent Experimental Results - Degradation of the compound due to improper storage.- Inaccurate concentration of the stock solution.- Verify the age and storage conditions of your stock solution. If older than recommended, prepare a fresh stock.- Confirm the inhibitor's activity using a biochemical ENPP1 activity assay (see Experimental Protocols).
Low or No In Vivo Efficacy - Poor bioavailability of the formulation.- Rapid metabolism or clearance of the compound.- Ensure the in vivo formulation is prepared correctly, using sonication and warming if necessary to ensure complete dissolution.[1][5]- Consider optimizing the dosing regimen based on pharmacokinetic studies if available.
Difficulty Dissolving the Compound - Compound has low solubility in the chosen solvent.- For DMSO stock solutions, gentle warming and brief sonication can aid dissolution.[1][2][3][4]- For in vivo formulations, follow the recommended protocol of dissolving in PEG300 before adding saline.[1][5]

Data Presentation

Table 1: Storage Conditions and Stability of this compound

Form Storage Temperature Duration Reference
Powder-20°C3 years[1][2]
Powder4°C2 years[1][2]
In DMSO-80°C6 months[3][5][6]
In DMSO-20°C1 month[3][5][6]

Table 2: Solubility of this compound

Solvent Solubility Notes Reference
DMSO9.62 mg/mLUltrasonic assistance may be needed.[1][2]
50% PEG300 / 50% Saline10 mg/mLSuspended solution; requires sonication and warming to 42°C.[1][5]

Experimental Protocols

Protocol 1: In Vitro ENPP1 Activity Assay

This protocol is adapted from commercially available ENPP1 assay kits and published research.[7][8][9][10] It can be used to confirm the inhibitory activity of this compound.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 substrate (e.g., p-nitrophenyl thymidine 5′-monophosphate or a fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.4, 100 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% Triton X-100)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 10 µL of each this compound dilution or control to the wells of the 96-well plate.

  • Add 20 µL of recombinant ENPP1 enzyme (at a pre-determined optimal concentration) to each well, except for the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the ENPP1 substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength for the substrate used.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol 2: Preparation of this compound for In Vivo Studies

This protocol is based on information from supplier datasheets for in vivo administration.[1][5]

Materials:

  • This compound powder

  • Polyethylene glycol 300 (PEG300)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sonicator

  • Heating block or water bath

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of PEG300 to achieve a 2X final concentration.

  • Warm the tube to 42°C and sonicate until the compound is completely dissolved.

  • Add an equal volume of saline to the tube to reach the final desired concentration.

  • Vortex the solution thoroughly. The final solution will be a suspension.

  • Administer the freshly prepared solution to the animals as per the experimental design. It is recommended to use the solution promptly after preparation.[6]

Visualizations

ENPP1 Signaling Pathway in the Context of cGAMP-STING

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAMP-STING innate immunity pathway.[11][12][13] Cytosolic DNA, a hallmark of viral infections or cellular damage, is detected by cGAMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP).[14][15][16][17][18] cGAMP binds to and activates the stimulator of interferon genes (STING), leading to a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor or anti-viral immune response.[14][15][16][17][18] ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thereby dampening the STING-mediated immune response.[11][12][13] this compound inhibits ENPP1, preventing the degradation of cGAMP and thus enhancing the anti-tumor immune response.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolyzes AMP AMP ENPP1->AMP Produces This compound This compound This compound->ENPP1 Inhibits cGAS cGAS cGAMP cGAMP cGAS->cGAMP Produces Cytosolic DNA Cytosolic DNA Cytosolic DNA->cGAS Activates cGAMP->Extracellular cGAMP Exported STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I IFNs Type I IFNs IRF3->Type I IFNs Upregulates

Caption: ENPP1-mediated regulation of the cGAMP-STING pathway.

Experimental Workflow for Assessing this compound Stability and Activity

This workflow outlines the key steps to ensure the quality and reliability of your experiments using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting storage Store this compound Powder (-20°C or 4°C) prep_stock Prepare DMSO Stock Solution storage->prep_stock aliquot Aliquot and Store Stock (-80°C or -20°C) prep_stock->aliquot prep_working Prepare Working Solution aliquot->prep_working in_vitro In Vitro Assay (e.g., ENPP1 activity) prep_working->in_vitro in_vivo In Vivo Experiment prep_working->in_vivo data_analysis Data Analysis in_vitro->data_analysis in_vivo->data_analysis troubleshoot Troubleshoot Inconsistent Results data_analysis->troubleshoot troubleshoot->prep_stock If needed, prepare fresh stock

References

How to minimize Enpp-1-IN-14 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENPP-1-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: this compound has low aqueous solubility. Precipitation is a common issue when the concentration of the inhibitor exceeds its solubility limit in the chosen aqueous buffer. The use of organic co-solvents is often necessary to maintain solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][2] For example, a stock solution can be prepared in DMSO at a concentration of 9.62 mg/mL (23.82 mM), which may require ultrasonication to fully dissolve.[1]

Q3: Can I store my this compound stock solution?

A3: Yes, stock solutions of this compound in an appropriate solvent like DMSO can be stored. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1][5]

Q4: How can I minimize precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment?

A4: To minimize precipitation upon dilution, it is crucial to ensure rapid and thorough mixing. Adding the DMSO stock solution to the aqueous buffer dropwise while vortexing can help. Additionally, keeping the final concentration of DMSO in the aqueous solution as low as possible, while still maintaining the solubility of this compound, is recommended. The final DMSO concentration should also be compatible with your experimental system.

Q5: Are there any other techniques to improve the solubility of this compound in aqueous solutions?

A5: Yes, for challenging formulations, gentle warming and ultrasonication can be employed. For a 10 mg/mL concentration, which is noted as a suspended solution, warming to 42°C and ultrasonication are suggested to aid dissolution.[3][4] However, the stability of the compound under these conditions should be considered for your specific experimental setup.

Troubleshooting Guide

This guide provides a systematic approach to address precipitation issues with this compound in your experiments.

G

Quantitative Data Summary

ParameterValueSolventNotesReference
Solubility 10 mg/mL (24.76 mM)Suspended SolutionRequires ultrasonic and warming to 42°C.[3][4]
Solubility 9.62 mg/mL (23.82 mM)DMSORequires ultrasonication.[1][2]
IC₅₀ 32.38 nM-Recombinant human ENPP-1.[1][3][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (M.Wt: 403.88 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 4.039 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.039 mg of this compound.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

G

ENPP1 Signaling Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that regulates extracellular nucleotide metabolism. It primarily functions by hydrolyzing ATP to produce AMP and inorganic pyrophosphate (PPi).[7] Additionally, ENPP1 is a critical negative regulator of the cGAS-STING innate immunity pathway by degrading its ligand, cGAMP.[8][9][10][11]

G

References

Addressing variability in in vivo efficacy of Enpp-1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENPP1-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability observed in the in vivo efficacy of ENPP1-IN-14. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ENPP1-IN-14?

A1: ENPP1-IN-14 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1] ENPP1 is an enzyme that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway.[2][3][4] By inhibiting ENPP1, ENPP1-IN-14 prevents the degradation of cGAMP, leading to increased STING activation.[5][6] This enhances the innate immune response against tumors.[7][8][9]

Q2: What are the main sources of variability in the in vivo efficacy of ENPP1-IN-14?

A2: The primary sources of variability include:

  • ENPP1 Expression Levels: The expression of ENPP1 can vary significantly between different tumor types and even within the tumor microenvironment (TME).[2][3][10] Higher ENPP1 expression in the TME is often correlated with a more immunosuppressive environment.[2][3]

  • Tumor Microenvironment (TME): The composition of the TME, including the presence of immune cells like myeloid-derived suppressor cells (MDSCs) and M2 macrophages, can influence the efficacy of ENPP1 inhibitors.[2][3][11]

  • Animal Model and Cell Line: The choice of murine model and cancer cell line is critical, as ENPP1 expression and the baseline immune status can differ, impacting the therapeutic outcome.[12][13][14]

  • Drug Formulation and Administration: The solubility, stability, and route of administration of ENPP1-IN-14 can affect its pharmacokinetics and overall efficacy.[1][15]

  • Combination Therapies: The efficacy of ENPP1-IN-14 can be significantly enhanced when used in combination with other treatments like immune checkpoint inhibitors (e.g., anti-PD-1) or radiotherapy.[5][12][13]

Q3: How does ENPP1 expression in the tumor microenvironment affect the efficacy of ENPP1-IN-14?

A3: ENPP1 is expressed on both tumor cells and various immune cells within the TME, such as neutrophils and M2 macrophages.[2][3] High levels of ENPP1 in the TME lead to the rapid degradation of cGAMP, suppressing the anti-tumor immune response.[6][16] Therefore, tumors with high ENPP1 expression may be more dependent on this pathway for immune evasion and could be more sensitive to ENPP1 inhibition. Conversely, tumors with very low or absent ENPP1 expression may not respond as robustly to ENPP1-IN-14 monotherapy.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in tumor growth inhibition between animals in the same treatment group. 1. Inconsistent drug formulation or administration.2. Heterogeneity in tumor engraftment and growth.3. Variation in ENPP1 expression within the tumors.1. Ensure consistent and proper formulation and administration techniques for each animal.2. Exclude tumors that are too small or too large at the start of treatment.3. At the end of the study, analyze ENPP1 expression in tumor samples to correlate with response.
Lack of significant anti-tumor efficacy as a monotherapy. 1. Low or absent ENPP1 expression in the chosen tumor model.2. The tumor model may have a "cold" immune microenvironment with limited baseline cGAMP production or immune cell infiltration.3. Suboptimal dosing or administration schedule.1. Screen various cancer cell lines for ENPP1 expression before starting in vivo studies.[17] Consider using a tumor model known to have high ENPP1 expression (e.g., certain breast or colorectal cancer models).[3][10]2. Combine ENPP1-IN-14 with radiotherapy or a STING agonist to increase cGAMP production and immune cell infiltration.[5][12]3. Perform a dose-response study to determine the optimal dose and schedule for your specific model.
Precipitation of ENPP1-IN-14 during formulation. 1. Poor solubility of the compound in the chosen vehicle.2. The compound may have come out of solution after being stored.1. ENPP1-IN-14 has limited aqueous solubility. Consider using a vehicle containing DMSO, followed by dilution with agents like PEG300, Tween 80, or corn oil.[15] Sonication and gentle warming (to 37°C) can aid dissolution.[1][15]2. It is recommended to prepare fresh solutions for each use and not to store the final diluted formulation for extended periods.[1]
Observed toxicity or adverse effects in treated animals (e.g., weight loss). 1. Off-target effects of the inhibitor.2. Issues with the formulation vehicle.1. While some ENPP1 inhibitors have shown minimal toxicity, it is important to monitor animal health closely.[11] Consider reducing the dose or frequency of administration.2. Run a vehicle-only control group to assess any toxicity associated with the formulation itself.

Quantitative Data Summary

Table 1: In Vitro Potency of ENPP1-IN-14

Parameter Value Reference
IC50 (recombinant human ENPP1)32.38 nM[1][15]

Table 2: Example In Vivo Efficacy Study of an ENPP1 Inhibitor

Parameter Details Reference
Compound ENPP1-IN-14 (referred to as compound 015)[15]
Animal Model Female C57BL/6 mice (4-6 weeks old)[15]
Tumor Model 2x105 MC38 cells implanted subcutaneously[15]
Treatment 50 mg/kg ENPP1-IN-14[15]
Administration Intraperitoneal (IP), twice daily (BID) for 31 days[15]
Combination A single 10 Gy dose of focal radiation to the tumor site[15]
Outcome Significant inhibition of tumor growth[15]

Experimental Protocols

Protocol 1: Preparation of ENPP1-IN-14 for In Vivo Administration

Disclaimer: This is a general guideline. The optimal formulation may vary depending on the experimental setup.

Materials:

  • ENPP1-IN-14 powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

Procedure:

  • Weigh the required amount of ENPP1-IN-14 powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the powder completely. Gentle vortexing and sonication in a water bath can be used to aid dissolution. The stock solution can be stored at -80°C for up to 6 months.[1][15]

  • For the final formulation, a common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder saline.

  • To prepare the final dosing solution, first add the required volume of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add the Tween 80 and mix again until the solution is clear.

  • Finally, add the saline to reach the final desired concentration and volume.

  • It is recommended to prepare this final formulation fresh before each administration.[1]

Visualizations

Signaling Pathways and Experimental Workflows

ENPP1_STING_Pathway ENPP1-Mediated Inhibition of the cGAMP-STING Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes ENPP1_IN_14 ENPP1-IN-14 ENPP1_IN_14->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription of Anti_Tumor_Immunity Anti_Tumor_Immunity Type_I_IFN->Anti_Tumor_Immunity promotes

Caption: The ENPP1-cGAMP-STING signaling pathway and the inhibitory action of ENPP1-IN-14.

Experimental_Workflow General In Vivo Efficacy Workflow for ENPP1-IN-14 Start Start Tumor_Implantation Tumor Cell Implantation (e.g., MC38, CT26) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish (e.g., ~100 mm³) Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize into Treatment Groups (Vehicle, ENPP1-IN-14, Combo) Tumor_Growth->Treatment_Groups Dosing Administer Treatment (e.g., IP, BID) Treatment_Groups->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring daily/bi-weekly Endpoint Endpoint Analysis Monitoring->Endpoint pre-defined criteria Analysis Tumor Weight, Immune Profiling (FACS), Biomarker Analysis (qPCR, IHC) Endpoint->Analysis End End Analysis->End Troubleshooting_Logic Troubleshooting Logic for Suboptimal Efficacy Start Suboptimal In Vivo Efficacy Observed Check_ENPP1 Is ENPP1 expression high in the tumor model? Start->Check_ENPP1 Check_Formulation Is the formulation and administration optimal? Check_ENPP1->Check_Formulation Yes Low_ENPP1 Select a tumor model with higher ENPP1 expression. Check_ENPP1->Low_ENPP1 No Consider_Combo Is the tumor microenvironment immunologically 'cold'? Check_Formulation->Consider_Combo Yes Optimize_Formulation Optimize vehicle, dose, and administration route. Check_Formulation->Optimize_Formulation No Add_Combo Combine with radiotherapy or an immune checkpoint inhibitor. Consider_Combo->Add_Combo Yes

References

Technical Support Center: Interpreting Unexpected Phenotypes with ENPP1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENPP1-IN-14. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results during their experiments. Below you will find troubleshooting guides and frequently asked questions to help you understand the complex biology of ENPP1 and the effects of its inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ENPP1 and its inhibitor, ENPP1-IN-14?

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular signaling.[1] Its primary functions include:

  • Hydrolysis of 2'3'-cGAMP: ENPP1 is the dominant enzyme responsible for degrading extracellular 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP is a crucial second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an innate immune response.[2][3] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, dampening this anti-tumor and anti-viral response.[2][4]

  • Hydrolysis of ATP: ENPP1 hydrolyzes adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][5] PPi is a key inhibitor of tissue mineralization, while AMP can be further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73).[1][6]

ENPP1-IN-14 is a small molecule inhibitor designed to block the enzymatic activity of ENPP1.[7][8] By inhibiting ENPP1, ENPP1-IN-14 is expected to increase the extracellular concentration of cGAMP, leading to robust STING pathway activation and enhanced anti-tumor immunity.[1][7]

Q2: What are the expected on-target phenotypes of ENPP1-IN-14 administration in a cancer model?

Based on its mechanism, the expected outcomes of successful ENPP1 inhibition in a relevant cancer model include:

  • Increased activation of the cGAS-STING pathway.[1][3]

  • Enhanced production of Type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2]

  • Increased infiltration of cytotoxic T cells (CD8+) and other immune cells into the tumor microenvironment (TME).[1]

  • Inhibition of tumor growth and metastasis.[3][4]

  • Potential synergy with immune checkpoint inhibitors (e.g., anti-PD-1).[4][9]

Q3: Besides the cGAMP-STING axis, what other pathways does ENPP1 regulate?

ENPP1's function is pleiotropic. Beyond its critical role in cGAMP hydrolysis, it is involved in:

  • Purinergic Signaling and Adenosine Production: By hydrolyzing ATP to AMP, ENPP1 initiates the process that can lead to the production of immunosuppressive adenosine.[1][10]

  • Bone and Tissue Mineralization: Through the production of PPi, ENPP1 is a central regulator of bone development and prevents soft tissue calcification.[1][5][11] Genetic loss-of-function mutations in ENPP1 are linked to disorders like Generalized Arterial Calcification of Infancy (GACI).[11]

  • Insulin Signaling: ENPP1 can interact with the insulin receptor and has been implicated in insulin resistance.[5][8]

  • Cell Autophagy: In some contexts, ENPP1 is linked to the AMPK-ULK1 signaling pathway, which regulates autophagy.[12][13]

Troubleshooting Unexpected Phenotypes

This guide addresses common unexpected outcomes. For each issue, we provide potential causes and recommended experimental actions.

Issue 1: Lack of Anti-Tumor Efficacy or STING Activation

You've administered ENPP1-IN-14 but do not observe tumor growth inhibition or downstream markers of STING activation (e.g., IFN-β production).

Possible Causes:

  • Low ENPP1 Expression: The target tumor cells or stromal cells in the TME may not express sufficient levels of ENPP1 for the inhibitor to have a significant effect.[3]

  • Low cGAMP Production: The tumor model may have low baseline cGAS activity, resulting in insufficient cGAMP production to stimulate the STING pathway, even when its degradation is blocked.

  • Defective Downstream Signaling: The tumor or host cells may have defects in the STING pathway downstream of cGAMP (e.g., mutated or silenced STING, TBK1, or IRF3).

  • Inhibitor Potency or Bioavailability: The concentration of ENPP1-IN-14 reaching the tumor may be insufficient to inhibit ENPP1 effectively.

Recommended Actions:

ActionExperimental ProtocolPurpose
1. Verify ENPP1 Expression Western Blot / qPCR / IHCConfirm ENPP1 protein or mRNA expression in your tumor cell line and tumor tissue samples.
2. Confirm Inhibitor Activity In Vitro ENPP1 Enzymatic AssayDirectly measure the IC50 of ENPP1-IN-14 on recombinant or cell-surface ENPP1 to ensure its potency.
3. Assess STING Pathway Integrity Treat cells with a direct STING agonist (e.g., DMXAA, 2'3'-cGAMP)Verify that the STING pathway is functional in your cells of interest by bypassing ENPP1.
4. Quantify cGAMP Levels LC-MS/MS on tumor lysates or conditioned mediaMeasure the concentration of cGAMP in the TME with and without ENPP1-IN-14 treatment.
5. Induce cGAMP Production Combine ENPP1-IN-14 with low-dose radiation or a DNA-damaging agentTherapies that induce cytosolic DNA can increase cGAMP production and may synergize with ENPP1 inhibition.[9][10]
Issue 2: Paradoxical Immunosuppression or Promotion of Tumor Growth

Instead of an anti-tumor immune response, you observe an increase in immunosuppressive markers (e.g., FOXP3+ Tregs, M2 macrophages) or even accelerated tumor growth.

Possible Causes:

  • Dominance of Alternative Immunosuppressive Pathways: The tumor model may be dominated by other strong immunosuppressive mechanisms (e.g., TGF-β, IDO, adenosine) that are not overcome by STING activation.

  • Chronic STING Activation: Sustained, low-level STING activation can sometimes lead to immune tolerance or even pro-tumorigenic inflammation rather than a robust anti-tumor response.[9]

  • Off-Target Effects: ENPP1-IN-14 may have off-target effects on other ectonucleotidases or signaling pathways, although this is less likely with highly selective compounds.[7]

  • ENPP1-Haptoglobin (Hp) Signaling Axis: In some contexts, ENPP1 can trigger the release of haptoglobin, which recruits myeloid-derived suppressor cells (MDSCs).[9][13] The effect of an inhibitor on this specific axis is complex and could yield unexpected results.

Recommended Actions:

ActionExperimental ProtocolPurpose
1. Profile Immune Infiltrates Multi-color Flow Cytometry / scRNA-seqCharacterize the full immune landscape of the TME, quantifying both effector and suppressor cell populations.
2. Analyze Cytokine Profile Cytokine Array / LuminexMeasure a broad panel of cytokines in plasma or tumor lysates to assess the balance between pro- and anti-inflammatory signals.
3. Measure Extracellular Adenosine LC-MS/MSQuantify adenosine levels in the TME. While ENPP1 inhibition should reduce adenosine derived from ATP, other sources may be dominant.
4. Evaluate Off-Target Activity Kinase/Phosphatase Profiling ScreenTest ENPP1-IN-14 against a panel of related enzymes to assess its selectivity.
Issue 3: Unexpected Systemic Inflammation or Toxicity

Treatment with ENPP1-IN-14 leads to significant weight loss, signs of cytokine release syndrome, or other systemic toxicities not anticipated from preclinical models.

Possible Causes:

  • Over-activation of Systemic STING: If there is a source of systemic inflammation or circulating cytosolic DNA (e.g., from infection, tissue damage), inhibiting ENPP1 could lead to widespread and excessive STING activation.[14]

  • On-Target, Off-Tumor Effects: ENPP1 is expressed in various healthy tissues.[1] Inhibition in these tissues could lead to unintended biological consequences.

  • Pharmacokinetics: The dosing regimen may result in supra-therapeutic concentrations of the inhibitor, leading to exaggerated on-target effects or potential off-target toxicities.

Recommended Actions:

ActionExperimental ProtocolPurpose
1. Monitor Systemic Cytokines ELISA / Luminex on plasma samplesMeasure key inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) in the circulation over time.
2. Perform Pharmacokinetic (PK) Analysis LC-MS/MS on plasma samplesDetermine the concentration-time profile of ENPP1-IN-14 to ensure it is within the expected therapeutic window.
3. Conduct Histopathology H&E staining of major organsExamine key organs (liver, lung, kidney, spleen) for signs of inflammation or tissue damage.
4. Titrate Dose and Schedule Dose-finding studyEvaluate lower doses or alternative dosing schedules to identify a more tolerable regimen that retains efficacy.

Quantitative Data Summary

The potency of ENPP1 inhibitors can vary. Below is a summary of reported potencies for several tool compounds to provide context for your experiments.

Table 1: Potency of Selected ENPP1 Inhibitors

CompoundAssay TypeTargetIC50 / EC50Reference
SR-8314 Enzymatic AssayRecombinant Human ENPP1Kᵢ = 79 nM[1]
MV-626 Enzymatic AssayRecombinant Human ENPP1IC50 < 10 nM[1]
ZXP-8202 Enzymatic AssayRecombinant Human ENPP1pMolar IC50[15]
ZXP-8202 Cell-based Enzymatic AssayMDA-MB-231 cellsEC50 = 20 nM[15]
ZXP-8202 Cell-based IFN-β InductionMDA-MB-231 + THP-1 cellsEC50 = 10 nM[15]
AVA-NP-695 Enzymatic AssayRecombinant Human ENPP1IC50 = 0.5 nM[3]

Visualizing Key Pathways and Workflows

To better understand the biological context and guide your troubleshooting, we have provided diagrams for key pathways and experimental workflows.

Signaling Pathways

// ENPP1 Node ENPP1 [label="ENPP1", shape=octagon, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14];

// Inhibitor Node Inhibitor [label="ENPP1-IN-14", shape=diamond, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor -> ENPP1 [edgehead=T, arrowhead=T, style=dashed, color="#EA4335", penwidth=2];

// Connections from ENPP1 ENPP1 -> cGAMP [label=" Degrades", dir=none, style=dashed, color="#EA4335", fontcolor="#EA4335"]; ENPP1 -> ATP [label=" Hydrolyzes", dir=none, style=dashed, color="#EA4335", fontcolor="#EA4335"];

// Invisible nodes for layout {rank=same; cGAMP; ATP;} {rank=same; STING; AMP;} } .dot Caption: Dual signaling roles of the ENPP1 enzyme and the point of intervention for ENPP1-IN-14.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_verify Step 1: Verify Core Assumptions cluster_investigate Step 2: Investigate Mechanism cluster_action Step 3: Experimental Actions start Unexpected Phenotype Observed (e.g., No Efficacy, Toxicity) check_inhibitor Confirm Inhibitor Potency (In Vitro Assay) start->check_inhibitor check_target Confirm ENPP1 Expression (Western/IHC/qPCR) start->check_target check_pathway Confirm STING Pathway Integrity (Direct Agonist) start->check_pathway cause_toxicity Hypothesis: Systemic STING Activation or Off-Target Effect start->cause_toxicity If toxicity cause_paradox Hypothesis: Chronic STING or Alternative Pathways start->cause_paradox If paradoxical effect cause_efficacy Hypothesis: Low cGAMP or Dominant Suppression check_target->cause_efficacy If no efficacy check_pathway->cause_efficacy If no efficacy action_efficacy Measure cGAMP Levels (LC-MS) Combine with Radiation cause_efficacy->action_efficacy action_toxicity Perform PK Analysis Measure Systemic Cytokines Adjust Dose cause_toxicity->action_toxicity action_paradox Profile Immune Cells (Flow) Analyze Cytokine/Metabolite Profile cause_paradox->action_paradox

Detailed Experimental Protocols

Protocol 1: In Vitro ENPP1 Enzymatic Activity Assay

This assay confirms the potency and IC50 of ENPP1-IN-14 using a commercially available kit that measures AMP/GMP production.

Materials:

  • Recombinant human ENPP1 protein

  • Transcreener® AMP²/GMP² Assay Kit (BellBrook Labs)

  • Substrate: ATP or 2'3'-cGAMP

  • ENPP1-IN-14 serial dilutions

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well low-volume plates, white or black

Procedure:

  • Prepare serial dilutions of ENPP1-IN-14 in DMSO, followed by a final dilution in Assay Buffer.

  • Add 2.5 µL of the diluted inhibitor to the wells of the 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Prepare the ENPP1 enzyme solution in Assay Buffer. Add 2.5 µL to each well (except "no enzyme" controls). The final concentration should be in the low nanomolar range (e.g., 100-500 pM), to be optimized beforehand.[16]

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Prepare the substrate solution (e.g., ATP at its Km value) in Assay Buffer.

  • Initiate the reaction by adding 5 µL of the substrate solution to all wells.

  • Incubate the reaction for 60 minutes at room temperature, protected from light.

  • Stop the reaction by adding 10 µL of the Transcreener® AMP²/GMP² Detection Mix.

  • Incubate for an additional 60 minutes at room temperature.

  • Read the fluorescence polarization (FP) on a compatible plate reader.

  • Convert FP values to AMP produced using a standard curve. Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50.

Protocol 2: Cellular STING Activation Assay (IFN-β Induction)

This protocol assesses the ability of ENPP1-IN-14 to protect extracellular cGAMP from degradation and subsequently activate STING in a co-culture system.

Materials:

  • High ENPP1-expressing cell line (e.g., MDA-MB-231).[15]

  • STING-competent reporter cell line (e.g., THP-1 monocytes).[15]

  • 2'3'-cGAMP

  • ENPP1-IN-14

  • Complete culture media (e.g., RPMI + 10% FBS)

  • PMA (for THP-1 differentiation, if required)

  • Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, primers for IFNB1 and a housekeeping gene) or ELISA kit for human IFN-β.

Procedure:

  • Seed MDA-MB-231 cells in a 24-well plate and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of ENPP1-IN-14. Include a vehicle control.

  • Add a fixed, sub-maximal concentration of exogenous 2'3'-cGAMP (e.g., 1-5 µM) to the wells.

  • Incubate for 6-8 hours to allow ENPP1 on the MDA-MB-231 cells to process the cGAMP.

  • Carefully collect this "conditioned medium" from each well.

  • In a separate 96-well plate, add the conditioned medium to previously seeded THP-1 cells.

  • Incubate the THP-1 cells with the conditioned medium for 18-24 hours.

  • For qPCR: Harvest the THP-1 cells, extract total RNA, synthesize cDNA, and perform qPCR to measure the relative expression of the IFNB1 gene.

  • For ELISA: Collect the supernatant from the THP-1 cells and measure the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's instructions.

  • Plot the IFN-β expression/concentration against the ENPP1-IN-14 concentration to determine the EC50.

References

Impact of serum concentration on Enpp-1-IN-14 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENPP1-IN-14. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent ENPP1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ENPP1-IN-14?

ENPP1-IN-14 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1] ENPP1 is a key enzyme that negatively regulates the cGAS-STING signaling pathway.[2][3] This pathway is crucial for the innate immune response to cancer. Cancer cells can release cyclic GMP-AMP (cGAMP), which acts as a messenger to activate the STING pathway in immune cells, leading to an anti-tumor response.[2][4] ENPP1 hydrolyzes and degrades extracellular cGAMP, thus dampening this immune activation.[2][4] ENPP1-IN-14 blocks the enzymatic activity of ENPP1, preventing the degradation of cGAMP. This leads to an accumulation of extracellular cGAMP, which can then effectively activate the STING pathway, enhancing the innate immune response against tumors.[3] Inhibitors of ENPP1 are designed to interfere with the enzyme's ability to bind to its substrates.[5] Some, like ENPP1-IN-14, are competitive inhibitors that mimic the natural substrates of ENPP1.[5]

Q2: How does the presence of serum in my cell culture medium affect the activity of ENPP1-IN-14?

The presence of serum can potentially reduce the apparent activity of ENPP1-IN-14 due to the binding of the inhibitor to serum proteins, most notably albumin. This protein binding can sequester the inhibitor, making less of it available to bind to its target, ENPP1.

Therefore, while a decrease in potency is possible, it is expected that ENPP1-IN-14 will remain a highly effective inhibitor in the presence of serum. It is recommended to perform a dose-response experiment to determine the optimal concentration of ENPP1-IN-14 for your specific cell culture conditions, which may include serum.

Q3: What is the recommended solvent and storage condition for ENPP1-IN-14?

For in vivo studies, a common solvent system is a mixture of 50% PEG300 and 50% Saline.[1] Achieving a concentration of 10 mg/mL in this system may require ultrasonication and warming to 42°C to aid dissolution.[1] For in vitro experiments, Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of small molecule inhibitors.

For storage, it is recommended to keep the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] It is advisable to prepare fresh working solutions from the stock for each experiment and use them promptly.[1]

Quantitative Data Summary

The following table summarizes the inhibitory potency of ENPP1-IN-14 and provides context on the effect of serum proteins on other potent ENPP1 inhibitors.

CompoundTargetIC₅₀ / Kᵢ (no serum)IC₅₀ / Kᵢ (with serum components)Reference
ENPP1-IN-14Recombinant Human ENPP132.38 nM (IC₅₀)Not Reported[1]
Phosphonate Inhibitor 15Mouse ENPP133 nM (Kᵢ)Not Reported[4]
Phosphonate Inhibitor 32Mouse ENPP1< 2 nM (Kᵢ)40 µM Human Serum Albumin: < 2 nM (Kᵢ)[4]
RBS2418Human ENPP10.14 nM (Kᵢ)Similar inhibition in human serum[6]

Experimental Protocols

In Vitro ENPP1 Activity Assay (Colorimetric)

This protocol is adapted from a general method for measuring ENPP1 activity using a colorimetric substrate.[7]

Materials:

  • Recombinant human ENPP1

  • ENPP1-IN-14

  • Assay Buffer: 200 mM Tris, pH 8.0

  • Substrate: p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP)

  • Lysis Buffer (for cell-based assays): 1% Triton X-100 in Assay Buffer

  • Stop Solution: 100 mM NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a solution of recombinant ENPP1 in Assay Buffer. The final concentration of the enzyme should be determined empirically, but a starting point could be in the low nanomolar range.

  • Prepare serial dilutions of ENPP1-IN-14 in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO).

  • In a 96-well plate, add the ENPP1 enzyme solution.

  • Add the serially diluted ENPP1-IN-14 or vehicle control to the wells containing the enzyme. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • To initiate the enzymatic reaction, add the pNP-TMP substrate to each well. A final concentration of 1 mg/ml is suggested.[7]

  • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding the Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of ENPP1-IN-14 and determine the IC₅₀ value.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This is a general protocol for assessing the extent to which a small molecule binds to plasma proteins.

Materials:

  • ENPP1-IN-14

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • LC-MS/MS system for quantification

Procedure:

  • Thaw frozen plasma at 37°C, mix, and centrifuge to remove any precipitates.[4]

  • Spike the plasma with ENPP1-IN-14 to the desired concentration.

  • Load the plasma containing ENPP1-IN-14 into the sample chamber of the equilibrium dialysis device.

  • Load an equal volume of PBS into the corresponding receiver chamber.[4]

  • Seal the device and incubate on an orbital shaker at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).[4]

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Determine the concentration of ENPP1-IN-14 in both samples using a validated LC-MS/MS method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Troubleshooting Guides

Issue 1: Higher than expected IC₅₀ value for ENPP1-IN-14 in cell-based assays.

Possible Cause Troubleshooting Step
Serum Protein Binding High concentrations of serum in the culture medium can sequester ENPP1-IN-14, reducing its effective concentration. Perform a dose-response curve in serum-free or low-serum medium to determine the baseline IC₅₀. If serum is required, you may need to increase the concentration of ENPP1-IN-14.
Cell Permeability ENPP1-IN-14 is designed to be cell-impermeable to target extracellular ENPP1.[4] If your assay inadvertently measures intracellular activity, the inhibitor will appear less potent. Ensure your assay is designed to measure the activity of extracellular ENPP1.
Inhibitor Degradation The inhibitor may be unstable in your specific culture medium or experimental conditions. Prepare fresh dilutions of ENPP1-IN-14 for each experiment and minimize the time it is in aqueous solutions before use.
High ENPP1 Expression The cell line you are using may have very high levels of ENPP1 expression, requiring a higher concentration of the inhibitor to achieve 50% inhibition.

Issue 2: High variability between replicate wells in an in vitro ENPP1 activity assay.

Possible Cause Troubleshooting Step
Incomplete Mixing Ensure all reagents are thoroughly mixed before and after addition to the wells. Pipetting up and down several times after each addition can help.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting technique, especially when working with small volumes. Prepare master mixes of reagents to minimize pipetting errors between wells.
Temperature Gradients Avoid temperature fluctuations across the microplate. Ensure the plate is incubated at a uniform temperature.
Edge Effects Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect the reaction rate. To mitigate this, avoid using the outermost wells or fill them with buffer/media without reagents.
Reagent Instability Ensure all reagents, especially the enzyme and substrate, are stored correctly and are not expired. Avoid multiple freeze-thaw cycles of the enzyme.

Issue 3: No or very low ENPP1 activity detected in the assay.

Possible Cause Troubleshooting Step
Inactive Enzyme The recombinant ENPP1 may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and always keep it on ice when not in use.
Incorrect Assay Buffer ENPP1 activity is dependent on cofactors like zinc and calcium.[4] Ensure your assay buffer has the correct pH and contains the necessary metal ions. A typical buffer might contain 50 mM Tris pH 7.4, 250 mM NaCl, 500 µM CaCl₂, and 1 µM ZnCl₂.[4]
Substrate Degradation The substrate may have degraded. Use a fresh stock of the substrate.
Incorrect Wavelength For colorimetric or fluorescence-based assays, ensure the plate reader is set to the correct wavelength for detection.

Visualizations

ENPP1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Immune Cell cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP ENPP1_IN_14 ENPP1-IN-14 ENPP1_IN_14->ENPP1 Inhibition Immune_Response Anti-Tumor Immune Response STING->Immune_Response

Caption: Mechanism of ENPP1-IN-14 in enhancing anti-tumor immunity.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_IC50 Is IC50 Higher Than Expected? Start->Check_IC50 Check_Variability Is There High Variability? Check_IC50->Check_Variability No Serum_Binding Investigate Serum Protein Binding Check_IC50->Serum_Binding Yes Check_Activity Is There Low/No ENPP1 Activity? Check_Variability->Check_Activity No Mixing Ensure Thorough Mixing Check_Variability->Mixing Yes End Consult Further Documentation Check_Activity->End No Enzyme_Activity Validate Enzyme Activity Check_Activity->Enzyme_Activity Yes Cell_Permeability Verify Assay Measures Extracellular Activity Serum_Binding->Cell_Permeability Inhibitor_Stability Check Inhibitor Stability Cell_Permeability->Inhibitor_Stability Pipetting Verify Pipette Accuracy Mixing->Pipetting Temp_Control Check Temperature Uniformity Pipetting->Temp_Control Buffer_Composition Check Buffer pH and Cofactors Enzyme_Activity->Buffer_Composition Substrate_Integrity Verify Substrate Integrity Buffer_Composition->Substrate_Integrity

Caption: Troubleshooting workflow for ENPP1-IN-14 experiments.

References

ENPP-1-IN-14 Technical Support Center for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ENPP-1-IN-14 as a vehicle control in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1][2] ENPP1 is a transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[3][4] By inhibiting ENPP1, this compound blocks the degradation of cGAMP, a key second messenger in the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This leads to enhanced STING activation, resulting in the production of type I interferons and other pro-inflammatory cytokines, which can modulate the tumor microenvironment and enhance anti-tumor immunity.[3][4][5]

Q2: Why is a vehicle control essential when using this compound in in vivo studies?

A vehicle control group is critical in in vivo experiments to distinguish the pharmacological effects of the drug from any potential effects of the solvent system used to dissolve and administer the compound.[6] Since this compound, like many small molecule inhibitors, has poor water solubility, it requires a specific vehicle for administration.[7][8] The vehicle itself can have biological effects or cause local irritation, which could be misinterpreted as a drug effect. Therefore, a control group of animals treated with the vehicle alone is necessary to ensure that any observed outcomes are directly attributable to the inhibition of ENPP1 by this compound.

Q3: What is a recommended vehicle formulation for this compound for intraperitoneal (IP) injection?

For poorly water-soluble compounds like this compound, a common strategy is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it in a non-aqueous or aqueous vehicle for injection.[6][9] A recommended starting point for a vehicle formulation for intraperitoneal administration of a similar ENPP1 inhibitor is 5% DMSO in peanut oil.[9] Another option is to prepare a stock solution in DMSO and dilute it with saline or PBS, though precipitation can be an issue.[6][9] It is crucial to perform small-scale solubility and stability tests before preparing a large batch for animal studies.

A suggested formulation for another ENPP1 inhibitor, Enpp-1-IN-1, which can be adapted for this compound, involves creating a stock solution in DMSO and then diluting it for in vivo use. For example, to prepare a 1 mg/mL solution, you could dissolve 1 mg of this compound in 50 µL of DMSO and then add 950 µL of corn oil.[10] Always ensure the final solution is homogenous and free of precipitates before injection.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in the vehicle - The compound has low solubility in the chosen vehicle.- The concentration of the compound is too high.- The temperature of the solution has dropped.- Gently warm the solution and sonicate to aid dissolution.[1]- Increase the proportion of the co-solvent (e.g., DMSO), ensuring it remains within safe limits for the animal model.- Consider alternative vehicles such as those containing polyethylene glycol (PEG) or cyclodextrins.[6][11]- Prepare fresh solutions before each administration.[1]
Local irritation or inflammation at the injection site - The vehicle, particularly at high concentrations of DMSO or other organic solvents, can be irritating to tissues.[6]- The pH of the formulation is not physiological.- Reduce the concentration of the organic solvent in the final formulation.- Ensure the final volume for injection is appropriate for the size of the animal to minimize discomfort.- Consider subcutaneous administration as an alternative to IP, which may be better tolerated for some formulations.
Unexpected toxicity or adverse effects in animals - The vehicle itself may have systemic toxicity at the administered dose.[12][13]- The inhibitor is causing on-target or off-target toxicity.- Run a vehicle-only toxicity study to assess the tolerability of the chosen formulation.- Review the literature for known toxicities of the vehicle components.[12][13]- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model.
Lack of in vivo efficacy - Poor bioavailability of the inhibitor due to suboptimal formulation.- Insufficient dose or dosing frequency to achieve therapeutic concentrations.- Rapid metabolism and clearance of the compound.- Evaluate the pharmacokinetics (PK) of this compound in the chosen vehicle to ensure adequate exposure.- Increase the dose or dosing frequency based on PK data and MTD.- Consider a different route of administration that may offer better bioavailability.

Quantitative Data Summary

While specific pharmacokinetic data for this compound is not publicly available, the following table presents representative data for other ENPP1 inhibitors to provide an indication of the expected pharmacological properties.

Table 1: Representative Pharmacokinetic Parameters of ENPP1 Inhibitors in Mice

ParameterENPP1 Inhibitor (Example 1)ENPP1-Fc (Murine)ENPP1-Fc (Engineered Human)
Route of Administration OralSubcutaneousSubcutaneous
Dose 3-30 mg/kg8.1 g/kg (daily)1 mg/kg
Half-life (t½) -~6 hours[14]~204 hours[14][15]
Area Under the Curve (AUC) Dose-dependent3,382 mOD/minhour[14]45,000 mOD/minhour[14]
Key Finding Showed dose-dependent tumor growth inhibition in a syngeneic mouse model.[16]Required daily dosing to normalize plasma PPi.[14]Engineering increased half-life and potency, allowing for less frequent, lower dosing.[14][15][17]

Note: This table is for illustrative purposes and the parameters for this compound may vary.

Table 2: In Vitro Potency of this compound

ParameterValue
IC50 (recombinant human ENPP1) 32.38 nM[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Peanut oil or corn oil, sterile

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration, dosing volume, and number of animals. A common dose for an ENPP1 inhibitor is 50 mg/kg administered twice daily (BID).[1][2]

  • Prepare a stock solution of this compound in DMSO. In a sterile vial, dissolve the calculated amount of this compound powder in a minimal volume of DMSO. For example, to achieve a final concentration of 5 mg/mL in a 5% DMSO/oil vehicle, you would first make a 100 mg/mL stock in DMSO.

  • Gently warm and vortex the stock solution to ensure complete dissolution.

  • Prepare the final formulation. In a separate sterile vial, add the required volume of sterile peanut oil or corn oil.

  • Slowly add the this compound/DMSO stock solution to the oil while vortexing to create a homogenous suspension or solution. For a 5% DMSO formulation, the volume of the DMSO stock should be 5% of the total final volume.

  • Visually inspect the final formulation for any precipitation or phase separation. If necessary, brief sonication can be used to improve homogeneity.[1]

  • Prepare the vehicle control by mixing the same ratio of DMSO and oil without the this compound.

  • Administer the formulation to the animals immediately after preparation via intraperitoneal injection.

Protocol 2: General In Vivo Efficacy Study Workflow

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a syngeneic mouse model.

Workflow:

  • Cell Culture and Tumor Implantation: Culture the desired cancer cell line (e.g., CT26 colon carcinoma) under standard conditions. Implant the tumor cells subcutaneously or orthotopically into the appropriate mouse strain (e.g., BALB/c).

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound).

  • Treatment Administration: Administer this compound and the vehicle control according to the predetermined dose and schedule (e.g., 50 mg/kg IP BID).[1][2]

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other tissues can be harvested to assess target engagement and downstream effects, such as measuring levels of cGAMP, pSTING, or cytokine expression.

  • Data Analysis: Statistically analyze the differences in tumor growth between the treatment and control groups.

Visualizations

ENPP1_Signaling_Pathway ENPP1 Signaling in the Tumor Microenvironment cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra + ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ATP_intra ATP ATP_extra ATP ATP_intra->ATP_extra Release ENPP1 ENPP1 ENPP1->cGAMP_extra Hydrolysis ENPP1->ATP_extra Hydrolysis STING STING cGAMP_extra->STING Activation AMP AMP ATP_extra->AMP + ENPP1 Adenosine Adenosine AMP->Adenosine + CD73 A2AR A2A Receptor Adenosine->A2AR Binding ENPP1_IN_14 This compound ENPP1_IN_14->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN IRF3->IFN Production Immunosuppression Immunosuppression A2AR->Immunosuppression

Caption: ENPP1 signaling pathway and the mechanism of this compound inhibition.

experimental_workflow In Vivo Efficacy Study Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis formulation Prepare this compound and Vehicle Formulations treat Administer Treatment formulation->treat animals Acclimate Animals implant Implant Tumor Cells animals->implant cells Culture Tumor Cells cells->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups (Vehicle, this compound) monitor_growth->randomize randomize->treat monitor_efficacy Monitor Efficacy (Tumor Volume, Body Weight) treat->monitor_efficacy Repeated Dosing harvest Harvest Tissues monitor_efficacy->harvest data_analysis Statistical Data Analysis monitor_efficacy->data_analysis pd_analysis Pharmacodynamic Analysis (pSTING, Cytokines) harvest->pd_analysis pd_analysis->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: A typical experimental workflow for an in vivo efficacy study.

troubleshooting_logic Troubleshooting Logic for Lack of Efficacy start Lack of In Vivo Efficacy Observed check_formulation Was the formulation clear and stable upon injection? start->check_formulation reformulate Action: Reformulate. Consider alternative vehicles or concentration. check_formulation->reformulate No check_pk Is there sufficient drug exposure (PK)? check_formulation->check_pk Yes reformulate->start run_pk Action: Run a pharmacokinetic study. check_pk->run_pk No check_pd Is there evidence of target engagement (PD)? check_pk->check_pd Yes increase_dose Action: Increase dose or change administration route. run_pk->increase_dose increase_dose->start run_pd Action: Measure target modulation in tumor tissue (e.g., pSTING). check_pd->run_pd No success Efficacy Issue Resolved check_pd->success Yes re_evaluate Re-evaluate hypothesis or consider alternative inhibitors. run_pd->re_evaluate

Caption: A logical diagram for troubleshooting a lack of in vivo efficacy.

References

Best practices for long-term storage of Enpp-1-IN-14 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of ENPP-1-IN-14 solutions.

Best Practices for Long-Term Storage

Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of experimental results. Below is a summary of recommended storage conditions and detailed protocols for reconstitution.

Storage Conditions Summary
FormStorage TemperatureDurationNotes
Solid Powder -20°C3 years
4°C2 years
In Solvent -80°C6 monthsRecommended for long-term storage of stock solutions.[1][2]
-20°C1 monthSuitable for short-term storage of stock solutions.[1][2]
Experimental Protocols

Reconstitution of this compound Powder

  • Solvent Selection : For in vitro use, high-purity, anhydrous DMSO is the recommended solvent.[1] Hygroscopic (moisture-absorbing) DMSO can significantly impact the solubility of the product; therefore, it is crucial to use a new, unopened vial of DMSO.[1]

  • Preparation of Stock Solution :

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of fresh DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, vortex the solution and, if necessary, sonicate the vial in a water bath until the solution is clear.[1]

  • Aliquoting and Storage :

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate low-retention tubes.

    • This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation.[2]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Q1: I observed precipitation in my stock solution after storing it at -20°C. What should I do?

A1: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations.

  • Warm the solution : Gently warm the vial to 37°C in a water bath for a few minutes.

  • Sonicate : If warming is insufficient, sonicate the vial until the precipitate redissolves.

  • Check concentration : Ensure your stock concentration does not exceed the solubility limit in DMSO (9.62 mg/mL or 23.82 mM).[1]

  • Future prevention : For long-term storage, -80°C is recommended to maintain stability and prevent precipitation.[1][2] Always aliquot your stock solution to avoid repeated freeze-thaw cycles.[2]

Q2: My experimental results are inconsistent between batches. What could be the cause?

A2: Inconsistent results can stem from several factors related to the handling of this compound.

  • Compound degradation : Ensure the stock solution has not exceeded its recommended storage time and has been protected from excessive freeze-thaw cycles.

  • Solvent quality : Use high-purity, anhydrous DMSO for reconstitution, as moisture can affect the compound's stability and solubility.[1]

  • Pipetting accuracy : Verify the accuracy of your pipettes, especially when preparing serial dilutions of a potent inhibitor.

  • Experimental conditions : Maintain consistent cell densities, incubation times, and other experimental parameters across all experiments.

Q3: I'm seeing unexpected cytotoxicity in my cell-based assays. Could the this compound or the solvent be the issue?

A3: Unintended cytotoxicity can be caused by the compound itself at high concentrations or by the solvent.

  • Determine the optimal concentration : Perform a dose-response experiment to identify the optimal, non-toxic working concentration of this compound for your specific cell line.

  • Solvent toxicity : Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Run controls : Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) to differentiate between compound-specific effects and solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: For in vitro experiments, DMSO is the recommended solvent.[1] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO to ensure maximum solubility and stability.[1]

Q2: How stable is this compound in aqueous solutions or cell culture media?

A2: It is recommended to prepare fresh working solutions from the DMSO stock for each experiment and use them promptly.[1] The stability of this compound in aqueous media over extended periods has not been extensively characterized, and prolonged incubation may lead to degradation or precipitation.

Q3: How can I tell if my this compound solution has degraded?

A3: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitates that do not redissolve upon warming and sonication. A decrease in the expected biological activity in your experiments is also a strong indicator of degradation.

Q4: Should I be concerned about potential off-target effects of this compound?

A4: As with any small molecule inhibitor, off-target effects are possible. It is good practice to:

  • Use the lowest effective concentration of the inhibitor.

  • Include appropriate positive and negative controls in your experiments.

  • Where possible, confirm key findings using a secondary, structurally distinct inhibitor of ENPP1 or through genetic approaches like siRNA or CRISPR-mediated knockout of the ENPP1 gene.

ENPP-1 Signaling Pathway

ENPP1 is a key negative regulator of the cGAS-STING innate immune pathway.[3] It functions by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), which is produced by cGAS in response to cytosolic DNA. By degrading cGAMP, ENPP1 prevents the activation of STING, thereby dampening the subsequent type I interferon response.[4] Inhibition of ENPP1 with agents like this compound is a therapeutic strategy to enhance anti-tumor immunity by restoring STING signaling.

ENPP1_Signaling_Pathway ENPP-1/cGAS-STING Signaling Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol ENPP1 ENPP1 AMP_PPi AMP + PPi ENPP1->AMP_PPi hydrolyzes cGAMP_ext Extracellular cGAMP cGAMP_ext->ENPP1 ATP ATP ATP->ENPP1 ENPP1_IN_14 This compound ENPP1_IN_14->ENPP1 inhibits cGAS cGAS cGAMP_int cGAMP cGAS->cGAMP_int synthesizes Cytosolic_DNA Cytosolic DNA cGAMP_int->cGAMP_ext exported STING STING cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces expression

Caption: The ENPP-1/cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow

A typical experimental workflow for using this compound involves careful preparation of the compound, treatment of cells or subjects, and subsequent analysis.

Experimental_Workflow Typical Experimental Workflow for this compound Aliquoting 2. Aliquot Stock Solution for Single Use Storage 3. Store Aliquots at -80°C Aliquoting->Storage Dilution 4. Prepare Working Solution by Diluting Stock in Media Storage->Dilution Treatment 5. Treat Cells/Subjects with this compound Dilution->Treatment Incubation 6. Incubate for Desired Time Period Treatment->Incubation Analysis 7. Perform Downstream Analysis (e.g., Western Blot, qPCR, ELISA) Incubation->Analysis Data_Interpretation 8. Analyze and Interpret Data Analysis->Data_Interpretation

Caption: A generalized experimental workflow for utilizing this compound.

References

Validation & Comparative

A Comparative Guide to ENPP-1-IN-14 and Other ENPP1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ENPP-1-IN-14 with other available Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for research and development.

ENPP1 has emerged as a critical regulator of the innate immune system, primarily through its role in hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway.[1][2] By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity.[3] Consequently, the development of potent and selective ENPP1 inhibitors has become a significant focus in immuno-oncology. This guide compares the biochemical potency of this compound against other notable ENPP1 inhibitors.

Quantitative Comparison of ENPP1 Inhibitors

The following tables summarize the in vitro potency of this compound and other selected ENPP1 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and/or Ki (inhibition constant) values, which are standard measures of a compound's inhibitory efficacy. Lower values indicate higher potency.

Table 1: Biochemical Potency (IC50) of ENPP1 Inhibitors

CompoundIC50 (nM)SubstrateSpeciesNotes
This compound 32.38Not SpecifiedRecombinant HumanPotent inhibitor with demonstrated anti-tumor activity.
ISM59390.632',3'-cGAMPHumanAI-designed, highly potent and selective oral inhibitor.[2][3]
9.28ATPHuman
TXN-101284Not SpecifiedNot SpecifiedPotent and selective inhibitor, demonstrates synergy with anti-PD-L1.[4]
SR-8541A1.4Not SpecifiedNot SpecifiedPotent inhibitor with improved physicochemical characteristics.[5]
3.6Not SpecifiedHumanOrally bioavailable.[6]
STF-16230.4Not SpecifiedMousePotent, cell-impermeable inhibitor.[7]
0.6Not SpecifiedHuman
68cGAMP (in cells)Human
Enpp-1-IN-200.09Not SpecifiedNot SpecifiedHighly potent inhibitor.[8]
8.8Not SpecifiedCell-based assay
QS136ATPNot SpecifiedPotency drops significantly at physiological pH.[9]

Table 2: Biochemical Potency (Ki) of ENPP1 Inhibitors

CompoundKi (nM)SubstrateSpeciesNotes
RBS24180.13ATPNot SpecifiedSimilar high potency for both ATP and cGAMP hydrolysis.[10]
0.14cGAMPNot Specified
STF-1623< 2cGAMPNot SpecifiedExhibits excellent physicochemical and pharmacokinetic properties.[7]
16cGAMPMouseIn vitro assay.
SR-831479ATPRecombinant HumanPromotes STING activation.
SR-8541A1.9Not SpecifiedHumanOrally bioavailable with robust selectivity.[6]
QS11600cGAMP (pH 7.4)Not SpecifiedPotency is pH-dependent.[9]
Compound 7c58Not SpecifiedNot SpecifiedA potent quinazoline-4-piperidine sulfamide analog.

ENPP1 Signaling Pathway

ENPP1 plays a crucial role in modulating the cGAS-STING pathway, a key component of the innate immune response to cytosolic DNA. The following diagram illustrates this signaling cascade and the point of intervention for ENPP1 inhibitors.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis CD73 CD73 AMP_GMP->CD73 Adenosine Adenosine CD73->Adenosine dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_int Intracellular cGAMP cGAS->cGAMP_int ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext Export STING STING (ER Membrane) cGAMP_int->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Transcription Immune_Response Antitumor Immune Response IFNs->Immune_Response ENPP1_Inhibitor ENPP1 Inhibitor (e.g., this compound) ENPP1_Inhibitor->ENPP1 Inhibition

Caption: The cGAS-STING signaling pathway and ENPP1 inhibition.

Experimental Protocols

The determination of IC50 and Ki values for ENPP1 inhibitors is crucial for their characterization. A common method employed is the Transcreener® AMP²/GMP² Assay , which detects the products of ENPP1-mediated hydrolysis of substrates like cGAMP or ATP.

Objective: To determine the in vitro inhibitory potency of a test compound against recombinant human ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • Test compound (e.g., this compound) dissolved in DMSO

  • Substrate: 2',3'-cGAMP or ATP

  • Assay Buffer: Typically 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5

  • Transcreener® AMP²/GMP² Assay Kit (containing AMP²/GMP² antibody and a far-red fluorescent tracer)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Further dilute the compound solutions in Assay Buffer to the desired final concentrations.

  • Enzyme Reaction:

    • Add a defined amount of recombinant human ENPP1 enzyme to each well of the microplate containing the diluted test compound or vehicle control (DMSO in Assay Buffer).

    • Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP) to all wells. The final reaction volume is typically 10-20 µL.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Detection:

    • Stop the enzymatic reaction by adding the Transcreener® AMP²/GMP² detection mix, which contains the AMP²/GMP² antibody and the fluorescent tracer.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the detection reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • The amount of AMP/GMP produced is inversely proportional to the fluorescence polarization signal.

    • Convert the fluorescence polarization values to the concentration of product (AMP or GMP) using a standard curve.

    • Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.

Experimental Workflow Diagram:

Experimental_Workflow start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep enzyme_add Add ENPP1 Enzyme to Microplate Wells compound_prep->enzyme_add reaction_init Initiate Reaction with Substrate (cGAMP or ATP) enzyme_add->reaction_init incubation Incubate at Controlled Temperature reaction_init->incubation detection_add Add Transcreener Detection Mix incubation->detection_add detection_incubation Incubate at Room Temperature detection_add->detection_incubation read_plate Measure Fluorescence Polarization detection_incubation->read_plate data_analysis Calculate IC50/Ki Values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for determining ENPP1 inhibitor potency.

Conclusion

The landscape of ENPP1 inhibitors is rapidly evolving, with several potent compounds now available for preclinical research and some advancing into clinical trials. This compound demonstrates significant potency, and this guide provides a framework for comparing its activity with other key inhibitors. The choice of an appropriate inhibitor will depend on the specific experimental context, including the desired potency, selectivity, and cell permeability. The provided experimental protocol offers a standardized method for in-house validation and comparison of different ENPP1 inhibitors.

References

Validating ENPP1 Inhibition in Cells: A Comparative Guide to Enpp-1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enpp-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), with other known ENPP1 inhibitors. We present supporting experimental data, detailed protocols for key cellular validation assays, and visual diagrams of the relevant signaling pathways and experimental workflows to aid in the objective assessment of this compound's performance.

Introduction to ENPP1 and its Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It hydrolyzes extracellular ATP to generate AMP and inorganic pyrophosphate (PPi), thereby regulating purinergic signaling and bone mineralization.[1] More recently, ENPP1 has been identified as a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1][2] ENPP1 achieves this by hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP).[1][2]

Overexpression of ENPP1 has been observed in various cancers, where it contributes to an immunosuppressive tumor microenvironment and is often associated with poor prognosis.[2] By inhibiting ENPP1, compounds like this compound can prevent the degradation of cGAMP, leading to the activation of the STING pathway, subsequent production of type I interferons, and an enhanced anti-tumor immune response.[1][2]

Comparative Analysis of ENPP1 Inhibitors

The following table summarizes the reported potency of this compound and other notable ENPP1 inhibitors. It is important to note that the inhibitory activities (IC50 and Ki values) are influenced by the specific assay conditions, such as the substrate used (e.g., the artificial substrate p-NPTMP versus the natural substrate cGAMP) and the pH of the reaction.

InhibitorTargetIC50 / KiAssay SubstratepHSource
This compound Human ENPP1IC50: 32.38 nMNot SpecifiedNot SpecifiedNot Specified
STF-1623Human ENPP1IC50: 0.6 nMcGAMPNot Specified[3][4]
STF-1623Mouse ENPP1IC50: 0.4 nMcGAMPNot Specified[4]
STF-1623Human ENPP1Ki: < 2 nMNot SpecifiedNot Specified[4]
MV-626ENPP1Not SpecifiedcGAMPNot Specified[1][5]
SR-8314ENPP1Ki: 79 nMNot SpecifiedNot Specified[1]
QS1 (quinazoline-piperidine-sulfamide)ENPP1IC50: 36 nMATPNot SpecifiedNot Specified
Thioacetamide Inhibitor (compound 1)Human ENPP1Ki: 5 nMp-NPTMP9Not Specified
Thioacetamide Inhibitor (compound 1)Human ENPP1Ki: 5 µMATP9Not Specified

Note: A direct, head-to-head comparison of these inhibitors under identical, physiologically relevant conditions (i.e., using cGAMP as a substrate at pH 7.4) is ideal for the most accurate assessment of relative potency. The data presented here is compiled from various sources and should be interpreted with consideration of the differing experimental parameters.

Key Cellular Assays for Validating ENPP1 Inhibition

Here we provide detailed methodologies for essential cellular assays to validate the efficacy of ENPP1 inhibitors like this compound.

cGAMP Hydrolysis Assay

This assay directly measures the ability of an inhibitor to prevent the degradation of cGAMP by ENPP1 in a cellular context.

Protocol: Cellular cGAMP Degradation Assay using ELISA

  • Cell Culture: Plate cells known to express ENPP1 (e.g., various cancer cell lines) in a 96-well plate and culture until they reach 80-90% confluency.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or other ENPP1 inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • cGAMP Addition: Add a known concentration of exogenous 2'3'-cGAMP to the cell culture medium.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours) to allow for cGAMP hydrolysis by cellular ENPP1.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the remaining 2'3'-cGAMP in the supernatant using a commercial 2'3'-cGAMP ELISA kit.[6][7]

    • Follow the manufacturer's protocol, which typically involves:

      • Adding samples and standards to a plate pre-coated with a cGAMP capture antibody.

      • Adding a cGAMP-HRP conjugate and a detection antibody.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate (e.g., TMB) to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of cGAMP in each sample based on the standard curve. Determine the IC50 value of the inhibitor by plotting the percentage of cGAMP hydrolysis inhibition against the inhibitor concentration.

STING Pathway Activation Assay

This assay determines the downstream functional consequence of ENPP1 inhibition, which is the activation of the STING pathway.

Protocol: STING Reporter Assay

  • Cell Line: Use a reporter cell line that expresses a luciferase or fluorescent protein under the control of an interferon-stimulated response element (ISRE) or an IFN-β promoter (e.g., THP-1-Lucia™ ISG cells).[8]

  • Cell Plating: Seed the reporter cells in a 96-well plate at a density recommended by the supplier.

  • Inhibitor and cGAMP Treatment:

    • Add varying concentrations of this compound or other inhibitors to the cells.

    • Co-treat the cells with a suboptimal concentration of 2'3'-cGAMP (a concentration that on its own induces a low to moderate reporter signal). This is done to provide the substrate for ENPP1 and to observe the potentiation of the STING signal upon ENPP1 inhibition.

    • Include controls: untreated cells, cells treated with cGAMP alone, and cells treated with the inhibitor alone.

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.[9]

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed reporter or a separate cell viability assay). Plot the fold-increase in reporter signal against the inhibitor concentration to determine the EC50 for STING pathway activation.

Cell Viability/Proliferation Assay

This assay assesses the effect of ENPP1 inhibition on the viability and proliferation of cancer cells, which can be an indirect consequence of STING activation and the subsequent anti-tumor immune response in a co-culture system or a direct effect on certain cancer cell types.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well (the volume is typically equal to the volume of the cell culture medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[10]

Visualizing the Mechanism and Workflows

To further clarify the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis cGAMP_intra 2'3'-cGAMP cGAMP_ext->cGAMP_intra Transport ATP_ext ATP ATP_ext->ENPP1 AMP AMP ENPP1->AMP GMP GMP ENPP1->GMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine Enpp1_IN_14 This compound Enpp1_IN_14->ENPP1 Inhibition STING STING cGAMP_intra->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons IRF3->IFNs Transcription Immune_Response Anti-tumor Immune Response IFNs->Immune_Response

Caption: ENPP1-STING Signaling Pathway and the Action of this compound.

cGAMP_Hydrolysis_Assay start Start: Plate ENPP1-expressing cells inhibitor_tx Pre-incubate with This compound start->inhibitor_tx add_cgamp Add exogenous 2'3'-cGAMP inhibitor_tx->add_cgamp incubation Incubate (37°C, 2-4h) add_cgamp->incubation collect_sn Collect supernatant incubation->collect_sn elisa Quantify remaining cGAMP via ELISA collect_sn->elisa analysis Calculate IC50 elisa->analysis end End analysis->end

Caption: Workflow for the cGAMP Hydrolysis Assay.

STING_Reporter_Assay start Start: Plate ISRE-Luciferase reporter cells co_treatment Co-treat with this compound and 2'3'-cGAMP start->co_treatment incubation Incubate (18-24h) co_treatment->incubation lysis Lyse cells incubation->lysis luciferase Measure luminescence lysis->luciferase analysis Calculate EC50 for STING activation luciferase->analysis end End analysis->end

Caption: Workflow for the STING Reporter Assay.

Conclusion

This compound is a potent inhibitor of ENPP1, and its validation in cellular models is critical for advancing its development as a potential therapeutic agent, particularly in the context of immuno-oncology. This guide provides a framework for the comparative analysis of this compound and outlines detailed protocols for key cellular assays to robustly characterize its activity. The provided diagrams offer a clear visualization of the underlying mechanisms and experimental workflows. By employing these standardized methods, researchers can generate reliable and comparable data to objectively evaluate the performance of this compound against other ENPP1 inhibitors.

References

Unlocking Potent Anti-Tumor Immunity: A Comparative Guide to the Synergy of ENPP-1 Inhibition with STING Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-tumor effects of the ENPP-1 inhibitor, ENPP-1-IN-14, in combination with STING agonists against alternative therapeutic strategies. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows.

The ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP-1) has emerged as a critical negative regulator of the cGAS-STING pathway, a key innate immune signaling cascade in cancer immunotherapy. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP-1 dampens the anti-tumor immune response. Inhibition of ENPP-1, therefore, presents a promising strategy to enhance the efficacy of STING-based cancer therapies. This guide focuses on the synergy of the ENPP-1 inhibitor, this compound, with STING agonists, providing a comprehensive overview of its performance and mechanistic underpinnings.

Data Presentation: Quantitative Comparison of Therapeutic Synergy

The following tables summarize the quantitative data from preclinical studies, illustrating the enhanced anti-tumor efficacy of combining ENPP-1 inhibitors with therapies that activate the STING pathway.

Table 1: In Vitro Potency of ENPP-1 Inhibitors

CompoundTargetIC50 (nM)Assay MethodReference
ENPP-1-IN-1ENPP-111Cell-based enzymatic assay (MDA-MB-231)[1]
ISM5939ENPP-1<10Biochemical enzymatic assay[2]
AVA-NP-695ENPP-114Enzymatic assay (p-Nph-5′-TMP substrate)[3]

Table 2: In Vivo Anti-Tumor Efficacy of ENPP-1 Inhibitor Combination Therapies

Tumor ModelTreatment GroupTumor Growth Inhibition (TGI) (%)NotesReference
Pan02 SyngeneicZX-8177 (ENPP-1 inhibitor) + Radiation (20 Gy)100Compared to radiation alone (78.5% TGI). Two of five mice were tumor-free.[1]
CT-26 SyngeneicNovel ENPP-1 inhibitor + anti-PD-L1Significantly enhancedDemonstrated better efficacy than monotherapy.[4]
4T1 SyngeneicAVA-NP-695Superior tumor growth inhibition and reduced lung metastasisCompared to Olaparib and anti-PD-1.[3]
Pancreatic (Panc02-SIY)MV-626 (ENPP-1 inhibitor) + RadiationDurable anti-tumor immune response and improved overall survival-[5]

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

ENPP1-STING Signaling Pathway

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Antigen Presenting Cell (APC) Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 STING STING Extracellular cGAMP->STING Import AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Adenosine Adenosine AMP_GMP->Adenosine Metabolism TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I IFNs Type I Interferons IRF3->Type I IFNs Upregulates Anti-tumor Immunity Anti-tumor Immunity Type I IFNs->Anti-tumor Immunity Tumor Cell Tumor Cell Endogenous cGAMP Endogenous cGAMP Tumor Cell->Endogenous cGAMP DNA damage Endogenous cGAMP->Extracellular cGAMP Export This compound This compound This compound->ENPP1 Inhibits

Caption: The ENPP1-STING signaling pathway and the mechanism of this compound action.

Experimental Workflow for In Vitro Synergy Analysis

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Cell_Culture Culture THP-1 Dual Reporter Cells Treatment_Groups Prepare Treatment Groups: - Vehicle Control - this compound alone - STING Agonist (cGAMP) alone - this compound + cGAMP Cell_Culture->Treatment_Groups Incubation Treat cells and incubate Treatment_Groups->Incubation Measurement Measure IFN-β production (e.g., QUANTI-Luc™ assay) Incubation->Measurement Data_Collection Collect luminescence data Measurement->Data_Collection Synergy_Analysis Analyze for synergistic increase in IFN-β secretion Data_Collection->Synergy_Analysis

Caption: Workflow for assessing the in vitro synergy of this compound and a STING agonist.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

In Vitro THP-1 Dual Reporter Assay for STING Activation

This assay quantitatively measures the induction of Type I interferons (IFN-β) following STING activation.

  • Cell Line: THP-1 Dual™ reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

  • Reagents:

    • This compound (or other ENPP-1 inhibitors)

    • 2'3'-cGAMP (STING agonist)

    • QUANTI-Luc™ reagent for luminescence detection

    • Cell culture medium and supplements

  • Procedure:

    • Seed THP-1 Dual™ cells in a 96-well plate at a specified density and allow them to adhere.

    • Prepare serial dilutions of this compound and a fixed concentration of 2'3'-cGAMP.

    • Treat the cells with the different combinations of this compound and 2'3'-cGAMP, including single-agent and vehicle controls.

    • Incubate the plate for a predetermined period (e.g., 24 hours) at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

    • Add QUANTI-Luc™ reagent to the supernatant according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of secreted IFN-β. Compare the signal from the combination treatment to the single-agent and control groups to determine if there is a synergistic effect.

In Vivo Syngeneic Mouse Tumor Models

These models are essential for evaluating the anti-tumor efficacy of the combination therapy in an immunocompetent setting.

  • Animal Model: Syngeneic mouse models, such as BALB/c mice bearing CT-26 colon carcinoma or 4T1 breast cancer cells.

  • Reagents:

    • ENPP-1 inhibitor (e.g., ZX-8177, AVA-NP-695) formulated for in vivo administration (e.g., intraperitoneal or oral).

    • Therapeutic agent that induces endogenous STING activation (e.g., radiation, chemotherapy like Mitomycin C or Cisplatin) or a direct STING agonist.

    • Anti-PD-L1 antibody for combination studies.

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups:

      • Vehicle control

      • ENPP-1 inhibitor alone

      • STING-activating therapy alone (e.g., radiation)

      • ENPP-1 inhibitor in combination with STING-activating therapy

      • Optional: Combination with checkpoint inhibitors (e.g., anti-PD-L1).

    • Administer the treatments according to a predefined schedule.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration (e.g., CD8+ T cells) and biomarker analysis (e.g., p-STING, IFN-related genes).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect of the combination therapy compared to monotherapies. An increase in immune cell infiltration and activation markers in the tumor microenvironment of the combination group provides mechanistic support for the observed synergy.

Conclusion

The inhibition of ENPP-1 with agents like this compound represents a compelling strategy to amplify the anti-tumor immune response elicited by STING agonists. The presented data and methodologies underscore the potential of this combination to overcome resistance to immunotherapy and improve patient outcomes. By preventing the degradation of cGAMP, ENPP-1 inhibitors can effectively "turn up the volume" of STING signaling within the tumor microenvironment, leading to a more robust and durable anti-cancer effect. Further clinical investigation of this synergistic approach is warranted to translate these promising preclinical findings into effective cancer therapies.

References

A Comparative Guide to ENPP-1 Inhibition in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic strategy combining ENPP-1 inhibition, featuring ENPP-1-IN-14, with anti-PD-1 checkpoint blockade. It aims to deliver an objective analysis of the performance of this combination against alternative immunotherapeutic approaches, supported by experimental data.

Introduction: The Rationale for a Dual-Pronged Immunotherapy Approach

The tumor microenvironment (TME) is a complex ecosystem where cancer cells employ various mechanisms to evade immune surveillance. Two key strategies involve the suppression of innate and adaptive immunity. The combination of an ENPP-1 inhibitor with an anti-PD-1 antibody aims to counteract these mechanisms in a synergistic fashion.

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP-1) is a key enzyme that negatively regulates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1] ENPP-1 hydrolyzes cyclic GMP-AMP (cGAMP), a second messenger that activates STING, thereby dampening the production of type I interferons and other pro-inflammatory cytokines necessary for an effective anti-tumor response.[1] High ENPP1 expression is often correlated with poor prognosis and resistance to immunotherapy in various cancers.[1][2]

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is often upregulated on cancer cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal that suppresses T cell activity, allowing cancer cells to escape immune destruction. Anti-PD-1 therapy blocks this interaction, reinvigorating the anti-tumor T cell response.

By combining an ENPP-1 inhibitor with anti-PD-1 therapy, the goal is to first "prime" the tumor microenvironment through STING activation (making "cold" tumors "hot") and then "unleash" the full potential of the T cell-mediated adaptive immune response.

This compound in Combination with Anti-PD-1 Therapy: Preclinical Evidence

This compound is a potent inhibitor of ENPP1 with an IC50 value of 32.38 nM for human ENPP-1.[3] Preclinical studies have demonstrated its anti-tumor activity.[3] While specific quantitative data for the combination of this compound with anti-PD-1 therapy is not extensively available in the public domain, the broader class of ENPP-1 inhibitors has shown significant promise in this combination setting. The following data from representative ENPP-1 inhibitors illustrates the potential synergy.

Data Presentation: In Vivo Efficacy of ENPP-1 Inhibitors with Anti-PD-1/PD-L1 Therapy
ENPP-1 InhibitorCancer ModelTreatment GroupsTumor Growth Inhibition (TGI)Key FindingsReference
ISM5939 MC38 (colorectal)ISM5939 + anti-PD-1Significantly suppressed tumor growth compared to monotherapyCombination increased the ratio of M1/M2 macrophages and CD8+ T cells to Tregs.[4]
OC-1 CT26 & MC38 (colorectal)OC-1 + anti-PD-1~75% TGIMonotherapy showed 20-40% TGI. Combination showed significant synergy.[5]
STF-1623 MC38 ENPP1-WT-OE (colorectal)STF-1623 + anti-PD-L1Synergistic effect on slowing tumor growthIncreased tumor-infiltrating CD4+ and CD8+ T cells.[6]
Unnamed Candidate CT-26 (colorectal)Oral Candidate + anti-PD-L186% TGIMonotherapy showed 39% TGI.[7]

Comparison with Alternative Combination Therapies

The combination of ENPP-1 inhibitors with anti-PD-1 therapy is one of several strategies aimed at overcoming resistance to checkpoint inhibitors. Here, we compare it with two other prominent approaches.

Comparison Table: ENPP-1i + anti-PD-1 vs. Alternatives
Combination TherapyMechanism of ActionAdvantagesDisadvantages/Challenges
ENPP-1 Inhibitor + Anti-PD-1 Activates innate immunity (STING) and reinvigorates adaptive immunity (T-cells).Potential to convert "cold" tumors to "hot" tumors, creating a more favorable environment for checkpoint blockade. Oral bioavailability of some ENPP-1 inhibitors offers dosing flexibility.Potential for systemic inflammation due to STING activation (though ENPP1 inhibition is expected to be more localized to the tumor).
CD73 Inhibitor + Anti-PD-1 Blocks the production of immunosuppressive adenosine in the TME and reinvigorates T-cells.Addresses a key resistance mechanism to checkpoint inhibitors. Can enhance both anti-PD-1 and anti-CTLA-4 efficacy.Redundancy in adenosine production pathways might limit efficacy.
STING Agonist + Anti-PD-1 Directly activates the STING pathway to stimulate a potent innate immune response.Can induce strong, localized inflammation and systemic anti-tumor immunity.Often requires intratumoral injection. Potential for significant systemic toxicity if administered systemically.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

ENPP1_PD1_Pathway Figure 1: Synergistic Mechanism of ENPP-1 Inhibition and Anti-PD-1 Therapy cluster_TME Tumor Microenvironment cluster_TCell T-Cell Cancer Cell Cancer Cell cGAMP cGAMP Cancer Cell->cGAMP releases PD-L1 PD-L1 Cancer Cell->PD-L1 expresses APC Antigen Presenting Cell (APC) T-Cell Receptor T-Cell Receptor APC->T-Cell Receptor presents antigen to T-Cell Activation T-Cell Activation T-Cell Receptor->T-Cell Activation PD-1 PD-1 PD-1->T-Cell Activation inhibits ENPP-1 ENPP-1 cGAMP->ENPP-1 hydrolyzed by STING STING cGAMP->STING activates This compound This compound This compound->ENPP-1 inhibits Type I IFN Type I IFN STING->Type I IFN induces Type I IFN->APC activates PD-L1->PD-1 binds to Anti-PD-1 Anti-PD-1 Anti-PD-1->PD-1 blocks

Caption: Synergistic mechanism of ENPP-1 and PD-1 blockade.

Experimental_Workflow Figure 2: In Vivo Efficacy and Immune Profiling Workflow Tumor Implantation Tumor Implantation Treatment Initiation Treatment Initiation Tumor Implantation->Treatment Initiation Tumor Growth Tumor Volume Measurement Tumor Volume Measurement Treatment Initiation->Tumor Volume Measurement Dosing Regimen Endpoint Endpoint Tumor Volume Measurement->Endpoint Monitor Tumor Excision Tumor Excision Endpoint->Tumor Excision Tumor Dissociation Tumor Dissociation Tumor Excision->Tumor Dissociation Single Cell Suspension Single Cell Suspension Tumor Dissociation->Single Cell Suspension Flow Cytometry Flow Cytometry Single Cell Suspension->Flow Cytometry TILs Analysis Cytokine Profiling Cytokine Profiling Single Cell Suspension->Cytokine Profiling TME Analysis

Caption: Workflow for preclinical evaluation of combination therapy.

Experimental Protocols

Syngeneic Mouse Tumor Model for In Vivo Efficacy

This protocol describes the establishment of a syngeneic tumor model to evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.

1. Cell Culture and Implantation:

  • Murine cancer cell lines (e.g., MC38 or CT26 for colorectal cancer) are cultured under standard conditions.
  • Cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS).
  • A specific number of cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6).

2. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored by measuring tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
  • When tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment groups:
  • Vehicle control
  • This compound alone
  • Anti-PD-1 antibody alone
  • This compound + anti-PD-1 antibody
  • This compound is administered as per its pharmacokinetic profile (e.g., intraperitoneal or oral gavage). The anti-PD-1 antibody is typically administered intraperitoneally.
  • Tumor volumes and body weights are recorded throughout the study.

3. Endpoint and Tissue Collection:

  • The study is terminated when tumors in the control group reach a maximum allowable size or at a predetermined time point.
  • Tumors are excised, weighed, and processed for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.

1. Tumor Dissociation:

  • Excised tumors are mechanically minced and then enzymatically digested using a tumor dissociation kit (e.g., containing collagenase and DNase) to obtain a single-cell suspension.
  • The cell suspension is filtered through a cell strainer to remove debris.

2. Red Blood Cell Lysis and Cell Staining:

  • Red blood cells are lysed using a lysis buffer.
  • The resulting single-cell suspension is washed and stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1). A viability dye is included to exclude dead cells.

3. Data Acquisition and Analysis:

  • Stained cells are acquired on a flow cytometer.
  • Data is analyzed using flow cytometry software to quantify the percentages and absolute numbers of different immune cell subsets within the tumor microenvironment.

Cytokine Profiling of the Tumor Microenvironment

This protocol describes the measurement of cytokine levels within the tumor.

1. Tumor Homogenization:

  • Excised tumor tissue is homogenized in a lysis buffer containing protease inhibitors.
  • The homogenate is centrifuged, and the supernatant (containing tumor interstitial fluid) is collected.

2. Cytokine Measurement:

  • Cytokine concentrations in the tumor supernatant are measured using a multiplex immunoassay (e.g., Luminex) or ELISA for specific cytokines of interest (e.g., IFN-γ, TNF-α, CXCL9, CXCL10).

3. Data Analysis:

  • Cytokine levels are quantified based on standard curves and normalized to the total protein concentration of the tumor lysate. This allows for comparison of cytokine profiles between different treatment groups.

References

Selectivity Profile of the ENPP1 Inhibitor OC-1 Against Other Phosphodiesterases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of OC-1, a novel small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), against other human phosphodiesterases (PDEs). The data presented herein is crucial for assessing the inhibitor's specificity and potential for off-target effects, key considerations in the development of targeted therapeutics.

Introduction to ENPP1 and Its Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. It primarily hydrolyzes adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). More recently, ENPP1 has been identified as the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.

By degrading cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING pathway, thereby dampening anti-tumor immune responses.[1][2] This has positioned ENPP1 as a promising therapeutic target in oncology.[3][4] Selective inhibitors of ENPP1 are being developed to enhance the STING-mediated immune response against cancer cells.[2][3][5] Furthermore, ENPP1 is involved in purinergic signaling and has been implicated in various other diseases, including diabetes and cardiovascular conditions.[4]

Selectivity Profile of OC-1

OC-1 is a novel, orally bioavailable small molecule inhibitor of ENPP1.[3] A critical aspect of its preclinical characterization is its selectivity against other phosphodiesterases, which are a large family of enzymes that also regulate cyclic nucleotide signaling. High selectivity is desirable to minimize off-target effects and ensure that the therapeutic activity is derived from the intended mechanism of action.

The following table summarizes the inhibitory activity of OC-1 against ENPP1 and a panel of 15 other phosphodiesterases.

Target EnzymeSubstrate(s)OC-1 IC50 (µM)Selectivity vs. ENPP1
ENPP1 ATP, 2'3'-cGAMP < 0.01 (Ki) -
PDE1cAMP, cGMP> 30> 3000-fold
PDE2cAMP, cGMP> 30> 3000-fold
PDE3cAMP, cGMP> 30> 3000-fold
PDE4cAMP> 30> 3000-fold
PDE5cGMP> 30> 3000-fold
PDE6cGMP> 30> 3000-fold
PDE7cAMP> 30> 3000-fold
PDE8cAMP> 30> 3000-fold
PDE9cGMP> 30> 3000-fold
PDE10cAMP, cGMP> 30> 3000-fold
PDE11cAMP, cGMP> 30> 3000-fold
Other PDEs (4)cAMP/cGMP> 30> 3000-fold

Data for OC-1 is based on a reported Ki value of less than 10 nM for ENPP1 and IC50 values of greater than 30 µM for a panel of 15 other phosphodiesterases.[3]

As the data indicates, OC-1 is highly selective for ENPP1, with no significant inhibitory activity observed against a broad panel of other phosphodiesterases at concentrations up to 30 µM.[3] This high degree of selectivity suggests a low probability of off-target effects mediated by the inhibition of other PDE family members.

Experimental Protocols

The following is a representative methodology for determining the selectivity profile of an ENPP1 inhibitor like OC-1 against other phosphodiesterases.

1. ENPP1 Enzymatic Assay (Luminescence-based)

  • Objective: To determine the potency of the test compound against ENPP1.

  • Principle: The assay measures the amount of ATP remaining after the enzymatic reaction with ENPP1. The remaining ATP is quantified using a luciferase-luciferin reaction that produces a luminescent signal proportional to the ATP concentration.

  • Procedure:

    • Recombinant human ENPP1 enzyme is incubated with the test compound at various concentrations in an assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2 and BSA).

    • The enzymatic reaction is initiated by the addition of the substrate, ATP, at a concentration close to its Km value.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and a reagent containing luciferase and luciferin is added.

    • The luminescence is measured using a luminometer.

    • The IC50 value is calculated by fitting the dose-response curve using a suitable software. The Ki value is then determined from the IC50 and the substrate concentration.

2. Phosphodiesterase (PDE) Selectivity Panel Assay

  • Objective: To assess the inhibitory activity of the test compound against a panel of different PDE enzymes.

  • Principle: A variety of assay formats can be used, including fluorescence polarization (FP), radioassays, or luminescence-based assays, depending on the specific PDE. The general principle involves measuring the conversion of a cyclic nucleotide substrate (cAMP or cGMP) to its corresponding monophosphate by the PDE enzyme in the presence and absence of the inhibitor.

  • Representative Procedure (Fluorescence Polarization):

    • A specific recombinant human PDE enzyme (e.g., PDE1, PDE2, etc.) is incubated with the test compound at a range of concentrations.

    • A fluorescently labeled cAMP or cGMP substrate is added to initiate the reaction.

    • The reaction is incubated for a set time at a controlled temperature.

    • A binding reagent (e.g., an antibody specific for the monophosphate product) coupled to a fluorophore is added.

    • The fluorescence polarization is measured. The binding of the fluorescent product to the larger antibody molecule results in a higher polarization value. Inhibition of the PDE leads to less product formation and a lower polarization signal.

    • IC50 values are determined for each PDE enzyme by analyzing the dose-response curves.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach, the following diagrams have been generated using the DOT language.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis cGAMP_ext 2'3'-cGAMP cGAMP_ext->ENPP1 hydrolysis STING STING cGAMP_ext->STING paracrine activation AMP AMP CD73 CD73 AMP->CD73 ADO Adenosine A2A/A2B Receptors A2A/A2B Receptors ADO->A2A/A2B Receptors immunosuppression ENPP1->AMP CD73->ADO OC1 OC-1 OC1->ENPP1 inhibition cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons (Antitumor Immunity) IRF3->IFNs cGAMP_int->cGAMP_ext export cGAMP_int->STING activates

Caption: ENPP1 signaling in the tumor microenvironment.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Prepare serial dilutions of OC-1 incubation Incubate enzyme with OC-1 compound_prep->incubation enzyme_prep Prepare recombinant ENPP1/PDE enzymes enzyme_prep->incubation reagent_prep Prepare assay buffer and substrate reaction Initiate reaction with substrate reagent_prep->reaction incubation->reaction stop_reaction Stop reaction reaction->stop_reaction add_detection_reagent Add detection reagent (e.g., Luciferase, FP antibody) stop_reaction->add_detection_reagent read_signal Measure signal (Luminescence/FP) add_detection_reagent->read_signal dose_response Generate dose-response curve read_signal->dose_response calculate_ic50 Calculate IC50/Ki values dose_response->calculate_ic50

Caption: General workflow for phosphodiesterase inhibition assay.

Conclusion

The available data demonstrates that OC-1 is a highly potent and selective inhibitor of ENPP1. Its lack of significant activity against a broad panel of other phosphodiesterases underscores its specific mechanism of action. This high selectivity is a favorable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of OC-1 in oncology and other indications where ENPP1 plays a pathological role.

References

Cross-Validation of ENPP1 Inhibition: A Comparative Analysis of Enpp-1-IN-14 and ISM5939

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1): Enpp-1-IN-14 and ISM5939. This document outlines their respective potencies, the signaling pathway they modulate, and detailed experimental protocols for their evaluation.

ENPP1 has emerged as a critical negative regulator of the cGAS-STING signaling pathway, a key component of the innate immune system's response to cancer. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response. Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance innate immunity against tumors. This guide cross-validates the activity of this compound with a distinct and potent inhibitor, ISM5939, providing valuable data for researchers in the field of immuno-oncology.

Comparative Analysis of Inhibitor Potency

The inhibitory activities of this compound and ISM5939 against ENPP1 have been evaluated using both biochemical and cellular assays. The following table summarizes their reported potencies.

InhibitorTargetAssay TypeSubstrateIC50 / EC50Reference
This compound Recombinant Human ENPP1Enzymatic AssayNot Specified32.38 nM[1][2][3]
ISM5939 Recombinant Human ENPP1Enzymatic Assay2',3'-cGAMP0.63 nM[4][5][6]
ISM5939 MDA-MB-231 cellsCellular Assay (2',3'-cGAMP ELISA)Endogenous330 nM[4][6]

ISM5939 demonstrates significantly higher potency in enzymatic assays compared to this compound. It is important to note that direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.

The ENPP1-cGAS-STING Signaling Pathway

ENPP1 plays a pivotal role in modulating the cGAS-STING pathway, which is activated upon the detection of cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress and cancer. The following diagram illustrates this critical signaling cascade and the point of intervention for ENPP1 inhibitors.

ENPP1_cGAS_STING_Pathway ENPP1-cGAS-STING Signaling Pathway ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP STING STING ENPP1->STING inhibits activation cGAMP_ext Extracellular 2',3'-cGAMP cGAMP_ext->ENPP1 hydrolyzed by dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_int 2',3'-cGAMP cGAS->cGAMP_int synthesizes from ATP & GTP ATP_GTP ATP + GTP cGAMP_int->cGAMP_ext transported out cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs induces transcription of Immune_Response Anti-tumor Immune Response IFNs->Immune_Response stimulates

Caption: The ENPP1-cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize ENPP1 inhibitors.

ENPP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1.

Materials:

  • Recombinant Human ENPP1

  • Substrate: 2',3'-cGAMP or ATP

  • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 1% DMSO, 0.01% Brij-35, pH 7.4

  • Test Inhibitors (this compound, ISM5939)

  • Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay Kit, Malachite Green-based phosphate detection)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 384-well plate, add the test inhibitor dilutions.

  • Add the substrate (e.g., 10 µM 2',3'-cGAMP or ATP) to all wells.

  • Initiate the reaction by adding recombinant human ENPP1 to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction according to the detection kit's instructions.

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., fluorescence polarization, absorbance) using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular ENPP1 Inhibition Assay (2',3'-cGAMP ELISA)

This assay measures the ability of an inhibitor to prevent the degradation of endogenously produced or exogenously added cGAMP in a cellular context.

Materials:

  • MDA-MB-231 cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Test Inhibitors (e.g., ISM5939)

  • Stimulant to induce cGAMP production (optional, e.g., dsDNA)

  • Lysis Buffer

  • 2',3'-cGAMP ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified duration.

  • (Optional) Stimulate the cells to induce cGAMP production.

  • Lyse the cells to release intracellular contents.

  • Perform the 2',3'-cGAMP ELISA on the cell lysates according to the manufacturer's protocol.

  • Measure the absorbance using a plate reader.

  • Generate a standard curve using known concentrations of cGAMP.

  • Calculate the concentration of cGAMP in each sample and determine the EC50 value of the inhibitor.

The following diagram outlines the general workflow for evaluating an ENPP1 inhibitor.

Experimental_Workflow General Workflow for ENPP1 Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Optional) enzymatic_assay ENPP1 Enzymatic Assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination animal_model Syngeneic Mouse Tumor Model ic50_determination->animal_model cell_culture Cell Culture (e.g., MDA-MB-231) inhibitor_treatment Inhibitor Treatment cell_culture->inhibitor_treatment cgamp_elisa 2',3'-cGAMP ELISA inhibitor_treatment->cgamp_elisa ec50_determination EC50 Determination cgamp_elisa->ec50_determination ec50_determination->animal_model inhibitor_dosing Inhibitor Administration animal_model->inhibitor_dosing tumor_measurement Tumor Growth Measurement inhibitor_dosing->tumor_measurement immune_profiling Immune Cell Profiling inhibitor_dosing->immune_profiling start Start start->enzymatic_assay start->cell_culture

Caption: A generalized experimental workflow for the evaluation of ENPP1 inhibitors.

Conclusion

Both this compound and ISM5939 are valuable research tools for investigating the role of ENPP1 in the cGAS-STING pathway and its potential as a therapeutic target in oncology. ISM5939 displays superior potency in biochemical assays. The provided protocols offer a foundation for the consistent and reproducible evaluation of these and other ENPP1 inhibitors, facilitating further research and development in this exciting area of cancer immunotherapy.

References

Comparative Analysis: ENPP-1 Inhibition Versus Direct Small Molecule STING Activation for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug developers on the mechanistic differences, performance data, and experimental considerations of two distinct approaches to activating the STING pathway.

This guide provides a comprehensive comparison between the indirect activation of the STING (Stimulator of Interferon Genes) pathway via the inhibitor ENPP-1-IN-14 and the direct activation by small molecule agonists. The STING pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. Understanding the nuances of different activation strategies is paramount for the development of effective therapeutics.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these two approaches lies in their point of intervention within the STING signaling cascade.

  • ENPP-1 Inhibition (e.g., this compound): Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the STING pathway. It functions as a phosphodiesterase that hydrolyzes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), the primary endogenous activator of STING. By inhibiting ENPP1, compounds like this compound prevent the degradation of endogenously produced cGAMP in the tumor microenvironment. This leads to an accumulation of cGAMP, resulting in sustained, localized STING activation that mimics a natural anti-tumor immune response.

  • Direct Small Molecule STING Activators (e.g., diABZI, C-176): These compounds are synthetic agonists designed to directly bind to and activate the STING protein. They are typically administered systemically and can induce a potent, widespread activation of the STING pathway. This direct activation triggers a rapid and robust downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

Below is a diagram illustrating the distinct mechanisms of action.

G cluster_0 Tumor Cell cluster_1 Immune Cell / Tumor Cell cluster_2 Extracellular Space / Interstitial Fluid cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_out 2'3'-cGAMP cGAMP->cGAMP_out transported out STING STING (ER) TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFNs IRF3->IFN induces ENPP1 ENPP1 AMP_GMP pApG (inactive) ENPP1->AMP_GMP ENPP1_Inhibitor This compound ENPP1_Inhibitor->ENPP1 inhibits SM_Activator Small Molecule STING Activator SM_Activator->STING directly activates cGAMP_out->STING activates cGAMP_out->ENPP1 hydrolyzes

Figure 1. Mechanisms of direct vs. indirect STING activation.

Performance Data: A Head-to-Head Comparison

The choice between an ENPP1 inhibitor and a direct STING agonist will depend on the desired therapeutic outcome, balancing potency, specificity, and potential for off-target effects.

ParameterThis compoundSmall Molecule STING Activators (e.g., diABZI)Rationale & Significance
Mechanism Indirect; inhibits ENPP1 to prevent 2'3'-cGAMP degradation.Direct; binds to and activates the STING protein.Indirect activation is dependent on endogenous cGAMP levels, potentially offering a more localized and physiological response. Direct activation is more systemic and less dependent on the tumor microenvironment.
Potency (IC50/EC50) ENPP1 IC50: ~1.4 nM (in vitro)STING EC50: ~300-700 nM (cell-based reporter assays)This compound is highly potent against its target enzyme. Direct agonists show potent cellular activity but target STING directly.
Cytokine Induction Moderate and sustained induction of IFN-β and other cytokines.Rapid, robust, and often transient induction of IFN-β.The sustained, moderate response from ENPP1 inhibition may lead to a more durable anti-tumor response with a reduced risk of cytokine storm.
In Vivo Efficacy Demonstrates significant tumor growth inhibition, often in combination with checkpoint inhibitors.Potent anti-tumor activity as a monotherapy in preclinical models.Both approaches show promise in vivo, though direct agonists have demonstrated strong single-agent efficacy.
Systemic Exposure Designed for good oral bioavailability and systemic exposure.Often administered intravenously due to formulation challenges, though orally available versions are in development.The route of administration and systemic exposure profile can significantly impact clinical development and patient compliance.
Potential Toxicity Lower risk of systemic cytokine release syndrome due to localized action.Higher risk of systemic inflammation and potential for dose-limiting toxicities.The broader, systemic activation by direct agonists carries a higher inherent risk of inflammatory side effects.

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating and comparing STING pathway modulators.

ENPP1 Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1.

  • Objective: To determine the IC50 value of this compound.

  • Methodology:

    • Recombinant human ENPP1 is incubated with the fluorescent substrate, p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP).

    • ENPP1 hydrolyzes the substrate, releasing p-nitrophenol, which can be measured colorimetrically at 405 nm.

    • The assay is performed in the presence of varying concentrations of the inhibitor (this compound).

    • The rate of hydrolysis is measured over time, and the data is used to calculate the concentration of inhibitor required to reduce enzyme activity by 50% (IC50).

STING Activation Reporter Assay (Cell-Based)

This assay measures the activation of the STING pathway within a cellular context.

  • Objective: To determine the EC50 value of a direct STING agonist or the potentiation of cGAMP signaling by an ENPP1 inhibitor.

  • Methodology:

    • HEK293T cells are co-transfected with a plasmid encoding human STING and a reporter plasmid containing an IRF3-inducible luciferase gene.

    • Cells are treated with varying concentrations of the direct STING agonist (e.g., diABZI).

    • Alternatively, for ENPP1 inhibitors, cells are treated with a suboptimal concentration of 2'3'-cGAMP in the presence of varying concentrations of the inhibitor.

    • After incubation (typically 18-24 hours), luciferase activity is measured using a luminometer.

    • The concentration of the compound that produces 50% of the maximal response (EC50) is calculated.

Cytokine Measurement Assay

This assay quantifies the downstream functional output of STING activation.

  • Objective: To measure the production of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1) are cultured.

    • Cells are stimulated with the test compound (this compound or a direct STING agonist).

    • After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • Cytokine levels in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays (e.g., Luminex).

Below is a workflow diagram for evaluating STING pathway modulators.

G cluster_0 In Vitro & Cellular Assays cluster_1 In Vivo & Preclinical Models A1 Target Engagement (e.g., ENPP1 Inhibition Assay) A2 Cellular Pathway Activation (e.g., STING Reporter Assay) A1->A2 A3 Functional Output (e.g., Cytokine Measurement) A2->A3 B1 Pharmacokinetics & Pharmacodynamics (PK/PD) A3->B1 Lead Compound Selection B2 Tumor Model Efficacy (e.g., Syngeneic Mouse Models) B1->B2 B3 Toxicology Assessment B2->B3

Figure 2. Experimental workflow for evaluating STING modulators.

Conclusion

Both ENPP1 inhibitors and direct small molecule STING activators represent viable and exciting strategies for cancer immunotherapy.

  • This compound offers a more nuanced, localized approach to STING activation by amplifying an existing endogenous signal. This could translate to a better safety profile and a durable immune response, making it particularly attractive for combination therapies.

  • Small molecule STING activators provide a potent, systemic activation of the pathway, demonstrating strong monotherapy efficacy in preclinical models. The challenge with this approach lies in managing potential systemic toxicities associated with widespread immune activation.

The optimal strategy will likely be context-dependent, varying with tumor type, the existing immune landscape of the patient, and the potential for combination with other therapies such as checkpoint inhibitors. The data and protocols presented here provide a framework for researchers to make informed decisions in the development of next-generation STING-targeted cancer therapies.

Control Experiments for Enpp-1-IN-14 Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of control experiments crucial for the robust evaluation of Enpp-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), in cellular assays. Accurate interpretation of experimental data relies on the inclusion of appropriate controls to validate the mechanism of action and specificity of the inhibitor.

ENPP1's Role in the cGAMP-STING Signaling Pathway

ENPP1 is a key negative regulator of the cyclic GMP-AMP (cGAMP)-STING (Stimulator of Interferon Genes) pathway, an essential component of the innate immune system.[1][2][3] Cytosolic DNA, a hallmark of cellular stress or pathogen invasion, is detected by cGAMP synthase (cGAS), which then synthesizes the second messenger cGAMP.[4] cGAMP binds to and activates STING, leading to a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-tumor or anti-pathogen response.[4][5] ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thereby dampening this immune response.[3][6] By inhibiting ENPP1, this compound is designed to increase the extracellular concentration of cGAMP, leading to enhanced STING activation and a subsequent immune response.[7][8]

ENPP1_Signaling_Pathway ENPP1 in cGAMP-STING Signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 AMP + GMP AMP + GMP ENPP1->AMP + GMP Hydrolysis This compound This compound This compound->ENPP1 Inhibition Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS Intracellular cGAMP Intracellular cGAMP cGAS->Intracellular cGAMP ATP + GTP ATP + GTP ATP + GTP->cGAS Intracellular cGAMP->Extracellular cGAMP Export STING (on ER) STING (on ER) Intracellular cGAMP->STING (on ER) TBK1/IRF3 TBK1/IRF3 STING (on ER)->TBK1/IRF3 Type I Interferons Type I Interferons TBK1/IRF3->Type I Interferons

Caption: ENPP1 hydrolyzes extracellular cGAMP, negatively regulating the STING pathway.

Comparative Performance of ENPP1 Inhibitors

The following table summarizes the in vitro potency of this compound and other known ENPP1 inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.

CompoundTargetIC50 (nM)Assay Conditions
This compound Recombinant Human ENPP132.38Not specified
STF-1084Purified Mouse ENPP1110 (Ki,app)[³²P]cGAMP TLC assay, pH 7.5
AVA-NP-695Not specified14Enzymatic assay using p-Nph-5′-TMP substrate
ZXP-8202Recombinant Human ENPP1<10 (pico-molar range)rhENPP1 enzymatic assay
Unnamed Lead CandidatesNot specified<100In vitro enzymatic inhibition and direct binding assays
ISM5939Human ENPP1Not specified, potentEnzymatic assay with cGAMP or ATP as substrate

Key Cellular Assays and Control Experiments

To validate the efficacy and mechanism of this compound, a series of cellular assays with appropriate controls are essential.

cGAMP Degradation Assay

This assay directly measures the ability of an inhibitor to prevent the breakdown of cGAMP by ENPP1 expressed on the cell surface.

Experimental Protocol:

  • Cell Culture: Culture cells with high endogenous or engineered ENPP1 expression (e.g., MDA-MB-231 breast cancer cells) to confluence in a 96-well plate.[9]

  • Inhibitor Treatment: Pre-incubate the cells with a serial dilution of this compound or a vehicle control for a specified time.

  • Substrate Addition: Add a known concentration of exogenous cGAMP to the cell culture medium.

  • Incubation: Incubate for a time course to allow for cGAMP hydrolysis.

  • Sample Collection: Collect the conditioned medium at different time points.

  • cGAMP Quantification: Measure the remaining cGAMP in the conditioned medium using a sensitive and specific method, such as a bioluminescent cGAMP detection assay or LC-MS/MS.[10][11]

Control Experiments:

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the vehicle on ENPP1 activity.

  • No-Cell Control: Incubate cGAMP in cell culture medium without cells to assess the stability of cGAMP in the absence of enzymatic degradation.

  • ENPP1-Negative Cell Line: Use a cell line with no or low ENPP1 expression to confirm that cGAMP degradation is ENPP1-dependent.

  • Positive Control Inhibitor: Include a known ENPP1 inhibitor with a well-characterized potency as a reference for comparison.

STING Activation Reporter Assay

This assay measures the downstream consequence of ENPP1 inhibition, which is the activation of the STING pathway, often by quantifying the expression of an interferon-stimulated response element (ISRE)-driven reporter gene (e.g., luciferase or GFP).

Experimental Protocol:

  • Cell Co-culture: Co-culture ENPP1-expressing cells (e.g., MDA-MB-231) with a reporter cell line that expresses a STING-dependent reporter construct (e.g., THP1-Dual™ cells).[9][12]

  • Inhibitor and cGAMP Treatment: Treat the ENPP1-expressing cells with this compound or vehicle control, followed by the addition of exogenous 2'3'-cGAMP.

  • Incubation: Incubate the co-culture for a sufficient period (e.g., 16-24 hours) to allow for cGAMP to be processed by the ENPP1-expressing cells and to activate the reporter cells.

  • Reporter Gene Measurement: Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

Control Experiments:

  • Vehicle Control: Co-culture treated with the vehicle to establish a baseline of STING activation.

  • cGAMP Only (in ENPP1-negative cells): Treat the reporter cells directly with a known STING agonist like cGAMP to confirm their responsiveness.

  • This compound Only: Treat the co-culture with this compound in the absence of exogenous cGAMP to ensure the inhibitor itself does not activate the STING pathway.

  • Hydrolysis-Resistant cGAMP Analog: Use a cGAMP analog that is resistant to ENPP1 hydrolysis (e.g., 2'3'-cGAMP(PS)2(Rp/Sp)) to demonstrate that the observed STING activation is dependent on the protection of cGAMP from degradation.[9]

  • STING-deficient Reporter Cells: Use a reporter cell line lacking STING to confirm that the reporter signal is indeed STING-dependent.

Experimental_Workflow Workflow for STING Activation Reporter Assay Start Start Co-culture ENPP1+ cells and STING reporter cells Co-culture ENPP1+ cells and STING reporter cells Start->Co-culture ENPP1+ cells and STING reporter cells Add this compound or Vehicle Add this compound or Vehicle Co-culture ENPP1+ cells and STING reporter cells->Add this compound or Vehicle Add exogenous 2'3'-cGAMP Add exogenous 2'3'-cGAMP Add this compound or Vehicle->Add exogenous 2'3'-cGAMP Incubate (16-24h) Incubate (16-24h) Add exogenous 2'3'-cGAMP->Incubate (16-24h) Measure Reporter Signal (e.g., Luminescence) Measure Reporter Signal (e.g., Luminescence) Incubate (16-24h)->Measure Reporter Signal (e.g., Luminescence) Analyze Data Analyze Data Measure Reporter Signal (e.g., Luminescence)->Analyze Data End End Analyze Data->End

Caption: A typical workflow for assessing STING activation using a co-culture reporter assay.

By implementing these well-controlled cellular assays, researchers can confidently assess the potency, mechanism of action, and cellular efficacy of this compound, thereby providing a solid foundation for its further development as a therapeutic agent.

References

Pharmacological Inhibition vs. Genetic Knockout of ENPP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a target is crucial for experimental design and therapeutic development. This guide provides an objective comparison of the small molecule inhibitor Enpp-1-IN-14 and genetic knockout of the Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) gene, supported by experimental data and detailed methodologies.

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a significant role in various physiological and pathological processes. It is a key enzyme in purinergic signaling and is recognized for its role in hydrolyzing extracellular ATP to produce AMP and inorganic pyrophosphate (PPi).[1][2] More recently, ENPP1 has gained attention as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, an essential component of the innate immune system.[3][4] By degrading the STING agonist cGAMP, ENPP1 can dampen anti-tumor immune responses.[3][4] Consequently, both pharmacological inhibition and genetic knockout of ENPP1 are being explored as strategies to enhance anti-tumor immunity.

Unveiling the Advantages: this compound vs. Genetic ENPP1 Knockout

While both approaches aim to abrogate ENPP1 function, the use of a small molecule inhibitor like this compound offers several distinct advantages over a constitutive genetic knockout. These advantages primarily revolve around temporal control, dose-dependent effects, and translational relevance.

A key advantage of small molecule inhibitors is the ability to control the timing and duration of target inhibition.[5] This is particularly relevant in studying developmental processes or avoiding compensatory mechanisms that can arise from a lifelong absence of a gene.[1] Genetic knockout models, by contrast, feature a permanent and systemic loss of the target protein, which may not accurately reflect the therapeutic scenario of drug administration.

Furthermore, pharmacological inhibitors allow for the investigation of dose-dependent effects, providing insights into the therapeutic window and potential toxicities.[5] This is a critical aspect of preclinical drug development that cannot be readily assessed with a binary knockout system. Small molecule inhibitors are also generally less expensive and faster to implement in experimental models compared to the time and resources required to generate and validate knockout animal models.[2]

From a clinical perspective, small molecule inhibitors are directly translatable to therapeutic applications in humans.[5] Studying the effects of a compound like this compound in preclinical models provides direct information about its potential efficacy and safety profile as a drug candidate.

Comparative Efficacy in Preclinical Cancer Models

Parameter ENPP1 Pharmacological Inhibition (STF-1623) Genetic ENPP1 Knockout (Enpp1-/-) Reference
Tumor Growth Inhibition (MC38 model) Synergistic effect with anti-PD-L1, leading to significant tumor growth delay.Retarded tumor growth compared to wild-type mice.[3][6]
Immune Cell Infiltration (MC38 model) Increased infiltration of CD4+ and CD8+ T cells in combination with anti-PD-1.Not explicitly quantified in the provided search results.[6]
STING Pathway Activation Increased tumor cGAMP levels and IFN-γ production.Longer half-life of cGAMP.[6][7]

Experimental Methodologies

Below are detailed protocols for key experiments involving this compound and the generation of ENPP1 knockout mice.

In Vivo Anti-Tumor Activity of this compound

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Animal Model: Female C57BL/6 mice (6-8 weeks old).[3]

Tumor Cell Line: MC38 colon adenocarcinoma cells.[3][8]

Protocol:

  • MC38 cells (5 x 10^5 cells in 100 µL PBS) are injected subcutaneously into the flank of C57BL/6 mice.[8]

  • Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • The treatment group receives intraperitoneal (IP) injections of this compound at a dose of 50 mg/kg, twice daily (BID), for a specified duration (e.g., 21 days).[3]

  • The control group receives IP injections of the vehicle on the same schedule.

  • Tumor volumes and body weights are recorded throughout the study.

  • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for immune cell markers or measurement of intratumoral cGAMP levels.

Generation of ENPP1 Knockout Mice using CRISPR/Cas9

Objective: To generate a constitutive ENPP1 knockout mouse line using CRISPR/Cas9 technology.

Method:

  • Guide RNA (gRNA) Design: Multiple gRNAs targeting a critical exon of the mouse Enpp1 gene are designed using online tools. Targeting an early exon is often preferred to ensure a frameshift mutation leading to a non-functional protein.

  • Preparation of CRISPR/Cas9 Reagents: Cas9 mRNA and the designed gRNAs are synthesized in vitro.

  • Microinjection: A mixture of Cas9 mRNA and gRNAs is microinjected into the cytoplasm of single-cell mouse zygotes (e.g., from C57BL/6 strain).[9][10]

  • Embryo Transfer: The microinjected zygotes are surgically transferred into the oviducts of pseudopregnant surrogate female mice.[10]

  • Screening of Founder Mice: Pups born from the surrogate mothers are screened for mutations in the Enpp1 gene. Genomic DNA is extracted from tail biopsies, and the target region is amplified by PCR followed by Sanger sequencing to identify insertions or deletions (indels).[10]

  • Breeding and Colony Establishment: Founder mice with desired mutations are bred to establish a heterozygous ENPP1 knockout line, which can then be intercrossed to generate homozygous knockout mice.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Antigen Presenting Cell dsDNA Tumor-derived dsDNA cGAS cGAS cGAMP_ext Extracellular cGAMP cGAS->cGAMP_ext Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 cGAMP_ext->ENPP1 Substrate cGAMP_int Intracellular cGAMP cGAMP_ext->cGAMP_int Enters cell AMP AMP ENPP1->AMP Hydrolyzes to Enpp1_IN_14 This compound Enpp1_IN_14->ENPP1 Inhibits KO Genetic Knockout KO->ENPP1 Ablates STING STING cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN Production IRF3->IFN Immune_Response Anti-tumor Immune Response IFN->Immune_Response

Caption: The ENPP1-STING signaling pathway and points of intervention.

Experimental_Workflow cluster_inhibitor Pharmacological Inhibition cluster_knockout Genetic Knockout Tumor_Implantation_I Tumor Cell Implantation Tumor_Growth_I Tumor Growth Monitoring Tumor_Implantation_I->Tumor_Growth_I Randomization_I Randomization Tumor_Growth_I->Randomization_I Treatment_I This compound Treatment Randomization_I->Treatment_I Endpoint_I Endpoint Analysis (Tumor Volume, etc.) Treatment_I->Endpoint_I gRNA_Design gRNA Design Microinjection Zygote Microinjection gRNA_Design->Microinjection Embryo_Transfer Embryo Transfer Microinjection->Embryo_Transfer Screening Founder Screening Embryo_Transfer->Screening Breeding Breeding to Homozygosity Screening->Breeding Tumor_Implantation_K Tumor Cell Implantation Breeding->Tumor_Implantation_K Endpoint_K Endpoint Analysis Tumor_Implantation_K->Endpoint_K

Caption: Comparative experimental workflows for inhibitor studies and knockout model generation.

Conclusion

In the context of cancer immunotherapy, both pharmacological inhibition with agents like this compound and genetic knockout of ENPP1 have demonstrated the potential to enhance anti-tumor responses by activating the cGAMP-STING pathway. However, the use of a small molecule inhibitor presents significant advantages in terms of experimental control, dose-response characterization, and direct clinical translatability. While genetic knockout models are invaluable for elucidating the fundamental biological roles of a gene, pharmacological inhibitors represent a more therapeutically relevant approach for preclinical evaluation and drug development. The ability to modulate ENPP1 activity in a temporal and dose-dependent manner makes this compound and similar inhibitors powerful tools for dissecting the intricacies of the tumor microenvironment and developing novel cancer immunotherapies.

References

Evaluating the Specificity of Enpp-1-IN-14 in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a highly specific chemical probe is paramount to ensure that observed biological effects are on-target. This guide provides a comprehensive comparison of the ectonucleotidase ENPP1 inhibitor, Enpp-1-IN-14, with other available alternatives, supported by experimental data and detailed protocols to aid in the critical evaluation of its specificity.

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) pathway, a critical component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response, making it a compelling target for cancer immunotherapy. This compound has emerged as a potent inhibitor of ENPP1, demonstrating anti-tumor activity. This guide will delve into the specifics of this compound and compare its performance with other known ENPP1 inhibitors.

The Role of ENPP1 in the cGAS-STING Signaling Pathway

The cGAS-STING pathway is activated upon the detection of cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection. This triggers the synthesis of cGAMP by cGAS. cGAMP then binds to STING on the endoplasmic reticulum, initiating a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, ultimately leading to an anti-tumor immune response. ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thus acting as a crucial negative regulator of this pathway. Inhibition of ENPP1 can, therefore, enhance STING-mediated anti-tumor immunity.

ENPP1_cGAS_STING_Pathway ENPP1 in cGAS-STING Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolyzed by AMP_GMP AMP + GMP ENPP1->AMP_GMP dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_int cGAMP cGAS->cGAMP_int produces cGAMP_int->cGAMP_ext transported out STING STING (on ER) cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_genes Type I IFN Genes IRF3->IFN_genes translocates to nucleus and activates Inhibitor_Specificity_Workflow Workflow for Assessing Inhibitor Specificity A Primary Assay: Determine IC50 against ENPP1 B Secondary Assays: Screen against related enzymes (e.g., ENPP2, ENPP3) A->B High Potency C Tertiary Assays: Broad panel screening (e.g., other PDEs, kinases) B->C High Selectivity D Cell-Based Assays: Confirm on-target activity in a cellular context C->D Clean Profile E Phenotypic Screening: Assess functional consequences in a complex biological system D->E Cellular Activity F Conclusion: Determine inhibitor specificity profile E->F

Safety Operating Guide

Essential Safety and Disposal Procedures for Enpp-1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic or therapeutic procedures. [1]

This document provides essential guidance for the safe handling and proper disposal of Enpp-1-IN-14, a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor.[2][3] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for safe handling and storage.

PropertyValueSource
CAS Number 2687222-59-7[2]
Molecular Formula C₁₅H₂₂ClN₅O₄S[4]
Molecular Weight 403.88 g/mol [4]
IC₅₀ 32.38 nM (for recombinant human ENPP-1)[2][3][5][6]
Purity 99.67%[2]
Solubility in DMSO 9.62 mg/mL (23.82 mM) - requires sonication[4]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.[4][5] Stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles.[4][6]

Storage TemperatureShelf Life
-80°C 6 months
-20°C 1 month

Source:[2][4][6]

Disposal Procedures

Step-by-Step Disposal Guidance:

  • Waste Identification and Segregation:

    • Unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, vials) should be classified as chemical waste.

    • Segregate this waste from other laboratory waste streams (e.g., biological, radioactive, sharps).

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for solid and liquid waste containing this compound.

    • The label should clearly identify the contents as "Hazardous Chemical Waste" and list "this compound."

  • Personal Protective Equipment (PPE):

    • When handling this compound waste, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Waste Storage:

    • Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal Vendor:

    • Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.

Accidental Release Measures

In the event of a spill or accidental release, the following measures should be taken:

  • Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[7]

  • Ventilate the area of the spill.

  • Contain the spill and collect the material with an appropriate absorbent.

  • Place the absorbed material into a sealed container for disposal as hazardous waste.

Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not detailed in the available literature, a common in vivo experimental protocol involves its administration to mice.

In Vivo Tumor Growth Inhibition Study:

  • Animal Model: Female C57BL/6 mice (4-6 weeks old) implanted subcutaneously with MC38 cells.[4]

  • Dosage: 50 mg/kg.[4]

  • Administration: Intraperitoneal (IP) injection, twice daily (BID), for 31 days.[4] In some studies, this is combined with a single 10 Gy exposure of focal radiation to the tumor site.[4]

  • Result: This treatment regimen has been shown to significantly inhibit tumor growth.[4][5][6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Chemical Waste ppe->segregate containerize Place in Labeled, Leak-Proof Hazardous Waste Container segregate->containerize store Store in Designated Secure Area containerize->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor end End: Waste Disposed of in Compliance with Regulations contact_vendor->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Enpp-1-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Enpp-1-IN-14, a potent Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Precautions

Key Safety Precautions:

  • Avoid inhalation, and contact with skin, eyes, and clothing.[1]

  • Wear appropriate personal protective equipment (PPE) at all times.

  • Handle the compound in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to prevent exposure to aerosols and residues.[2]

  • Be aware of potential thermal decomposition, which may produce toxic gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is based on recommendations for handling hazardous drugs and potent compounds.[2][3]

PPE CategoryItemSpecifications and Usage Notes
Hand Protection Chemical-resistant glovesTwo pairs of chemotherapy-grade gloves are recommended.[3] Change gloves immediately if contaminated.
Eye Protection Chemical safety gogglesProvide a complete seal around the eyes to protect from splashes.
Body Protection Protective clothing/GownA disposable gown resistant to hazardous drugs is required.[3] Ensure it is worn over personal clothing.
Respiratory Protection NIOSH/MSHA-approved respiratorUse when there is a risk of aerosol generation and the handling is not performed in a contained system like a fume hood.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Required PPE Prepare Workspace 2. Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Ensure proper fit Retrieve Compound 3. Retrieve this compound from Storage Prepare Workspace->Retrieve Compound Verify hood function Weigh Compound 4. Weigh Compound Retrieve Compound->Weigh Compound Transport securely Prepare Solution 5. Prepare Stock Solution Weigh Compound->Prepare Solution Use precision balance Perform Experiment 6. Perform Experiment Prepare Solution->Perform Experiment Aliquot as needed Decontaminate 7. Decontaminate Workspace Perform Experiment->Decontaminate After experiment completion Dispose Waste 8. Dispose of Contaminated Waste Decontaminate->Dispose Waste Use appropriate deactivating agent Doff PPE 9. Doff PPE Dispose Waste->Doff PPE Follow institutional guidelines

Caption: Workflow for safe handling of this compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1]

  • Skin Contact: Wash immediately with plenty of water.[1] Remove contaminated clothing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Seek immediate medical attention. The substance is considered very toxic if swallowed.[1]

Accidental Release Measures

In the event of a spill, wear a self-contained breathing apparatus and protective clothing.[1] Prevent the material from entering drains or waterways. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Storage and Stability

Store this compound as directed by the supplier, typically in a cool, dry, and well-ventilated area, protected from light and heat.[1] The compound is stable if stored as directed.[1] Avoid strong oxidizing agents.[1] Stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[4][5]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Do not allow the chemical to enter the environment. It is considered non-hazardous for transport.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.